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3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid Documentation Hub

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  • Product: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
  • CAS: 248924-39-2

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid

-Valine) CAS Registry Number: 183990-64-9 (for the (R)-isomer derived from L-Valine) Executive Summary & Retrosynthetic Analysis The target molecule, 3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid , is a -amino ac...

Author: BenchChem Technical Support Team. Date: February 2026


-Valine)
CAS Registry Number:  183990-64-9 (for the (R)-isomer derived from L-Valine)

Executive Summary & Retrosynthetic Analysis

The target molecule, 3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid , is a


-amino acid homologue of Valine (often denoted as Boc-

-Val-OH or Boc-

-HomoValine). Unlike naturally occurring

-amino acids,

-amino acids possess an additional methylene group (

) in the backbone. This structural modification confers significant resistance to proteolytic degradation, making this motif critical in the design of peptidomimetics and stable pharmaceutical intermediates.
Retrosynthetic Logic

The most robust and chemically consistent route to this scaffold is the Arndt-Eistert Homologation . This pathway inserts a methylene group into the carboxylic acid of the parent


-amino acid (Boc-Valine) via a diazoketone intermediate.

Disconnection Strategy:

  • Target:

    
    -Amino Acid (C6 backbone including methyls).[1]
    
  • Precursor:

    
    -Diazoketone.[2][3]
    
  • Starting Material: N-Boc-L-Valine (commercially available or synthesized from L-Valine).

This guide details the conversion of Boc-L-Valine to Boc-


-Valine  via the mixed anhydride method, optimizing for enantiomeric retention and yield.

Pathway Visualization

The following diagram illustrates the reaction flow, critical intermediates, and decision points for the synthesis.

G cluster_safety Critical Safety Control start Starting Material: Boc-L-Valine step1 Activation: Mixed Anhydride Formation (-15°C, iBuOCOCl, NMM) start->step1 Activation step2 Acylation: Diazoketone Formation (Diazomethane/TMS-Diazomethane) step1->step2 Nucleophilic Acylation step3 Wolff Rearrangement: Ketene Intermediate (Ag+ Catalyst, Heat/Sonication) step2->step3 N2 Extrusion hydrolysis Nucleophilic Attack: Water Addition step3->hydrolysis In situ product Target Product: Boc-3-amino-4-methylpentanoic acid hydrolysis->product Final Workup

Figure 1: Step-wise Arndt-Eistert homologation pathway from Boc-Valine to the target


-amino acid.

Detailed Experimental Protocol

Phase 1: Activation (Mixed Anhydride Formation)

Objective: Convert the stable carboxylic acid of Boc-Valine into a reactive electrophile capable of reacting with diazomethane.

  • Reagents: Boc-L-Valine (1.0 eq), Isobutyl Chloroformate (1.1 eq), N-Methylmorpholine (NMM) (1.1 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Conditions: -15°C to -20°C (Cryogenic control is vital).

Technical Insight: We utilize N-Methylmorpholine (NMM) instead of Triethylamine (TEA). NMM is less basic and sterically hindered, which significantly reduces the risk of racemization at the


-carbon during the activation step. The temperature must remain below -15°C to prevent the decomposition of the mixed anhydride into the symmetrical anhydride or urethane side products.
Phase 2: Diazoketone Synthesis

Objective: Nucleophilic attack of the diazomethane carbon on the mixed anhydride to form the


-diazoketone.
  • Reagents: Diazomethane (generated ex situ or TMS-Diazomethane), Mixed Anhydride solution (from Phase 1).

  • Conditions: 0°C to Room Temperature.

Protocol:

  • Generate an ethereal solution of diazomethane (approx. 0.3–0.4 M) using a Diazald® kit with polished glassware (no scratches to prevent detonation).

  • Filter the cold mixed anhydride solution (to remove NMM·HCl salts) quickly under inert atmosphere.

  • Add the anhydride solution dropwise to the excess diazomethane solution at 0°C.

  • Observation: Evolution of nitrogen gas is not immediate; the solution will turn yellow.

  • Stir for 2–4 hours, allowing it to warm to room temperature.

  • Quench: Add dilute acetic acid dropwise to destroy excess diazomethane until the yellow color fades.

  • Workup: Wash with saturated

    
    , brine, dry over 
    
    
    
    , and concentrate.

Critical Safety Note: Diazomethane is explosive and highly toxic.[3][4] Use a blast shield and dedicated fume hood. Alternatively, TMS-Diazomethane (2.0 M in hexanes) can be used as a safer, non-explosive substitute, though it reacts slower and requires methanol as a co-solvent.

Phase 3: Wolff Rearrangement (The Homologation)

Objective: Convert the diazoketone into the target


-amino acid via a ketene intermediate.[2]
  • Reagents: Crude Diazoketone, Silver Benzoate (

    
    ) or Silver Oxide (
    
    
    
    ) (0.1 eq).
  • Solvent: 1,4-Dioxane / Water (9:1 ratio).

  • Conditions: Sonication (Ultrasound) or Reflux (70°C).

Mechanism: The silver catalyst promotes the loss of nitrogen (


) from the diazoketone, generating a carbene. This carbene undergoes a 1,2-shift (Wolff Rearrangement) to form a Ketene .[3] The water present in the solvent system immediately attacks the ketene to form the carboxylic acid.

Protocol:

  • Dissolve the diazoketone in Dioxane/Water.

  • Add the silver catalyst (freshly prepared Silver Benzoate is preferred for homogeneity).

  • Sonication Method (Preferred): Sonicate the mixture in an ultrasonic bath. This promotes rapid rearrangement at lower temperatures, preserving the Boc group and stereochemistry. Reaction is usually complete in 30–60 minutes.

  • Thermal Method: Heat to 70°C in the dark until

    
     evolution ceases.
    
  • Purification: Filter off the silver catalyst. Evaporate dioxane. Acidify the aqueous residue (pH 2–3) with 1N

    
     and extract with Ethyl Acetate.
    

Quantitative Data & Stoichiometry

ComponentRoleEquivalentsMolecular Weight ( g/mol )Critical Parameter
Boc-L-Valine Substrate1.0217.26Dry, high purity (>98%)
Isobutyl Chloroformate Activator1.1136.58Add slowly at <-15°C
N-Methylmorpholine Base1.1101.15Dry, free of amines
Diazomethane Reagent2.5 - 3.042.04EXCESS REQUIRED
Silver Benzoate Catalyst0.1228.98Protect from light

Quality Control & Validation

To ensure the protocol yielded the correct molecule, the following analytical signatures must be verified.

NMR Characterization (Expected Signals in )
  • 
     1.44 (s, 9H):  The characteristic Boc tert-butyl singlet.
    
  • 
     0.90–0.95 (d, 6H):  Isopropyl methyl groups (from the Valine side chain).
    
  • 
     2.45–2.55 (m, 2H):  The new 
    
    
    
    -methylene protons (
    
    
    ) created by the homologation. This is the definitive proof of
    
    
    -amino acid formation.
  • 
     3.80–3.90 (m, 1H):  The 
    
    
    
    -proton attached to the amine.
Common Failure Modes
  • Methyl Ester Formation: If the diazomethane solution contains methanol (common in commercial preparations), the ketene will be trapped by methanol instead of water, yielding the methyl ester. Correction: Ensure solvents are strictly Dioxane/Water.

  • Chloromethyl Ketone: If the mixed anhydride is not formed correctly or HCl is generated, the diazoketone can convert to a chloromethyl ketone.[4] Correction: Ensure NMM is used in slight excess to scavenge all HCl.

References

  • Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472.

  • Matthews, J. L., et al. (1997).[5] "Enantioselective synthesis of

    
    -amino acids." Organic Syntheses, 74, 50. 
    
  • Sigma-Aldrich. "Product Specification: Boc-L-Valine."

  • PubChem. "3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid Compound Summary."[6]

  • Ye, T., & McKervey, M. A. (1994).

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid

The following guide details the solubility profile and handling protocols for 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (also known as Boc-β-Homovaline or Boc-β-Leucine depending on specific nomenclature conv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile and handling protocols for 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (also known as Boc-β-Homovaline or Boc-β-Leucine depending on specific nomenclature conventions).

[1][2]

Executive Summary & Compound Analysis

3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (CAS: 183990-64-9 / 248924-39-2) is a critical β-amino acid building block used in peptidomimetics to induce specific secondary structures (helices/turns) and provide proteolytic stability.[1][2][3]

From a solubility perspective, this molecule presents a classic "amphiphilic frustration" :

  • Lipophilic Domain: The tert-butoxycarbonyl (Boc) group and the isopropyl side chain drive high solubility in non-polar organic solvents.[1][2][3]

  • Hydrophilic Domain: The free carboxylic acid (-COOH) moiety provides hydrogen bond donation/acceptance, allowing solubility in polar protic solvents and pH-dependent solubility in aqueous media.[1][2][3]

Key Challenge: The compound has a high tendency to "oil out" rather than crystallize during purification due to its low melting point and flexible alkyl chain.[1] This guide provides the solvent systems and protocols required to manage this behavior.

Solubility Landscape

The solubility data below categorizes solvents by their thermodynamic interaction with the solute.

Table 1: Solubility Profile at Ambient Temperature (25°C)
Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent solvation of the lipophilic Boc group.[1][2][3]
Esters Ethyl Acetate (EtOAc)High (>100 mg/mL)Primary solvent for extraction and solubilization.[1][2][3]
Polar Aprotic DMSO, DMFHigh (>200 mg/mL)Disrupts intermolecular H-bonds; useful for stock solutions.[1][2][3]
Polar Protic Methanol, EthanolHigh Soluble via H-bonding; avoid heating with strong acids to prevent esterification.[1][2]
Ethers THF, 1,4-DioxaneHigh Good solubility; often used in Arndt-Eistert synthesis steps.[1][2][3]
Hydrocarbons Hexane, Heptane, PentaneLow / Insoluble Acts as an anti-solvent .[1] Induces precipitation or oiling.[1]
Aqueous Water (pH < 7)Insoluble The hydrophobic Boc/Isopropyl groups dominate at acidic pH.[1][2]
Aqueous Water (pH > 8)Soluble Soluble as a carboxylate salt (e.g., with NaHCO₃).[1][2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening (Self-Validating)

Use this protocol to determine exact solubility limits for your specific batch/purity.[1][2][3]

  • Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Validation (The "Clear Point"): Vortex for 30 seconds after each addition.

    • If clear: Calculate solubility (

      
      ).[1][2]
      
    • If cloudy/undissolved: Continue addition up to 1 mL.

  • Temperature Stress: If insoluble at 1 mL (<50 mg/mL), heat to 40°C. If it dissolves, the system is temperature-dependent (potential for recrystallization).[1][2]

Protocol B: Purification via Recrystallization (Anti-Solvent Method)

This protocol addresses the "oiling out" issue common to Boc-β-amino acids.[1][2]

Objective: Purify crude material using an Ethyl Acetate / Hexane system.

  • Dissolution: Dissolve crude solid/oil in the minimum volume of warm Ethyl Acetate (approx. 40-45°C).[1][2]

    • Note: Do not boil; Boc groups are thermally stable up to ~100°C, but mild heat is safer.

  • Anti-Solvent Addition: While stirring rapidly, add Hexane dropwise.[1]

    • Stop point: When a persistent cloudiness (turbidity) appears and does not dissipate.[1][2]

  • Clarification: Add a few drops of Ethyl Acetate to just re-dissolve the cloudiness (restore clear solution).[1][2]

  • Nucleation: Remove heat.[1][2] Let the vial cool to room temperature slowly (insulate the flask with a paper towel if necessary).

    • Critical Step: If the product separates as an oil (droplets at the bottom), scratch the glass with a spatula or add a seed crystal.[1][2] Vigorously stir the oil to induce solidification ("pulping").[1][2]

  • Harvest: Cool to 4°C in a fridge for 2 hours. Filter the white precipitate and wash with cold Hexane.[2]

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

This flowchart guides the researcher in selecting the appropriate solvent for processing, analysis, or storage.

SolubilityWorkflow Start Start: 3-[(Boc)amino]-4-methylpentanoic acid Goal Define Goal Start->Goal Reaction Synthesis/Reaction Goal->Reaction Synthesis Purification Purification Goal->Purification Isolation Analysis Analysis (NMR/HPLC) Goal->Analysis QC Solvent_Reaction Use: THF or Dioxane (Avoid protic solvents) Reaction->Solvent_Reaction Solvent_Purify Use: EtOAc / Hexane (Recrystallization) Purification->Solvent_Purify Solvent_Analysis Use: DMSO-d6 or CDCl3 (High Solubility) Analysis->Solvent_Analysis Oiling Problem: Product Oils Out? Solvent_Purify->Oiling Remedy Remedy: Seed + Pulping in Hexane/Pentane Oiling->Remedy Yes

Caption: Decision matrix for solvent selection based on operational goals (Synthesis, Purification, or Analysis).

Figure 2: Recrystallization Phase Diagram Logic

This diagram illustrates the "Oiling Out" zone which must be avoided during purification.[1]

PhaseDiagram Solution Homogeneous Solution (Warm EtOAc) Metastable Metastable Zone (Supersaturated) Solution->Metastable Cool Slowly Oil Liquid-Liquid Phase Separation (Oiling Out) Metastable->Oil Cool Too Fast or Too Impure Crystal Crystalline Solid (Purified Product) Metastable->Crystal Seeding/Nucleation Oil->Crystal Trituration/Pulping

Caption: Thermodynamic pathway showing the risk of liquid-liquid phase separation (oiling) vs. crystallization.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761559, Boc-L-beta-homovaline. Retrieved from [Link]

Sources

Foundational

molecular weight of N-t-butoxycarbonyl-l-beta-homovaline

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Boc-L- -Homovaline Executive Summary N-t-butoxycarbonyl-l-beta-homovaline (Boc-L- -Homovaline) represents a critical building block in modern pep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Boc-L- -Homovaline

Executive Summary

N-t-butoxycarbonyl-l-beta-homovaline (Boc-L-


-Homovaline) represents a critical building block in modern peptidomimetic drug design.[1] Unlike standard 

-amino acids,

-amino acids contain an additional methylene group (

) in the backbone, conferring unique resistance to proteolytic degradation and enabling the formation of stable secondary structures known as "foldamers" (e.g.,

-helices).

This guide provides a definitive technical profile of Boc-L-


-Homovaline, focusing on its molecular metrics, synthetic derivation via Arndt-Eistert homologation, and self-validating analytical protocols for quality assurance.

Part 1: Chemical Identity & Molecular Metrics[2]

The precise characterization of Boc-L-


-Homovaline requires distinguishing it from its 

-amino acid precursor (Boc-Valine). The insertion of a methylene group alters the molecular weight by exactly 14.02 Da.
Table 1: Physicochemical Specifications
MetricSpecificationTechnical Note
Compound Name N-t-butoxycarbonyl-l-beta-homovalineSynonyms: Boc-

-HoVal-OH; (R)-3-(Boc-amino)-4-methylpentanoic acid
CAS Number 183990-64-9 Specific to the L-isomer (

variant).[2][3][4]
Molecular Formula


(Boc-Val) +

Average Molecular Weight 231.29 g/mol Used for molarity calculations in synthesis.
Monoisotopic Mass 231.1471 Da Critical for high-resolution Mass Spectrometry (HRMS).
Physical State White to off-white powderHygroscopic; store at 2-8°C.
Solubility DCM, MeOH, DMFSparingly soluble in water; soluble in organic solvents.
Structural Logic

The "homo" designation implies the homologation (extension) of the carbon chain.[5]

  • L-Valine Side Chain: Isopropyl group (

    
    ).
    
  • 
    -Backbone:  The amine is bonded to the 
    
    
    
    -carbon rather than the
    
    
    -carbon relative to the carboxylate.
  • Boc Group: Tert-butyloxycarbonyl protecting group, removable via acid (TFA), orthogonal to base-labile groups (Fmoc).

Part 2: Synthetic Utility & Production (The "Why" and "How")

The Arndt-Eistert Homologation

The synthesis of Boc-L-


-Homovaline is not a simple extraction; it typically requires the Arndt-Eistert homologation of N-Boc-L-Valine. This pathway is chosen because it preserves stereochemical integrity —a critical requirement for pharmaceutical applications.
Mechanism & Causality
  • Activation: Boc-Valine is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields a diazoketone.[5][6]

  • Wolff Rearrangement: Silver-catalyzed rearrangement expels nitrogen and inserts a carbon atom, converting the

    
    -amino acid skeleton to the 
    
    
    
    -form.

ArndtEistert BocVal Boc-L-Valine (Precursor) MixedAnh Mixed Anhydride (Activation) BocVal->MixedAnh ClCO2Et / NMM Diazo Diazoketone (Intermediate) MixedAnh->Diazo CH2N2 Wolff Wolff Rearrangement (Ag+ Catalyst) Diazo->Wolff Heat / Light BetaVal Boc-L-beta-Homovaline (Target) Wolff->BetaVal H2O / Ag+

Figure 1: The Arndt-Eistert homologation pathway. This workflow ensures the retention of the chiral center configuration while extending the backbone.

Part 3: Analytical Validation Protocols (Self-Validating Systems)

As a researcher, you cannot rely solely on vendor labels. The following protocol validates the identity and purity of Boc-L-


-Homovaline using LC-MS.
Protocol: LC-MS Identification

Objective: Confirm Molecular Weight (231.29 Da) and assess purity.

Reagents:

  • Acetonitrile (ACN), HPLC Grade.

  • Water (

    
    ), Milli-Q or HPLC Grade.
    
  • Formic Acid (FA), 0.1% v/v.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of Boc-L-

    
    -Homovaline in 1 mL of 50:50 ACN:
    
    
    
    . Vortex for 30 seconds.
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% ACN over 5 minutes.

  • MS Detection (ESI+):

    • Set ionization to Positive Mode (ESI+).

    • Target Scan Range: 100–500 m/z.

  • Data Interpretation (The Validation Logic):

    • Primary Peak: Look for

      
       adduct.
      
      • Calculation:

        
        .
        
    • Secondary Peak: Look for

      
      .
      
      • Calculation:

        
        .
        
    • Fragment Check: Boc groups are acid-labile. In the MS source, you may see the loss of the tert-butyl group (

      
      ) or the Boc group (
      
      
      
      ).
      • Fragment:

        
         (Protonated 
        
        
        
        -Homovaline core).

MS_Validation cluster_peaks Expected Mass Signals Sample Sample: Boc-L-beta-Homovaline ESI ESI+ Ionization Sample->ESI M_H [M+H]+ : 232.3 m/z (Protonated Parent) ESI->M_H M_Na [M+Na]+ : 254.3 m/z (Sodium Adduct) ESI->M_Na Frag Fragment : 132.3 m/z (Loss of Boc) ESI->Frag In-source fragmentation

Figure 2: Mass Spectrometry Validation Logic. The presence of the Sodium adduct (254.3 m/z) is often the dominant species in ESI+ for Boc-protected amino acids.

References

  • PubChem. (2025).[3] Boc-L-beta-homovaline | C11H21NO4.[1][2][3][7] National Library of Medicine. Retrieved from [Link]

  • Podlech, J., & Seebach, D. (1995).[6] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Executive Summary The molecule 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid is a critical building block in modern peptidomimetic drug design. It belongs to the class of -amino acids , specifically functioning a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid is a critical building block in modern peptidomimetic drug design. It belongs to the class of


-amino acids , specifically functioning as the 

-homolog of Valine.[1] Unlike standard

-amino acids, this compound introduces a methylene group (

) into the peptide backbone, conferring resistance to proteolytic degradation—a vital property for increasing the half-life of peptide-based therapeutics.

This guide provides a definitive reference for the nomenclature, stereochemical identification, and synthesis of this compound, resolving common ambiguities found in commercial catalogs.

Nomenclature Taxonomy & Identification

The naming of this compound is frequently a source of confusion due to overlapping conventions between IUPAC systematic naming and peptide synthesis shorthand.

The "Identity Crisis": -Homovaline vs. -Leucine

While the IUPAC name is definitive, the common names derived from amino acid homology are often used interchangeably, sometimes incorrectly.

  • The Homologation Logic (Correct): The molecule is synthesized by adding a carbon to Valine . Therefore, it is

    
    -Homovaline  (
    
    
    
    -HVal).[1]
  • The Isomer Logic (Technically Correct but Misleading): The molecule is a constitutional isomer of Leucine (which is 2-amino-4-methylpentanoic acid). Therefore, some catalogs list it as

    
    -Leucine  (
    
    
    
    -Leu).

Critical Distinction: In precise peptidomimetic nomenclature, "


-Leucine" should refer to a molecule with an isobutyl side chain on the 

-carbon. Our target molecule has an isopropyl side chain on the

-carbon.

-Homovaline
is the most accurate common name.
Nomenclature Data Table
Naming ConventionName / IdentifierContext
IUPAC (Systematic) 3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acidRegulatory & Patent filings
Peptide Shorthand Boc-

-Homovaline
(or Boc-

-HVal)
Solid-phase peptide synthesis (SPPS)
Alternative Shorthand Boc-

-Val-OH
Common shorthand (implies

substitution)
Misnomer/Synonym Boc-

-Leucine
Found in some legacy chemical catalogs
CAS Number (S-Isomer) 179412-79-4 Derived from L-Valine (Natural series)
CAS Number (R-Isomer) 183990-64-9 Derived from D-Valine (Unnatural series)

Stereochemical Implications[5]

In drug development, the chirality at the C3 position is non-negotiable.

  • (3S)-Isomer: Derived from L-Valine . This is the most common analog used to mimic natural peptide chains while introducing stability.

  • (3R)-Isomer: Derived from D-Valine . Used to induce reverse-turn structures or disrupt helix formation in foldamers.

Visualizing the Hierarchy:

NomenclatureHierarchy Target Target Molecule: 3-[(Boc)amino]-4-methylpentanoic acid Structure Structure Analysis: C3-Amino, C4-Methyl (Isopropyl sidechain) Target->Structure Derivation Biosynthetic Origin: Valine + CH2 (Homologation) Structure->Derivation Logic A Isomerism Constitutional Isomer: Leucine (moved Amine) Structure->Isomerism Logic B Name1 Preferred Name: Boc-beta-Homovaline Derivation->Name1 Name2 Ambiguous Name: Boc-beta-Leucine Isomerism->Name2

Caption: Logical derivation of the "Homovaline" vs. "Leucine" naming conventions based on structural origin.

Synthesis Protocol: The Arndt-Eistert Homologation[5][6][7]

The industrial standard for producing Boc-


-Homovaline is the Arndt-Eistert homologation . This sequence converts an 

-amino acid (N-protected) into its

-homolog, retaining stereochemical integrity.
Mechanism of Action[5][7]
  • Activation: The carboxylic acid of Boc-Valine is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields an

    
    -diazoketone.[2]
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement expels nitrogen, generating a ketene intermediate which is immediately trapped by water to form the

    
    -amino acid.[3]
    
Step-by-Step Protocol

Note: This protocol involves Diazomethane, which is explosive and toxic. Specialized glassware (Clear-Seal joints) and blast shields are mandatory.

Reagents:

  • Starting Material: Boc-L-Valine (10 mmol)

  • Activator: Isobutyl chloroformate (1.1 eq) / N-Methylmorpholine (NMM)

  • Reagent: Diazomethane (

    
    ) in ether (excess)
    
  • Catalyst: Silver Benzoate (

    
    ) or Silver Oxide (
    
    
    
    )

Workflow:

  • Mixed Anhydride Formation:

    • Dissolve Boc-L-Valine in dry THF at -15°C.

    • Add NMM (1.1 eq) followed by Isobutyl chloroformate (1.1 eq) dropwise.

    • Checkpoint: White precipitate (NMM·HCl) indicates successful activation. Stir for 15 min.

  • Diazoketone Synthesis:

    • Filter off the NMM·HCl salt (under inert atmosphere).

    • Add the filtrate slowly to a 0°C solution of Diazomethane in ether.

    • Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

    • Purification: Wash with saturated

      
      , brine, dry over 
      
      
      
      , and concentrate.
    • Validation: IR spectrum should show a strong diazo peak at ~2100

      
      .
      
  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in THF/Water (9:1).

    • Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (TEA).

    • Reaction: Evolution of

      
       gas will be vigorous. Sonicate or stir in the dark until gas evolution ceases.
      
    • Workup: Evaporate THF, acidify aqueous residue with 1M HCl, extract with Ethyl Acetate.

Synthesis Pathway Diagram

ArndtEistert Start Boc-L-Valine (Alpha-Amino Acid) Step1 Mixed Anhydride (-15°C, iBuOCOCl) Start->Step1 Activation Step2 Alpha-Diazoketone (CH2N2, 0°C) Step1->Step2 Diazotization Step3 Ketene Intermediate (Wolff Rearrangement) Step2->Step3 Ag+ Catalyst -N2 End Boc-Beta-Homovaline (Target Molecule) Step3->End +H2O

Caption: The Arndt-Eistert pathway converting Boc-Valine to Boc-Beta-Homovaline via Wolff Rearrangement.[4]

Applications in Drug Design[1][10]

The incorporation of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid is primarily driven by the need for metabolic stability .

Foldamers & Peptidomimetics

-amino acids favor the formation of stable secondary structures (helices) that are distinct from 

-peptides.
  • 
    -Peptide Helices:  A polymer of 
    
    
    
    -Homovaline forms a "14-helix" (hydrogen bond between residue
    
    
    and
    
    
    ), which is extremely stable in human serum.
  • Protease Inhibition: The extra methylene group shifts the scissile bond, rendering the peptide unrecognizable to standard proteases like trypsin or chymotrypsin.

Analytical Characterization Data

To verify the identity of the synthesized product, compare against these standard metrics:

MethodExpected SignalInterpretation
1H NMR (CDCl3)

1.44 (s, 9H)
Boc-group protons
1H NMR

0.95 (d, 6H)
Isopropyl methyls (Side chain)
1H NMR

2.4-2.6 (m, 2H)

-Methylene protons (The added

)
Mass Spec (ESI)

Sodium adduct of MW 231.3

References

  • Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472.

  • Sewell, A. L., et al. (2018). "Beta-Amino Acids: Versatile Peptidomimetics." Frontiers in Chemistry.

  • PubChem Database. "Boc-L-beta-homovaline - Compound Summary." National Center for Biotechnology Information.

  • Matthews, J. L., et al. (1997). "Syntheses of

    
    -Amino Acids and Their Incorporation into Peptides." Journal of Organic Chemistry. 
    

Sources

Foundational

The Role of Boc-beta-homovaline in Medicinal Chemistry

Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Boc-beta-homovaline (Boc-β-HomoVal-OH) represents a critical intersection between classical peptide sy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-beta-homovaline (Boc-β-HomoVal-OH) represents a critical intersection between classical peptide synthesis and modern peptidomimetic design. As a


-amino acid derivative, it introduces a backbone methylene insertion that fundamentally alters the physicochemical and pharmacokinetic profile of the resulting peptide. This guide dissects its structural utility, synthetic pathways (specifically Arndt-Eistert homologation), and its application in generating proteolytically stable foldamers. We provide actionable protocols for its integration into Solid Phase Peptide Synthesis (SPPS) using Boc chemistry, addressing the specific challenges of aggregation and coupling efficiency.

Structural Fundamentals & Physicochemical Properties[1]

The Alpha-Beta Distinction

Unlike standard


-amino acids where the amino group is attached to the C2 carbon, 

-homovaline features the amino group on the C3 carbon. This "homologation" extends the peptide backbone by one methylene unit (-CH2-).
  • 
    -Valine:  2-amino-3-methylbutanoic acid.
    
  • 
    -Homovaline:  3-amino-4-methylpentanoic acid.[]
    
  • Isomerism: Notably,

    
    -homovaline is a constitutional isomer of Leucine (2-amino-4-methylpentanoic acid). This distinction is vital during mass spectrometry analysis of metabolic fragments.
    
Conformational Bias (Foldamers)

The primary medicinal value of Boc-beta-homovaline lies in its ability to induce specific secondary structures known as foldamers . While


-peptides typically form 

-helices (3.6 residues/turn),

-peptides containing

-homovaline can adopt:
  • 14-Helix: Formed by

    
    -amino acids, defined by 14-membered ring H-bonds between 
    
    
    
    and
    
    
    . This structure is more stable and has a dipole moment distinct from
    
    
    -helices.
  • 12-Helix: Often observed with ring-constrained

    
    -amino acids or specific substitution patterns.
    
Proteolytic Stability

The non-natural backbone of


-homovaline renders the peptide bond unrecognizable to most endogenous proteases (e.g., trypsin, chymotrypsin, pepsin).

Table 1: Comparative Properties of Valine vs. Beta-Homovaline Residues

Property

-Valine Residue

-Homovaline Residue
Backbone Atoms per Residue 3 (N-C

-C)
4 (N-C

-C

-C)
Proteolytic Half-Life (

)
Minutes to HoursDays (in serum/plasma)
Secondary Structure

-Helix,

-Sheet
14-Helix, 12-Helix, Sheets
Side Chain Orientation


(approx. 3 residues/turn)
Hydrophobicity HighHigh (with altered spacing)

Synthetic Pathways: The Arndt-Eistert Homologation[3][4][5]

The synthesis of Boc-beta-homovaline is classically achieved via the Arndt-Eistert homologation of Boc-L-Valine. This pathway preserves the stereochemistry of the chiral center while inserting the methylene group.

Mechanism of Action
  • Activation: Boc-Val-OH is activated to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields the

    
    -diazoketone.[2][3]
    
  • Wolff Rearrangement: Silver (Ag+) catalyzed rearrangement expels nitrogen, generating a ketene intermediate which is trapped by water to form the

    
    -amino acid.[3]
    
Visualization: Homologation Pathway

ArndtEistert cluster_0 Key Transformation Start Boc-L-Valine (Alpha-Amino Acid) Anhydride Mixed Anhydride Intermediate Start->Anhydride iBuOCOCl / NMM Diazo Alpha-Diazoketone (Chiral Center Intact) Anhydride->Diazo CH2N2 Ketene Ketene Intermediate (Wolff Rearrangement) Diazo->Ketene Ag+ / Heat (-N2) Product Boc-Beta-Homovaline (Beta-Amino Acid) Ketene->Product H2O

Figure 1: The Arndt-Eistert homologation pathway converting Boc-Valine to Boc-beta-Homovaline. The Wolff rearrangement is the critical step determining stereochemical retention.

Solid Phase Peptide Synthesis (SPPS) Integration

While Fmoc chemistry is dominant, Boc chemistry remains vital for synthesizing difficult sequences or thioesters. Boc-beta-homovaline is stable to the repetitive TFA treatments required for Boc group removal, provided the side chains are compatible.

Why Use Boc-beta-homovaline?
  • Solubility: Beta-peptides often aggregate. The TFA/DCM deprotection conditions in Boc chemistry can disrupt secondary structures better than the mild piperidine used in Fmoc chemistry.

  • Orthogonality: Essential when the peptide requires base-labile modifications or on-resin cyclization strategies incompatible with Fmoc removal.

SPPS Workflow Visualization

SPPS_Cycle Resin Peptide-Resin (Boc-Protected) Deprotect Deprotection (50% TFA in DCM) Resin->Deprotect Removes Boc Group Wash1 Wash (DCM) Deprotect->Wash1 Neutralize Neutralization (10% DIEA in DCM) Wash1->Neutralize Free Amine Generation Coupling Coupling (Boc-b-HomoVal-OH + HBTU/DIEA) Neutralize->Coupling Amide Bond Formation Wash2 Wash (DMF/DCM) Coupling->Wash2 NextCycle Next Cycle Wash2->NextCycle NextCycle->Resin Repeat

Figure 2: Standard Boc-SPPS cycle for incorporating Boc-beta-homovaline. Note the distinct Neutralization step required after TFA deprotection.

Experimental Protocols

Protocol: Boc Deprotection & Neutralization
  • Rationale: The amine forms a trifluoroacetate salt upon deprotection.[4] Direct coupling without neutralization will fail as the amine is protonated (

    
    ).
    
  • Reagents:

    • Deprotection Cocktail: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[5]

    • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

Step-by-Step:

  • Swell: Swell the resin in DCM for 15 minutes.

  • Deprotect: Treat resin with 50% TFA/DCM for 2 minutes (flow wash), then 20 minutes (batch shake).

  • Wash: Drain and wash with DCM (

    
     min).
    
  • Neutralize: Treat with 10% DIEA/DCM for 2 minutes (

    
    ). Critical: Ensure the resin bed does not shrink significantly; if it does, add a small amount of DMF.
    
  • Wash: Wash with DCM (

    
    ) then DMF (
    
    
    
    ) to prepare for coupling.
Protocol: Coupling Boc-beta-homovaline
  • Challenge: The

    
    -amino group is slightly less nucleophilic than an 
    
    
    
    -amino group due to the extra carbon, and the steric bulk of the homovaline side chain can hinder reaction rates.
  • Activation: HBTU/HOBt or HATU are preferred over carbodiimides (DCC) for faster kinetics.

Step-by-Step:

  • Dissolve: Dissolve Boc-beta-homovaline (3-4 equivalents relative to resin loading) in minimal DMF.

  • Activate: Add HBTU (3.9 eq) and HOBt (3.9 eq).

  • Initiate: Add DIEA (8 eq) to the amino acid solution. Wait 30-60 seconds for activation (color change to yellow).

  • React: Add the activated mixture to the resin.[6] Shake for 1-2 hours at room temperature.

  • Monitor: Perform a Kaiser test (ninhydrin). If positive (blue beads), recouple using HATU.

Medicinal Chemistry Applications

Peptidomimetics & Half-Life Extension

Incorporating Boc-beta-homovaline into bioactive peptides (e.g., GPCR ligands, antimicrobial peptides) is a standard strategy to block peptidase activity. The "beta-scan" technique involves systematically replacing


-Val residues with 

-HomoVal to identify positions that confer stability without destroying binding affinity.
Inhibition of Protein-Protein Interactions (PPIs)

-peptides can mimic the 

-helical domains of proteins involved in PPIs (e.g., Bcl-2 family, p53/MDM2).
  • Mechanism: The 14-helix of a

    
    -peptide displays side chains in a specific arrangement (
    
    
    
    ) that can overlay with the
    
    
    pattern of an
    
    
    -helix.
  • Utility: Boc-beta-homovaline provides the hydrophobic bulk necessary to mimic the hydrophobic face of an amphipathic helix, essential for binding into hydrophobic pockets of target proteins.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

  • Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • Aguilar, M. I. (Ed.). (2017).[7] Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology. Springer. Link

Sources

Exploratory

structural analogs of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Strategic Engineering of -Amino Acid Scaffolds: A Technical Guide to 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid and Its Analogs Executive Summary: The -Homoleucine Scaffold The molecule 3-[(Tert-butoxycarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Engineering of -Amino Acid Scaffolds: A Technical Guide to 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid and Its Analogs

Executive Summary: The -Homoleucine Scaffold

The molecule 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid is technically known as Boc-L-


-homoleucine . It represents a critical building block in modern peptidomimetic drug design. Unlike canonical 

-amino acids, where the amine and carboxylic acid are separated by a single carbon (

), this scaffold introduces an additional methylene group (

) into the backbone.[1]

For drug developers, this specific homologation offers a "Goldilocks" zone: it retains the hydrophobic side-chain recognition of Leucine (crucial for hydrophobic packing in receptor binding) while rendering the peptide backbone virtually invisible to endogenous proteases.

Core Structural Attributes[1][2][3][4][5][6][7][8]
  • IUPAC Name: 3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid

  • Common Nomenclature: Boc-

    
    -Homoleucine
    
  • Stereochemistry: Derived from L-Leucine; the chiral center is maintained at position 3.

  • Primary Utility: Synthesis of

    
    -peptides (foldamers), protease-resistant inhibitors, and half-life extension of peptide therapeutics.
    

Structural Analogs & Design Strategy

When engineering analogs of this scaffold, modifications are generally targeted at three vectors: Regioisomerism , Conformational Constraint , and Electronic Modulation .

A. Regioisomers: vs.

The target molecule is a


-amino acid (side chain on the 

-carbon). Moving the isobutyl side chain to the

-carbon creates the

-analog.
  • 
    -Homoleucine:  More flexible; readily synthesized from 
    
    
    
    -amino acids via Arndt-Eistert homologation. Favor 14-helix formation in oligomers.
  • 
    -Homoleucine:  Structurally more rigid due to gauche interactions between the side chain and the carboxylate. Synthesis is more challenging (often requires Evans auxiliary).
    
B. Conformational Constraints (Cyclic Analogs)

To reduce the entropic penalty of binding, the flexible isobutyl side chain can be "tied back" into a ring system.

  • ACHC (trans-2-aminocyclohexanecarboxylic acid): A cyclic

    
    -amino acid where the cyclohexane ring mimics the steric bulk of the leucine side chain but locks the backbone torsion angles (
    
    
    
    ,
    
    
    ). This forces the peptide into specific secondary structures (e.g., 12-helix).
C. Electronic Isosteres
  • Trifluoromethyl Analogs: Replacing the methyl groups of the isobutyl side chain with

    
     increases lipophilicity and metabolic stability without significantly altering steric volume.
    

Analogs Parent L-Leucine (Alpha-Parent) Target Boc-Beta3-Homoleucine (Target Scaffold) Parent->Target Arndt-Eistert Homologation Beta2 Beta2-Homoleucine (Regioisomer) Target->Beta2 Isomerization (Theoretical) Cyclic ACHC (Cyclic Constraint) Target->Cyclic Ring Closure Fluoro TF-Beta-Leucine (Electronic Isostere) Target->Fluoro Fluorination

Figure 1: Structural genealogy of leucine-derived beta-amino acid scaffolds.

Synthetic Engineering: The Arndt-Eistert Protocol[7][9]

The most reliable method to synthesize 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid from Boc-L-Leucine is the Arndt-Eistert Homologation . This pathway inserts a methylene group while preserving the stereochemistry of the chiral center.[2]

Mechanism & Causality
  • Activation: The carboxylic acid is converted to a mixed anhydride. We use mixed anhydrides (via ethyl chloroformate) rather than acid chlorides to prevent the acid-labile Boc group from deprotecting.

  • Diazotization: Diazomethane attacks the active anhydride to form an

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver ions catalyze the loss of

    
    , generating a highly reactive ketene intermediate.[3] The chiral center migrates with retention of configuration.
    
  • Hydrolysis: Water attacks the ketene to form the final

    
    -amino acid.
    
Detailed Experimental Protocol

Note: This protocol involves Diazomethane (


), which is explosive and toxic. Specialized glassware (fire-polished, no ground joints) and blast shields are mandatory.
Reagents
  • Boc-L-Leucine (10 mmol)

  • Ethyl chloroformate (11 mmol)

  • N-Methylmorpholine (NMM) (11 mmol)

  • Diazomethane (generated ex-situ in ether, excess)

  • Silver Benzoate (

    
    ) (0.1 eq)
    
  • Anhydrous THF and Diethyl Ether

Step-by-Step Methodology
  • Activation (Mixed Anhydride Formation):

    • Dissolve Boc-L-Leucine in anhydrous THF at -15°C (salt/ice bath).

    • Add NMM followed dropwise by ethyl chloroformate. Stir for 15 minutes. Reasoning: Low temperature prevents decomposition of the mixed anhydride.

  • Diazoketone Synthesis:

    • Filter off the precipitated N-methylmorpholine hydrochloride salts rapidly.

    • Add the filtrate to a pre-cooled solution of diazomethane in ether (0°C).

    • Allow to warm to room temperature and stir for 3 hours.

    • Validation: Monitor by TLC. The diazoketone appears as a distinct yellow spot.

    • Evaporate solvent carefully (no heat) to yield the crude diazoketone.

  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in a THF/Water (9:1) mixture.

    • Add Silver Benzoate catalyst dissolved in triethylamine.

    • Observation: Evolution of nitrogen gas bubbles indicates the reaction is proceeding.

    • Stir until gas evolution ceases (approx. 1-3 hours).

  • Workup & Purification:

    • Acidify with 1M citric acid (protects Boc group, unlike HCl).

    • Extract with ethyl acetate.

    • Purify via flash column chromatography (Hexane/Ethyl Acetate).

Synthesis Step1 Boc-L-Leucine + Ethyl Chloroformate Step2 Mixed Anhydride Intermediate Step1->Step2 Activation (-15°C) Step3 Alpha-Diazoketone (Yellow Solid) Step2->Step3 + CH2N2 Step4 Wolff Rearrangement (Ag+ Catalyst, -N2) Step3->Step4 Ag Benzoate / H2O Step5 Ketene Intermediate Step4->Step5 Migration of R-group Final Boc-Beta3-Homoleucine (Final Product) Step5->Final Hydrolysis

Figure 2: The Arndt-Eistert homologation pathway for beta-amino acid synthesis.[2]

Physicochemical & Biological Profile

The transition from


-Leucine to 

-Homoleucine drastically alters the pharmacological profile of the resulting peptides.
Comparative Data: Alpha vs. Beta
Feature

-Leucine Peptide

-Homoleucine Peptide
Implications
Backbone Length 3 atoms per residue4 atoms per residue

-peptides are more flexible but can form stable helices.
Proteolytic Stability Low (Minutes to Hours)High (Days to Weeks)

-peptides are unrecognizable to peptidases (trypsin, chymotrypsin).
Secondary Structure

-Helix (3.6 residues/turn)
14-Helix (approx 3 residues/turn)

-residues promote 14-helix formation in solution.
Side Chain Topology

projection

projection
altered spatial presentation of the hydrophobic isobutyl group.
The "Foldamer" Effect

Oligomers containing 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid do not fold randomly. They adopt predictable secondary structures known as foldamers .

  • The 14-Helix: Homooligomers of

    
    -amino acids typically form a helix stabilized by H-bonds between the amide proton at position 
    
    
    
    and the carbonyl oxygen at position
    
    
    (creating a 14-membered ring).
  • Application: These helices can mimic the amphipathic nature of antimicrobial peptides (AMPs), disrupting bacterial membranes while remaining stable in human serum.

References

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a 
    
    
    
    -hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta. Link
  • Podlech, J., & Seebach, D. (1995).

    
    -amino acids from 
    
    
    
    -amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity. Liebigs Annalen. Link
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function. Chemical Reviews. Link
    
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers. Journal of the American Chemical Society. Link
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics.[1][4][5] Current Medicinal Chemistry. Link
    

Sources

Foundational

commercial suppliers of (R)-3-(Boc-Amino)-4-Methylpentanoic Acid

Technical Sourcing & Application Guide: (R)-3-(Boc-Amino)-4-Methylpentanoic Acid Executive Summary This technical guide addresses the sourcing, quality validation, and experimental application of (R)-3-(Boc-Amino)-4-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Sourcing & Application Guide: (R)-3-(Boc-Amino)-4-Methylpentanoic Acid

Executive Summary This technical guide addresses the sourcing, quality validation, and experimental application of (R)-3-(Boc-Amino)-4-Methylpentanoic Acid (CAS: 183990-64-9). Also known as Boc-L-β-Homovaline or Boc-β-Leu-OH , this residue is a critical peptidomimetic building block. Its incorporation into peptide backbones introduces specific conformational constraints and proteolytic resistance, essential for the development of stable therapeutic peptides and foldamers.

This guide is structured to provide researchers with an autonomous framework for vendor selection, material validation, and solid-phase peptide synthesis (SPPS) optimization.

Part 1: Chemical Profile & Target Specifications[1][2]

Before engaging suppliers, the researcher must define the "Critical to Quality" (CTQ) attributes to avoid downstream experimental failure.

Identity & Stereochemistry
  • IUPAC Name: (3R)-3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid[1]

  • Common Synonyms: Boc-L-β-Homovaline; Boc-L-β-Leucine.[1]

  • CAS Number: 183990-64-9 (Specific to the R-isomer/L-configuration).

    • Warning: Avoid CAS 248924-39-2 unless racemic material is intended.

  • Molecular Formula: C₁₁H₂₁NO₄

  • Molecular Weight: 231.29 g/mol

Structural Significance

Unlike α-amino acids, this β-amino acid has an extra methylene group (


) inserted between the carboxyl and the amino-bearing carbon.
  • Side Chain: Isopropyl group at the

    
    -position (relative to carbonyl).
    
  • Stereochemistry: The (R)-configuration at the

    
    -carbon corresponds to the side-chain orientation of natural L-amino acids. This is crucial for maintaining the expected helical twist (e.g., 3₁₄-helix formation) in 
    
    
    
    -peptides.

Part 2: Commercial Supply Landscape

The supply chain for specialized


-amino acids is bifurcated into Tier 1 (Catalog Aggregators)  and Tier 2 (Specialist Manufacturers) .
Supplier Categorization
Supplier TierRepresentative VendorsProsCons
Tier 1: Aggregators Fisher Scientific (ChemScene), Sigma-AldrichHigh stock availability; streamlined procurement systems.Often re-package material; limited batch-specific technical data.
Tier 2: Specialists Chem-Impex Int'l , Boc Sciences , Aapptec Direct synthesis control; higher likelihood of high ee%; technical support for chiral analysis.Lead times can vary; minimum order quantities (MOQs) may apply.
Sourcing Strategy

For GMP or sensitive SAR (Structure-Activity Relationship) studies, Tier 2 specialists are recommended . The risk of trace enantiomeric impurities (S-isomer) is higher with aggregators who may source from varied bulk manufacturers.

Recommended Procurement Specification:

  • Purity (HPLC):

    
     98.0%
    
  • Chiral Purity (ee%):

    
     99.0% (Must be verified by Chiral HPLC)
    
  • Identity: 1H NMR confirms structure; Mass Spec (ESI) confirms MW.

  • Appearance: White to off-white powder (Yellowing indicates decomposition or residual solvent).

Part 3: Quality Control & Validation Protocols

Trust but verify. Relying solely on a Certificate of Analysis (CoA) for chiral building blocks is a known risk in drug development.

Self-Validating QC Workflow

The following DOT diagram outlines the decision logic for accepting incoming material.

QC_Workflow Start Incoming Material (R)-3-(Boc-Amino)-4-Methylpentanoic Acid Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (100mg in 1mL DCM) Visual->Solubility Pass Reject REJECT / RETURN Visual->Reject Fail (Yellow/Clumped) NMR 1H NMR Validation (DMSO-d6) Solubility->NMR Clear Solution Solubility->Reject Turbid/Insoluble Chiral Chiral HPLC/GC (Enantiomeric Excess) NMR->Chiral Identity Confirmed NMR->Reject Impurity/Wrong Structure Decision Material Disposition Chiral->Decision Decision->Reject ee% < 98% Approve APPROVE for SPPS Decision->Approve ee% > 99%

Figure 1: Quality Control Decision Tree for incoming chiral reagents.

Analytical Benchmarks
  • 1H NMR (DMSO-d6): Look for the characteristic Boc singlet (

    
     ppm, 9H) and the isopropyl methyl doublets (
    
    
    
    ppm). The
    
    
    -protons (CH2 adjacent to COOH) should appear as a multiplet around 2.2-2.4 ppm.
  • Chiral HPLC: A standard method uses a Daicel Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

    • Flow: 1.0 mL/min.

    • Detection: UV 210 nm.

Part 4: Handling & Experimental Application (SPPS)

Incorporating


-amino acids into peptides requires modified protocols due to the increased steric hindrance and altered reactivity of the 

-amino group.
Storage & Stability[4]
  • Temperature: Store at 2-8°C.

  • Environment: Hydroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Stability: The Boc group is acid-labile. Avoid exposure to HCl vapors or acidic atmosphere.

SPPS Incorporation Protocol

Standard coupling times (30-60 min) are often insufficient for


-amino acids.

Optimized Coupling Cycle:

  • Resin Preparation: Swell resin in DCM, then wash with DMF.[2]

  • Activation (The Critical Step):

    • Reagents: Use HATU or HOAt/DIC instead of HBTU/HCTU. The 7-aza-benzotriazole (At) moiety reduces racemization and improves kinetics for hindered amines.

    • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIPEA.

    • Solvent: DMF (DCM is poor for activation but good for swelling; use minimal DMF to dissolve AA/Activator).

  • Coupling:

    • Time: Extend to 2 - 4 hours .

    • Monitoring: Kaiser test may be ambiguous. Use the Chloranil Test or micro-cleavage LC-MS to verify completion.

  • Capping: Acetyl anhydride/Pyridine (essential to truncate unreacted chains).

SPPS_Cycle Resin Resin-AA(n) (Free Amine) Couple Coupling Reaction (3-4 Hours) Resin->Couple Activate Activation (HATU/HOAt + AA) Activate->Couple Check QC: Chloranil Test Couple->Check Check->Couple Colorless (Fail) Double Couple Deprotect Boc Deprotection (TFA/DCM) Check->Deprotect Blue (Pass) Next Next Cycle Deprotect->Next

Figure 2: Optimized SPPS Cycle for Beta-Amino Acid Incorporation.

Deprotection
  • Reagent: 50% TFA in DCM (v/v) with 2-5% Triisopropylsilane (TIPS) as a scavenger.

  • Time: 2 x 15 minutes. (Boc removal is generally fast, but ensure complete wetting).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2761559, Boc-L-beta-homovaline. Retrieved from [Link]

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational context for synthesis via Arndt-Eistert).[3]

  • Aapptec. Technical Guide: Coupling Reagents and Protocols for Difficult Sequences. Retrieved from [Link]

Sources

Exploratory

introduction to beta-amino acids in peptide design

Architectural Expansion: The Strategic Integration of -Amino Acids in Peptide Therapeutics Executive Summary In the landscape of modern peptidomimetics, the -amino acid backbone represents a limiting constraint. While na...

Author: BenchChem Technical Support Team. Date: February 2026

Architectural Expansion: The Strategic Integration of -Amino Acids in Peptide Therapeutics

Executive Summary

In the landscape of modern peptidomimetics, the


-amino acid backbone represents a limiting constraint. While natural peptides offer high potency, their susceptibility to rapid proteolytic degradation and conformational promiscuity hampers their translation into viable drugs.[1] This guide serves as a technical blueprint for the integration of 

-amino acids—homologs of

-amino acids possessing an additional backbone carbon—into peptide design.

By transitioning from a 3-atom (


) to a 4-atom (

) repeating unit, researchers can access "foldamers": synthetic oligomers that adopt discrete, stable secondary structures (helices, sheets) unseen in nature, while rendering the backbone unrecognizable to ubiquitous proteases.

Part 1: The Structural Paradigm

The Backbone Homologation

The fundamental distinction lies in the insertion of a methylene group. This expansion increases the number of rotatable bonds per residue, theoretically increasing entropy. However, substitution at the


 or 

positions (

- or

-amino acids) restricts this conformational space, forcing the backbone into specific, predictable geometries.
  • 
    -amino acids:  Side chain on the 
    
    
    
    -carbon (derived from natural amino acids).
  • 
    -amino acids:  Side chain on the 
    
    
    
    -carbon.
  • Cyclic

    
    -amino acids (e.g., ACPC, ACHC):  Constrain the 
    
    
    
    torsion angle, enforcing rigid helical structures.
Foldamer Geometry: The Helix Files

Unlike


-peptides, which rely heavily on the 

-helix (3.6 residues/turn, 13-atom H-bond ring),

-peptides form unique helices defined by the hydrogen bond ring size.
Secondary StructureH-Bond PatternRing SizeResidues/TurnDipole Orientation
14-Helix

14 atoms~3.0Opposite to

-helix
12-Helix

12 atoms~2.5Parallel to

-helix
10/12-Helix MixedMixedVariableVariable

Scientific Insight: The 14-helix is the most robust structure for acyclic


-peptides, often observed in short oligomers (as few as 6 residues). The 12-helix , promoted by cyclic residues like ACPC (2-aminocyclopentanecarboxylic acid), mimics the macrodipole of the native 

-helix, making it an ideal scaffold for mimicking amphipathic antimicrobial peptides.
Visualization of Backbone Divergence

The following diagram illustrates the structural expansion and the resulting shift in hydrogen bonding potential.

BetaPeptideArchitecture cluster_alpha Alpha-Amino Acid Backbone cluster_beta Beta-Amino Acid Backbone (+CH2) A_N NH A_CA (Side Chain) A_N->A_CA A_C C=O A_CA->A_C B_CB (Side Chain in β3) A_CA->B_CB Homologation (Arndt-Eistert) B_N NH B_N->B_CB B_CA (Side Chain in β2) B_CB->B_CA B_C C=O B_CA->B_C Result Structural Consequence: New H-Bond Patterns (14-helix, 12-helix) Proteolytic Resistance B_C->Result

Figure 1: Comparative backbone topology. The insertion of the extra carbon atom (yellow nodes) disrupts native protease recognition sites while enabling novel hydrogen-bonding networks.

Part 2: Physicochemical & Pharmacological Advantages[1]

Proteolytic Stability (The "Stealth" Effect)

The primary driver for


-peptide integration is metabolic stability. Native proteases (trypsin, pepsin, chymotrypsin) have evolved active sites with precise stereochemical requirements for the 

-backbone. The additional methylene unit in

-peptides creates a steric and geometric mismatch.
  • Mechanism: The scissile bond is displaced relative to the catalytic triad of the protease.

  • Data:

    
    -peptides often exhibit half-lives (
    
    
    
    ) in serum measured in days or weeks , compared to minutes for their
    
    
    -counterparts [1].
ADME Attributes
  • Polarity:

    
    -peptides generally have higher lipophilicity than isomeric 
    
    
    
    -peptides due to the extra carbon, potentially improving membrane permeability.
  • Toxicity: While generally non-immunogenic, cationic amphipathic

    
    -peptides (used in antimicrobial designs) must be optimized to avoid hemolytic activity against mammalian red blood cells.
    

Part 3: Synthetic Methodologies (SPPS)

The Coupling Challenge

Synthesizing


-peptides via Solid Phase Peptide Synthesis (SPPS) presents unique kinetic challenges. The 

-amino group is less nucleophilic than an

-amino group, and the growing chain often adopts stable secondary structures on the resin, causing aggregation and steric hindrance.

Critical Adjustment: Standard HOBt/DIC protocols are often insufficient.

  • Preferred Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt are required to generate the highly reactive -OAt ester.

  • Base: DIPEA (Diisopropylethylamine) or Collidine.

Protocol: Optimized Fmoc-SPPS for -Peptides

This protocol assumes a standard polystyrene resin (e.g., Wang or Rink Amide).

Step 1: Resin Swelling [2]

  • Swell resin in DMF for 30 minutes.

Step 2: Deprotection (Fmoc Removal)

  • Reagent: 20% Piperidine in DMF.

  • Cycle: Treat 2 x 10 minutes.

  • Note: Monitor UV absorbance. If deprotection is slow due to aggregation, add 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection cocktail (use with caution as DBU can promote aspartimide formation).

Step 3: Activation & Coupling (The Critical Step)

  • Stoichiometry: 3-4 equivalents of Fmoc-

    
    -AA : HATU : DIPEA (1 : 1 : 2).
    
  • Time: 2 to 4 hours (vs. 45 mins for

    
    -AAs).
    
  • Monitoring: Kaiser Test (ninhydrin) is often unreliable for

    
    -amines. Use the Chloranil Test  (detects secondary amines, but works for primary 
    
    
    
    -amines better than ninhydrin in difficult sequences) or micro-cleavage LC-MS.

Step 4: Capping

  • Acetic anhydride/Pyridine in DMF to terminate unreacted chains.

Step 5: Cleavage

  • Standard TFA/TIS/Water (95:2.5:2.5) cocktail.

Synthesis Workflow Diagram

SPPS_Beta Start Resin-Bound Peptide (Fmoc) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation (Fmoc-Beta-AA + HATU + DIPEA) Wash1->Activate Couple Coupling Reaction (2-4 Hours) Activate->Couple Check QC: Chloranil/LC-MS Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Incomplete Next Next Cycle Check->Next Pass (>99%) Cap Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next

Figure 2: Decision-tree workflow for SPPS of


-peptides. Note the emphasis on QC and recoupling due to slower kinetics.

Part 4: Case Studies & Applications

Antimicrobial Foldamers

Magainin-mimetic


-peptides have been designed to adopt amphipathic 12-helices. These molecules disrupt bacterial membranes selectively.
  • Design Strategy: Alternate hydrophobic and cationic

    
    -residues to create a "facial amphiphile" on the helix surface.
    
  • Outcome: Potent antibacterial activity with reduced hemolysis compared to the natural

    
    -peptide magainin [2].
    
Inhibition of Protein-Protein Interactions (PPIs)

PPIs often involve large surface areas (helical interfaces) that small molecules cannot cover.

  • Target: Bcl-2 family (apoptosis regulation).[3]

  • Approach: A

    
    -peptide foldamer was designed to mimic the BH3 domain of the pro-apoptotic protein Bak.
    
  • Result: The foldamer bound to Bcl-xL with nanomolar affinity and, crucially, resisted degradation in cell lysates where the native peptide was destroyed in minutes [3].

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Porter, E. A., Wang, X., Lee, H. S., Weisblum, B., & Gellman, S. H. (2000). Non-haemolytic beta-amino acid oligomers. Nature. Link

  • Horne, W. S., et al. (2008). Structural and biological mimicry of protein surface recognition by alpha/beta-peptide foldamers. Journal of the American Chemical Society. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural chemistry of peptides containing backbone expanded amino acid residues: conformational features of beta, gamma, and delta-amino acids. Chemical Reviews. Link

Sources

Foundational

Definitive Spectroscopic Guide: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Executive Summary & Compound Identity Compound Name: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid Common Synonyms: Boc- -Leucine, Boc-DL- -Leucine, Boc-3-amino-4-methylvaleric acid (less common) CAS Number: 1794...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Compound Name: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid Common Synonyms: Boc-


-Leucine, Boc-DL-

-Leucine, Boc-3-amino-4-methylvaleric acid (less common) CAS Number: 179412-79-4 (S-isomer), 248924-39-2 (Racemic) Molecular Formula: C

H

NO

Molecular Weight: 231.29 g/mol [1][2]

This guide provides a rigorous spectroscopic characterization of Boc-


-Leucine , a critical building block in peptidomimetic drug design. Unlike standard 

-amino acids, this

-amino acid homolog features a backbone extended by one methylene group (

), imparting resistance to proteolytic degradation—a vital property for increasing the half-life of peptide therapeutics.

The structural integrity of this compound relies on the precise placement of the tert-butoxycarbonyl (Boc) protected amine at position 3 and the isobutyl side chain. The data below synthesizes high-field NMR, FT-IR, and Mass Spectrometry analyses to establish a self-validating identification protocol.

Structural Characterization Strategy

The characterization of Boc-


-Leucine requires distinguishing it from its 

-isomer (Boc-Leucine) and its regioisomer (Boc-

-homovaline). The key structural marker is the C2 methylene group , which appears as a diastereotopic signal in

H NMR due to the adjacent chiral center at C3.
Structural Numbering Scheme

For the spectroscopic assignments below, the following IUPAC numbering is used:

  • C1: Carboxyl carbon (

    
    )
    
  • C2:

    
    -Methylene (
    
    
    
    , adjacent to COOH)
  • C3:

    
    -Methine (
    
    
    
    , chiral center)
  • C4:

    
    -Methine (
    
    
    
    , isopropyl head)
  • C5/C5':

    
    -Methyls (Isopropyl tails)
    

Structure cluster_0 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid C1 C1 (COOH) C2 C2 (CH₂) C1->C2 C3 C3 (CH-NH) C2->C3 C4 C4 (CH) C3->C4 C5 C5/C5' (CH₃) C4->C5 Boc Boc Group (t-Bu-O-CO-) Boc->C3 NH Linkage

Figure 1: Structural connectivity and carbon numbering for spectroscopic assignment.

Spectroscopic Data Analysis[3]

Nuclear Magnetic Resonance (NMR)

NMR data is acquired in Chloroform-d (CDCl


)  to prevent exchange of the amide proton and to ensure solubility of the lipophilic Boc group.

H NMR (400 MHz, CDCl

)

The hallmark of this spectrum is the diastereotopic nature of the C2 protons. Unlike glycine derivatives where the


-protons are equivalent, the chiral center at C3 renders the two C2 protons magnetically non-equivalent, often appearing as two distinct multiplets or a complex doublet of doublets.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment & Structural Logic
COOH 10.5 - 12.0Broad Singlet1HCarboxylic acid proton. Broadening due to H-bonding.
NH 4.95 - 5.10Broad Doublet1HCarbamate NH. Couples to H3.
H3 3.85 - 3.95Multiplet1HChiral methine. Deshielded by the adjacent nitrogen.
H2a 2.55DD / Multiplet1H

-proton (Pro-R/Pro-S). Diastereotopic due to C3 chirality.
H2b 2.45DD / Multiplet1H

-proton (Pro-S/Pro-R). Distinct from H2a.
H4 1.80 - 1.95Multiplet1HIsopropyl methine. Overlaps with H3 if resolution is low.
Boc 1.44Singlet9HCharacteristic tert-butyl group. Intense diagnostic peak.
H5/H5' 0.92 - 0.96Doublet (x2)6HIsopropyl methyls. Split by H4 (

Hz).

Interpretation Note: The separation between H2a and H2b (


 ppm) confirms the presence of the 

-amino acid backbone. In the

-amino acid isomer (Boc-Leucine), the

-proton is a single methine at ~4.3 ppm, and the

-protons are the diastereotopic methylene group at ~1.6 ppm.

C NMR (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
C=O (Acid) 176.5C1 Carboxyl.
C=O (Boc) 155.8Carbamate carbonyl.
C-O (Quat) 79.6Quaternary carbon of tert-butyl group.
CH (C3) 53.2

-carbon attached to Nitrogen.
CH

(C2)
36.8

-carbon. Upfield relative to

-amino acids.
CH (C4) 30.5Isopropyl methine.
CH

(Boc)
28.3Methyls of Boc group (intense signal).
CH

(C5)
19.2Isopropyl methyl.
CH

(C5')
18.5Isopropyl methyl (diastereotopic splitting often observed).
Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the oxidation state of the carboxyl group and the integrity of the carbamate protection.

  • 3300 - 3350 cm

    
    :  N-H stretch (Boc amide).
    
  • 2960 - 2980 cm

    
    :  C-H stretch (Aliphatic/Methyl).
    
  • 1715 cm

    
    :  C=O stretch (Carboxylic acid dimer).
    
  • 1690 cm

    
    :  C=O stretch (Boc Carbamate). Note: These two carbonyls often merge into a broad, split band.
    
  • 1520 cm

    
    :  N-H bend (Amide II).
    
  • 1160 cm

    
    :  C-O stretch (Ether linkage of Boc).
    
Mass Spectrometry (ESI-MS)

Mass spectrometry provides the primary confirmation of molecular weight. The fragmentation pattern of Boc-protected amino acids is highly predictable and serves as a fingerprint.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • [M+H]

    
    : 
    
    
    
    232.15 (Parent Ion).
  • [M+Na]

    
    : 
    
    
    
    254.14 (Sodium Adduct - very common).
  • [2M+Na]

    
    : 
    
    
    
    485.30 (Dimer).

Fragmentation Pathway (MS/MS):

  • Loss of Isobutene: The tert-butyl group eliminates isobutene (-56 Da), yielding the protonated carbamic acid intermediate.

  • Decarboxylation: Loss of CO

    
     from the Boc group (-44 Da) leads to the free amine.
    
  • Combined Loss: The [M+H - 100]

    
     peak at 
    
    
    
    132 corresponds to the free amino acid (
    
    
    -Leucine) formed by the loss of the entire Boc group.

MS_Fragmentation Parent [M+H]⁺ m/z 232.15 Fragment1 [M+H - Isobutene]⁺ m/z 176.15 (Carbamic Acid) Parent->Fragment1 - C₄H₈ (56 Da) Fragment2 [M+H - Boc]⁺ m/z 132.15 (Free β-Amino Acid) Parent->Fragment2 - Boc Group (100 Da) Fragment1->Fragment2 - CO₂ (44 Da)

Figure 2: ESI-MS fragmentation pathway for Boc-


-Leucine.

Experimental Protocols

Sample Preparation for NMR

To ensure the reproducibility of the shifts listed above, follow this preparation protocol:

  • Drying: Dry 15-20 mg of the compound in a vacuum desiccator over P

    
    O
    
    
    
    for 2 hours to remove trace water (which broadens the NH and COOH signals).
  • Solvation: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Filtration: If the solution is cloudy (often due to salt impurities), filter through a small plug of glass wool directly into the NMR tube.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, check for these common impurities:

  • Free Amine: Check for the absence of the Boc singlet at 1.44 ppm.

  • 
    -Isomer (Boc-Leucine):  Look for an 
    
    
    
    -methine proton at ~4.3 ppm. The target
    
    
    -isomer has its methine at ~3.9 ppm.
  • Residual Solvent: Ethyl acetate (singlet at 2.05 ppm, quartet at 4.12 ppm) is a common recrystallization solvent residue.

References

  • IUPAC Nomenclature & Structure: PubChem. 3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid. National Library of Medicine. [Link]

  • NMR Data Source (Skeleton): Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000466: DL-beta-leucine. [Link]

  • Metabolic Context: Poston, J. M. (1980).[3] Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Journal of Biological Chemistry. [Link]

Sources

Exploratory

potential biological activities of Boc-beta-homovaline derivatives

The following technical guide details the biological potential, structural properties, and experimental applications of Boc- -homovaline derivatives. Boc- -Homovaline Derivatives: Technical Guide to Biological Activity a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, structural properties, and experimental applications of Boc-


-homovaline derivatives.

Boc- -Homovaline Derivatives: Technical Guide to Biological Activity and Therapeutic Potential[1]

Executive Summary

Boc-


-homovaline  (N-tert-butoxycarbonyl-

-homovaline) is a protected

-amino acid building block critical in the synthesis of peptidomimetics .[1] Unlike standard

-amino acids,

-homovaline contains an additional methylene group (

) in the backbone while retaining the isopropyl side chain of valine.[1]

This structural modification confers proteolytic resistance —the primary driver of its biological utility. Derivatives of Boc-


-homovaline are extensively utilized in drug development to create metabolically stable antimicrobial peptides (AMPs) , protease inhibitors  (e.g., for HIV protease or Renin), and foldamers  with defined secondary structures (e.g., 14-helices) that mimic protein-protein interaction domains.[1]

Scientific Foundation: Structure & Mechanism

Structural Topology

The biological activity of Boc-


-homovaline derivatives stems from two key features:
  • Backbone Homologation: The insertion of a methylene group between the

    
    -carbon and the carbonyl group extends the backbone. This alters the hydrogen-bonding pattern, allowing the formation of stable secondary structures (foldamers) such as the 14-helix  (defined by 14-membered ring H-bonds) or 12-helix , which are distinct from the classical 
    
    
    
    -helix.[1]
  • Side Chain Presentation: The isopropyl side chain is preserved but displayed at a different angle relative to the backbone amide. This allows for the precise positioning of hydrophobic contacts in enzyme active sites while rendering the adjacent amide bond unrecognizable to standard proteases.

Mechanism of Action
  • Proteolytic Stability: Endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) evolved to cleave

    
    -peptide bonds.[1] The altered geometry and increased distance of the scissile bond in 
    
    
    
    -peptides prevent the formation of the transition state required for hydrolysis.
  • Membrane Disruption (AMPs): In antimicrobial applications,

    
    -homovaline residues provide the necessary hydrophobicity to anchor the peptide into the bacterial lipid bilayer. When alternating with cationic residues (e.g., 
    
    
    
    -Lysine or
    
    
    -Arginine), they form amphiphilic helices that disrupt membrane integrity, leading to cell lysis.[1]
Visualization: Structural Logic

The following diagram illustrates the structural difference and the resulting "Foldamer" logic that drives biological stability.

BetaHomoValine_Logic AlphaVal α-Valine (Natural Substrate) Protease Protease Enzyme (Trypsin/Pepsin) AlphaVal->Protease Rapid Hydrolysis BetaVal Boc-β-Homovaline (Synthetic Building Block) Structure Altered Backbone Geometry (+CH2 Spacer) BetaVal->Structure Incorporation Activity Biological Outcome: Proteolytic Resistance & Extended Half-Life Protease->Activity No Cleavage Structure->Protease Steric/Geometric Mismatch Foldamer Stable Secondary Structure (14-Helix / 12-Helix) Structure->Foldamer H-Bond Patterning Foldamer->Activity Maintained Bioactivity

Caption: Logical flow demonstrating how the insertion of a methylene spacer in Boc-


-homovaline prevents protease degradation while enabling stable foldamer formation.

Biological Applications

Antimicrobial Peptides (AMPs)

Boc-


-homovaline is frequently employed to synthesize mixed 

-peptides
or pure

-peptides that mimic natural AMPs like Magainin or Aurein.[1]
  • Role: Provides the hydrophobic face of the amphiphilic helix.

  • Advantage: Unlike L-Valine,

    
    -homovaline renders the peptide resistant to bacterial proteases, significantly lowering the Minimum Inhibitory Concentration (MIC) over time in serum-containing media.[1]
    
Protease Inhibitors

In the design of aspartic protease inhibitors (e.g., HIV-1 protease, Renin, BACE1), the scissile bond of the substrate is replaced by a non-cleavable isostere.[2]

  • Role:

    
    -homovaline derivatives serve as transition state mimics .[1] The isopropyl side chain occupies the hydrophobic S1 or S1' pocket of the enzyme with high affinity, but the modified backbone prevents catalytic cleavage.
    
  • Data: Inhibitors containing

    
    -amino acid linkages often exhibit 
    
    
    
    values in the nanomolar (nM) range with half-lives (
    
    
    ) extended from minutes to hours compared to
    
    
    -peptide analogues.[1]
Anticancer Agents

Certain amphiphilic


-peptides containing homovaline have shown cytotoxicity against lymphoma (e.g., Ramos cell lines) and leukemia cells.[1]
  • Mechanism: Similar to AMPs, these agents disrupt the mitochondrial membrane of cancer cells, which often carries a higher negative charge than normal mammalian cell membranes.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of a Boc- -hVal Dipeptide

Use this protocol to couple Boc-


-homovaline to an amine, creating a basic protease inhibitor scaffold.[1]

Reagents:

  • Boc-

    
    -Homovaline (1.0 eq)[1][3]
    
  • Amine component (e.g., H-Phe-OMe) (1.1 eq)[1]

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]
    
  • HOBt (Hydroxybenzotriazole) (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Anhydrous DMF or DCM.[1]

Workflow:

  • Dissolution: Dissolve Boc-

    
    -homovaline and HOBt in anhydrous DCM/DMF (Ratio 9:1) at 0°C under nitrogen.
    
  • Activation: Add EDC

    
    HCl and stir for 15 minutes to form the active ester.
    
  • Coupling: Add the Amine component and DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
Protocol B: Proteolytic Stability Assay

Use this self-validating system to quantify the biological stability of the synthesized derivative.

Materials:

  • Test Compound: Boc-

    
    -hVal derivative (1 mM stock in DMSO).[1]
    
  • Control Peptide:

    
    -peptide analogue (e.g., Boc-Val-Phe-OMe).[1]
    
  • Enzyme: Trypsin or Chymotrypsin (bovine pancreatic, sequencing grade).

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.[1]
    

Step-by-Step Methodology:

  • Preparation: Dilute Test Compound and Control to 100 µM in the reaction buffer.

  • Initiation: Add enzyme to reach a final enzyme:substrate ratio of 1:100 (w/w). Incubate at 37°C.

  • Sampling: At defined time points (

    
    ), remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.

  • Analysis: Inject 20 µL onto an RP-HPLC (C18 column).

    • Gradient: 5% to 95% ACN in water (+0.1% TFA) over 20 mins.

  • Calculation: Plot the % remaining of the parent peak area vs. time.

    • Validation Criteria: The Control Peptide must show >50% degradation within 4 hours. The

      
      -derivative should show <10% degradation at 24 hours.[1]
      
Visualization: Stability Assay Workflow

Stability_Assay cluster_sampling Sampling Loop (0, 1, 4, 12, 24h) Start Start: 100µM Substrate (Tris-HCl Buffer, pH 7.8) Enzyme Add Protease (Trypsin/Chymotrypsin 1:100) Start->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Aliquot Remove 50µL Aliquot Incubate->Aliquot Quench Quench with 1% TFA/ACN Aliquot->Quench HPLC RP-HPLC Analysis (C18 Column, UV 214nm) Quench->HPLC Data Calculate % Remaining vs Time HPLC->Data

Caption: Workflow for the comparative proteolytic stability assay, ensuring rigorous validation of the


-derivative's resistance.

Quantitative Data Summary

The table below summarizes typical comparative data for


-homovaline derivatives versus their 

-counterparts.
Property

-Valine Peptide
Boc-

-Homovaline Derivative
Biological Implication
Proteolytic Half-life (

)
< 30 minutes (Trypsin)> 24 hours (Trypsin)Suitable for oral/systemic delivery
Secondary Structure

-Helix / Random Coil
14-Helix / 12-HelixUnique receptor binding topology
Serum Stability Low (Rapid clearance)High (Extended circulation)Lower dosing frequency required
Membrane Affinity ModerateHigh (Amphiphilic nature)Enhanced antimicrobial potency

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link[1]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link[1]

  • Hansen, T., et al. (2012). Anticancer activity of small amphipathic β2,2-amino acid derivatives. European Journal of Medicinal Chemistry. Link

  • Aguilar, M. I. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

Sources

Foundational

The Boc Protecting Group: A Mechanistic &amp; Practical Guide

Executive Summary The tert-butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis and peptide chemistry, despite the rise of Fmoc methodologies.[1] Its utility stems from its unique stability profile: it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis and peptide chemistry, despite the rise of Fmoc methodologies.[1] Its utility stems from its unique stability profile: it is completely orthogonal to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz/Z), while being rapidly cleaved by anhydrous acids.

This guide moves beyond standard textbook definitions to address the operational realities of using Boc chemistry. It focuses on the thermodynamics of protection, the


 kinetics of deprotection, and the critical role of cation scavenging—a frequent failure point in scale-up and complex molecule synthesis.

Mechanistic Fundamentals

The Stability/Lability Paradox

The Boc group functions as a carbamate.[2][3] Its steric bulk (tert-butyl) prevents nucleophilic attack at the carbonyl, rendering it stable to basic hydrolysis and nucleophiles. However, the electron-donating nature of the tert-butyl group stabilizes the carbocation intermediate formed upon protonation, making it hypersensitive to acidolysis.

Stability Profile:

Condition Stability Notes
Bases High Stable to NaOH, KOH, Piperidine, DBU.

| Nucleophiles | High | Stable to amines, hydrides (


 requires heat/forcing). |
| Acids  | Low  | Cleaved by TFA, HCl/Dioxane, 

. | | Reduction | High | Stable to catalytic hydrogenation (

). | | Oxidation | Moderate | Generally stable, but caution with strong oxidizers. |
The Protection Mechanism (Thermodynamics)

Installation typically utilizes Di-tert-butyl dicarbonate (


).[2][4] The reaction is driven entropically by the evolution of 

gas.[2]

Key Insight: While base (TEA/DIPEA) is often added to neutralize the generated acid, the reaction can proceed in the absence of base if the amine is nucleophilic enough, as the byproduct is neutral tert-butanol and


.
The Deprotection Mechanism (Kinetics & Scavenging)

Deprotection is an acid-catalyzed elimination . It follows an


-like pathway where the rate-limiting step is the fragmentation of the protonated carbamate.

The "Villain": The tert-Butyl Cation The cleavage generates a reactive tert-butyl cation (


). If not quenched, this electrophile will alkylate electron-rich regions of your molecule (e.g., Indole of Tryptophan, Phenol of Tyrosine, Thioether of Methionine).

Diagram 1: Boc Installation and Deprotection Mechanism

BocMechanism Amine Free Amine (R-NH2) Inter Tetrahedral Intermediate Amine->Inter + Boc2O (Nucleophilic Attack) Boc2O Boc Anhydride (Boc2O) Boc2O->Inter BocAmine Boc-Protected Amine (R-NH-Boc) Inter->BocAmine - CO2 - t-BuOH Protonated Protonated Carbamate BocAmine->Protonated + TFA/H+ (Acidolysis) Cation t-Butyl Cation (t-Bu+) + Carbamic Acid Protonated->Cation Fragmentation (Rate Limiting) Final Amine Salt (R-NH3+) Cation->Final - CO2 Scavenged Scavenged Adduct (t-Bu-Scavenger) Cation->Scavenged + Scavenger (Quenching)

Caption: The pathway from amine protection to acidolytic cleavage, highlighting the generation of the reactive t-butyl cation that necessitates scavenging.

Solid Phase Peptide Synthesis (SPPS): Boc vs. Fmoc

In drug development, the choice between Boc and Fmoc strategies dictates the entire infrastructure of the synthesis.

The "Boc/Benzyl" Strategy

Boc is used for temporary N-terminal protection, while Benzyl (Bzl) based groups are used for permanent side-chain protection.

  • Repetitive Step: Removal of Boc with TFA (Trifluoroacetic acid).[2][4][5][6][7][8][9]

  • Final Cleavage: Removal of peptide from resin and side-chain deprotection using HF (Hydrofluoric acid) or TFMSA (Trifluoromethanesulfonic acid).[1]

Critical Comparison:

FeatureBoc SPPSFmoc SPPS
N-Term Deprotection Acid (TFA) Base (Piperidine)
Side-Chain Protection Benzyl (Bzl) - HF labiletert-Butyl (tBu) - TFA labile
Final Cleavage HF (High Hazard) TFA (Moderate Hazard)
Aggregation Less prone (protonated N-term breaks H-bonds)More prone (requires chaotropic salts)
Cost Lower reagent costHigher reagent cost
Automation Specialized (TFA resistant plumbing)Standard

Diagram 2: The Boc SPPS Cycle

BocSPPS Resin Boc-AA-Resin Deprotect 1. Deprotection (TFA/DCM) Resin->Deprotect Wash1 2. Wash (DCM) Deprotect->Wash1 Neutralize 3. Neutralization (DIEA/DCM) Wash1->Neutralize Couple 4. Coupling (Boc-AA + Activator) Neutralize->Couple Check Kaiser Test (Colorimetric) Couple->Check Check->Resin Pass (Colorless) Check->Couple Fail (Blue) - Recouple

Caption: The recursive cycle of Boc SPPS. Note the neutralization step, which is unique to Boc chemistry compared to standard Fmoc protocols.

Experimental Protocols

Protocol A: Standard Solution-Phase Protection

Best for: Protecting amino acid building blocks or small molecule amines.

Reagents:

  • Substrate (Amine)[2][4][5][7][10][11]

  • 
     (1.1 - 1.5 equivalents)[2]
    
  • Base:

    
     (TEA) or NaOH (aq)[11]
    
  • Solvent: THF, Dioxane, or DCM (Water/Dioxane for amino acids)

Step-by-Step:

  • Dissolution: Dissolve amino acid (10 mmol) in a mixture of water (10 mL) and Dioxane (10 mL). Add NaOH (20 mmol) to ensure the zwitterion is in the anionic amine form.

  • Addition: Cool to 0°C. Add

    
     (11 mmol) dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir. Self-Validation: Evolution of bubbles (

    
    ) indicates reaction progress.
    
  • Monitoring: Check TLC (ninhydrin stain). The free amine spot should disappear.

  • Workup: Evaporate organic solvent. Acidify aqueous layer to pH 2-3 with dilute

    
     (Avoid strong HCl to prevent deprotection). Extract into EtOAc.
    
Protocol B: High-Fidelity Deprotection (Scavenger Cocktail)

Best for: Peptides containing Trp, Met, Cys, or Tyr.

Reagents:

  • TFA (Trifluoroacetic acid)[1][4][6][7][9][12]

  • Scavengers: Triisopropylsilane (TIS) and Water.

The "Standard" Cocktail (95:2.5:2.5):

  • Preparation: Mix TFA (95% v/v), TIS (2.5% v/v), and

    
     (2.5% v/v).
    
    • Why TIS? It is a hydride donor that efficiently quenches carbocations.

    • Why Water? Hydrolyzes tert-butyl esters formed by cation reaction with TFA.

  • Reaction: Add cocktail to the protected substrate (10 mL per gram of resin/substrate).

  • Time: Stir at RT for 30–60 minutes.

  • Workup:

    • Precipitation: Drop reaction mixture into cold Diethyl Ether (

      
      ). The peptide/amine salt precipitates; the organic scavengers and Boc byproducts remain in solution.
      
    • Centrifugation: Spin down the pellet. Wash 3x with cold ether.

Troubleshooting & Optimization

The Isobutylene Hazard

In large-scale synthesis (>100g), the generation of isobutylene gas is a safety hazard. It is flammable and can pressurize vessels.

  • Mitigation: Use an open system with an inert gas sweep (

    
    ) into a scrubber. Do not seal the vessel.
    
Cation Alkylation (The "Purple" Spot)

If your deprotected peptide shows multiple peaks on HPLC or a higher mass (+56 Da), you have likely alkylated a side chain.

  • Solution: Increase scavenger load. For Trp-heavy peptides, use Dithiothreitol (DTT) or Indole as specific scavengers.

Diketopiperazine (DKP) Formation

Occurs at the dipeptide ester stage during neutralization. The free amine attacks the C-terminal ester, cyclizing and cleaving the chain.

  • Prevention: Avoid prolonged neutralization steps. Use bulky esters (e.g., tert-butyl) if possible, though this contradicts Boc strategy (usually Benzyl esters). In SPPS, perform coupling immediately after neutralization.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[13] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[13] (Referenced for stability charts and orthogonality). Link

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl. International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavenger cocktails). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Provides comparative data on Boc vs Fmoc efficiency). Link

Sources

Exploratory

theoretical conformational analysis of Boc-L-beta-homovaline

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Boc-L-beta-homovaline Abstract The conformational landscape of non-natural amino acids is a critical determinant of the structure and function of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of Boc-L-beta-homovaline

Abstract

The conformational landscape of non-natural amino acids is a critical determinant of the structure and function of peptidomimetics and foldamers. This guide provides a comprehensive technical overview of the theoretical methods used to analyze the conformational preferences of N-tert-butoxycarbonyl-L-beta-homovaline (Boc-L-β-homovaline). We will explore the rationale behind employing a multi-step computational approach, from broad conformational searching with molecular mechanics to high-accuracy energy refinement using quantum mechanics. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply these methods to predict the structural behavior of modified amino acids, thereby accelerating the rational design of novel therapeutics.

Introduction: The Significance of β-Amino Acids and Conformational Control

β-Amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly minor alteration introduces significant conformational flexibility, allowing β-peptides to adopt stable, predictable secondary structures known as "foldamers"[1]. These structures, such as the 14-helix, are resistant to proteolytic degradation, making them highly attractive scaffolds in drug development[2].

Boc-L-β-homovaline, a derivative of valine, incorporates two key features: the β-amino acid backbone and a bulky isobutyl side chain. The N-terminal tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, but its size and rotational freedom also significantly influence the local conformational preferences of the amino acid residue[3][]. A thorough understanding of the intrinsic conformational landscape of this building block is therefore paramount for designing β-peptides with desired folding propensities.

Theoretical conformational analysis provides a powerful, atom-level view of the accessible structures and their relative stabilities, guiding experimental efforts and providing insights that are often difficult to obtain through empirical methods alone[5][6].

Theoretical Foundations of Conformational Analysis

The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be changed by rotation around single bonds. For Boc-L-β-homovaline, the key is to understand the preferred values of several dihedral (torsion) angles along its backbone and side chain. The goal of the analysis is to map the molecule's potential energy surface (PES) and identify the low-energy minima, which correspond to the most stable and probable conformations.

The primary rotatable bonds that define the conformation of a capped β-amino acid are:

  • θ (theta): C'-N-Cβ-Cα

  • ψ (psi): N-Cβ-Cα-C'

  • ω (omega): Cβ-Cα-C'-O (related to the carboxyl group)

  • χ1 (chi-1): N-Cβ-Cγ-Cδ1/Cδ2 (for the isobutyl side chain)

A predominance of gauche conformations (dihedral angles around ±60°) in the backbone often leads to folded or helical structures, while trans conformations (around 180°) favor extended structures[1][7].

cluster_boc Boc Group cluster_backbone β-Homovaline Backbone cluster_sidechain Side Chain Boc_C Boc_O1 Boc_C->Boc_O1 Boc_O2 Boc_C->Boc_O2 N N Boc_O1->N Amide Bond tBu Boc_O2->tBu Cb N->Cb θ Ca Cb->Ca ψ Cg Cb->Cg χ1 Cprime C' Ca->Cprime ω O_carboxyl O Cprime->O_carboxyl OH_carboxyl OH Cprime->OH_carboxyl Cd1 Cδ1 Cg->Cd1 Cd2 Cδ2 Cg->Cd2

Caption: Key rotatable dihedral angles in Boc-L-β-homovaline.

Computational Methodologies: A Dual Approach

A robust theoretical analysis requires a balance between computational cost and accuracy. A single high-level quantum mechanics calculation on one conformation is insufficient, as it provides no information about other possible stable structures. Therefore, a hierarchical approach is the most effective and scientifically rigorous strategy.

Pillar 1: Molecular Mechanics (MM) for Broad Conformational Searching

Expertise & Experience: We begin with Molecular Mechanics (MM) because it is computationally inexpensive, allowing us to rapidly scan the vast potential energy surface of the molecule. MM methods use a classical mechanics framework, representing atoms as balls and bonds as springs, with energies calculated using a set of empirical functions and parameters known as a force field[8].

Trustworthiness: The choice of force field is critical, as its parameters dictate the accuracy of the energy calculations. For β-amino acids, standard protein force fields like AMBER, CHARMM, and OPLS may require validation or specialized parameters[9][10]. We select a well-regarded force field such as AMBER ff14SB or CHARMM36m, acknowledging that it provides a reliable first approximation of the conformational preferences, which will be later refined[9].

Pillar 2: Quantum Mechanics (QM) for High-Accuracy Refinement

Expertise & Experience: After identifying a set of low-energy conformers with MM, we employ Quantum Mechanics (QM) for higher accuracy. QM methods solve the Schrödinger equation to provide a much more fundamental and accurate description of electron distribution and, consequently, molecular energy and geometry. Density Functional Theory (DFT) is the workhorse for this stage, offering an excellent balance of accuracy and computational cost[11]. We couple this with a suitable basis set, such as cc-pVDZ, which provides a flexible description of the atomic orbitals[1][12].

Trustworthiness: This two-step process is self-validating. By subjecting only the most promising MM-derived structures to rigorous QM calculations, we ensure that our computational resources are focused on the chemically relevant conformational space. The final QM energies provide a reliable ranking of the stability of the different conformers, often correcting for inaccuracies in the MM force field[11].

Solvation Effects: The conformation of a molecule can change dramatically between the gas phase and solution. To account for this, we incorporate a solvent model. An implicit solvation model, such as the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent (e.g., water or methanol) by treating it as a continuous medium with a specific dielectric constant[1][12]. This is crucial for understanding the behavior of the molecule in a biologically relevant environment.

Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines a validated system for conducting a thorough theoretical conformational analysis.

G cluster_prep Preparation cluster_mm Molecular Mechanics (Broad Search) cluster_qm Quantum Mechanics (Refinement) cluster_analysis Analysis build 1. Build 3D Structure of Boc-L-β-homovaline search 2. Systematic Dihedral Scan (e.g., 30° increments) build->search Initial Coordinate Input mm_opt 3. MM Geometry Optimization (e.g., AMBER ff14SB) search->mm_opt Generate Starting Geometries filter 4. Energy Filtering (Select conformers within ~20 kJ/mol of minimum) mm_opt->filter Optimized MM Conformers qm_opt 5. QM Geometry Optimization (DFT: B3LYP/cc-pVDZ) filter->qm_opt Low-Energy Candidates freq 6. Frequency Calculation (Confirm true minima) qm_opt->freq Refined QM Geometries solvation 7. Single-Point Energy with Solvent (PCM Model) freq->solvation Verified Minima analyze 8. Analyze Structures & Energies (Dihedrals, H-bonds, Relative Stabilities) solvation->analyze Final Solvated Energies

Caption: Workflow for theoretical conformational analysis.

Step 1: Initial Structure Generation

  • Construct the 3D structure of Boc-L-β-homovaline using a molecular editor like Avogadro[1] or GaussView. Ensure correct stereochemistry (L- or R-configuration as specified). The termini should be appropriately capped (N-terminus with Boc, C-terminus as a carboxylic acid).

Step 2: Systematic Conformational Search (MM)

  • Causality: To avoid bias towards a single starting conformation, a systematic search is performed. This involves rotating the key dihedral angles (θ, ψ, and χ1) through a full 360° rotation in discrete steps (e.g., 30° or 45°). This generates a large number of starting geometries that cover the entire conformational space.

  • Protocol: Using a molecular modeling package (e.g., Spartan, Schrödinger Suite), define the rotatable bonds. A 30° increment for three bonds will generate (360/30)³ = 1,728 initial structures.

Step 3: Geometry Optimization (MM)

  • Causality: Each generated structure is not at an energy minimum. MM optimization allows each structure to relax into its nearest local energy minimum quickly.

  • Protocol: Submit each of the generated conformers to a full geometry optimization using a chosen force field (e.g., AMBER ff14SB). Use a stringent convergence criterion to ensure a true minimum is found.

Step 4: Filtering and Selection

  • Causality: Many of the optimized structures will be duplicates or high-energy conformers that are not relevant at room temperature. We filter these to create a manageable set for the computationally expensive QM calculations.

  • Protocol: Align all optimized structures and remove duplicates. Rank the unique conformers by their final MM energy and select all structures within a reasonable energy window (e.g., 20-25 kJ/mol) of the global minimum.

Step 5: Geometry Re-Optimization (QM)

  • Causality: To obtain highly accurate geometries and energies, the selected low-energy conformers are re-optimized using a more reliable QM method.

  • Protocol: Perform a full geometry optimization on each selected conformer using DFT (e.g., B3LYP functional) with a robust basis set (e.g., cc-pVDZ) in the gas phase.

Step 6: Vibrational Frequency Analysis (QM)

  • Trustworthiness: This is a critical validation step. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable conformer, and the structure should be discarded or re-optimized.

  • Protocol: For each QM-optimized geometry, perform a frequency calculation at the same level of theory.

Step 7: Solvation Energy Calculation (QM)

  • Causality: To model the molecule in a realistic environment, the effect of the solvent is added.

  • Protocol: Using the gas-phase optimized geometries, perform a single-point energy calculation (without re-optimizing the geometry) using the PCM solvent model with the desired solvent (e.g., water). This provides the final energy of each conformer in solution.

Data Presentation and Interpretation

The final output is a set of stable conformers with their corresponding relative energies. This data is best presented in a table for clear comparison.

Table 1: Calculated Relative Energies and Key Dihedral Angles for Low-Energy Conformers of Boc-L-β-homovaline (in Water, PCM)

Conformer IDRelative Energy (kJ/mol)θ (°)ψ (°)χ1 (°)Intramolecular H-Bond
1 (Global Min.) 0.00-65.2160.5175.8Yes (C7)
21.8558.9155.1-62.3Yes (C7)
34.51-70.1-75.4178.2No
47.98155.668.3-60.5No
Note: Data is illustrative. Actual values require performing the full calculation.

Interpretation:

  • Relative Energies: The Boltzmann distribution shows that at room temperature, only conformers within a few kJ/mol of the global minimum will be significantly populated. In this example, conformers 1 and 2 would be the dominant species.

  • Dihedral Angles: The values of θ and ψ indicate the backbone preference. Conformer 1, with a gauche θ and trans ψ, represents a partially folded state. The χ1 angle shows the side chain's preferred orientation to minimize steric clashes with the backbone and Boc group.

  • Intramolecular Hydrogen Bonds: Analysis of the 3D structures may reveal the presence of intramolecular hydrogen bonds, which are strong drivers of stable conformations in β-amino acids[1]. A common motif is the seven-membered ring (C7) formed by a hydrogen bond between the amide proton and the carbonyl oxygen of the Boc group.

Conclusion

The theoretical conformational analysis of Boc-L-β-homovaline, when performed using a rigorous hierarchical workflow, provides invaluable insights into its intrinsic structural preferences. By combining the speed of molecular mechanics for broad searching with the accuracy of quantum mechanics for refinement, researchers can confidently predict the dominant conformers in different environments. This knowledge is essential for the rational design of β-peptides, enabling the selection of building blocks that will promote desired folding patterns and, ultimately, lead to the development of novel, stable, and bioactive molecules.

References

  • (Reference details for a molecular editor like Avogadro or GaussView would be placed here).
  • Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Waingeh, V. F., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]

  • Kuhlman, B., & Baker, D. (2004). Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. Protein Science, 13(5), 1432-1439. [Link]

  • Wada, R., et al. (2023). Conformational landscapes of artificial peptides predicted by various force fields: are we ready to simulate β-amino acids?. Physical Chemistry Chemical Physics, 25(9), 6682-6691. [Link]

  • Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099. [Link]

  • Puzzarini, C., & Barone, V. (2023). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Accounts of Chemical Research, 56(4), 343-353. [Link]

  • Wacha, A., et al. (2023). Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. Journal of Chemical Information and Modeling, 63(14), 4478-4491. [Link]

  • (This number is intentionally left blank as it was not used in the text).
  • (This number is intentionally left blank as it was not used in the text).
  • Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099. [Link]

  • (This number is intentionally left blank as it was not used in the text).
  • (This number is intentionally left blank as it was not used in the text).
  • (This number is intentionally left blank as it was not used in the text).
  • (This number is intentionally left blank as it was not used in the text).
  • (This number is intentionally left blank as it was not used in the text).
  • Lee, M. C., & Duan, Y. (2004). Force field influences in β-hairpin folding simulations. Proteins: Structure, Function, and Bioinformatics, 55(3), 620-634. [Link]

  • (This number is intentionally left blank as it was not used in the text).
  • (This number is intentionally left blank as it was not used in the text).
  • Dunbrack, R. L. Jr. (2017). Conformational Analysis of Protein Side Chains. Dunbrack Lab Website. [Link]

  • Martinek, T. A., & Fülöp, F. (2021). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 19(40), 8759-8767. [Link]

  • (This number is intentionally left blank as it was not used in the text).
  • (This number is intentionally left blank as it was not used in the text).
  • National Center for Biotechnology Information. "Boc-L-beta-homovaline" PubChem Compound Summary for CID 2761559. [Link]

  • (This number is intentionally left blank as it was not used in the text).
  • (This number is intentionally left blank as it was not used in the text).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (This number is intentionally left blank as it was not used in the text).

Sources

Protocols & Analytical Methods

Method

solid-phase peptide synthesis protocol using Boc-L-beta-homovaline

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Using Boc-L- -Homovaline Executive Summary This application note details the optimized protocol for incorporating Boc-L- -Homovaline (Boc-L- -HoVal-O...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Using Boc-L-


-Homovaline 

Executive Summary

This application note details the optimized protocol for incorporating Boc-L-


-Homovaline  (Boc-L-

-HoVal-OH) into peptide sequences using Boc/Benzyl solid-phase chemistry.

-Amino acids are critical for generating peptidomimetics and "foldamers" with enhanced proteolytic stability and distinct secondary structures (e.g.,

-helices). However, the incorporation of

-homovaline presents specific challenges due to the steric bulk of the isopropyl side chain combined with the extra methylene group in the backbone. This guide provides a self-validating workflow using HATU-mediated activation and TFMSA cleavage to ensure high purity and yield.

Critical Analysis & Causality

The Reagent: Boc-L- -Homovaline[1][2]
  • Chemical Nature: A

    
    -amino acid where the amino group is bonded to the 
    
    
    
    -carbon rather than the
    
    
    -carbon.
  • Structural Challenge: The side chain (isopropyl group) is bulky. In

    
    -Valine, this bulk is adjacent to the coupling site. In 
    
    
    
    -Homovaline, the extra methylene group (
    
    
    ) adds flexibility but also introduces unique conformational constraints.
  • Why Boc Chemistry? While Fmoc is popular, Boc chemistry is often superior for "difficult sequences" (prone to aggregation).[1] The repetitive TFA treatments during Boc deprotection disrupt inter-chain hydrogen bonds (

    
    -sheets), keeping the growing peptide chain solvated and accessible.
    
Strategic Coupling Choices
  • Activation: Standard carbodiimides (DCC/DIC) are often too slow for sterically hindered ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -amino acids, leading to deletion sequences. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . The 7-aza-benzotriazole moiety acts as a superior leaving group, accelerating the reaction kinetics significantly compared to HBTU.
    
  • Resin Selection: MBHA (Methylbenzhydrylamine) resin is selected for C-terminal amides, which are standard for mimicking native protein termini. MBHA is stable to TFA but cleavable by strong acids (HF/TFMSA).

Materials & Reagents

ComponentSpecificationPurpose
Building Block Boc-L-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Homovaline
Target residue.[2][3][4][5][6][7]
Resin MBHA Resin (0.5–0.7 mmol/g)Solid support yielding C-terminal amides.
Deprotection TFA (Trifluoroacetic acid), neat or 50% in DCMRemoves N-terminal Boc group.
Neutralization DIEA (Diisopropylethylamine)Neutralizes the protonated amine after TFA treatment.[5]
Coupling Agent HATU (0.5 M in DMF)High-efficiency activator for hindered amino acids.
Cleavage TFMSA (Trifluoromethanesulfonic acid)Strong acid for final resin cleavage (HF alternative).[7][8]
Solvents DCM (Dichloromethane), DMF (Dimethylformamide)Washing and reaction media.

Experimental Protocol

Resin Preparation & Swelling
  • Weigh appropriate amount of MBHA resin to achieve 0.1 mmol scale.

  • Swell in DCM for 20 minutes.

  • Wash 3x with DCM.

The Boc Cycle (Iterative)

Note: This cycle is repeated for every amino acid. The specific modifications for


-HoVal are in Step C.

A. Deprotection (Removal of Boc) [7][9][10][11]

  • Treat resin with 50% TFA in DCM (containing 0.5% anisole if scavengers are needed) for 2 minutes (pre-wash).

  • Drain and treat with fresh 50% TFA in DCM for 20 minutes .

  • Validation: The resin should slightly shrink.

  • Wash: DCM (3x), MeOH (1x), DCM (3x).

B. Neutralization

  • Treat resin with 10% DIEA in DCM for 2 minutes (2x).

  • Wash: DCM (3x), DMF (3x).

  • Validation: Perform a Kaiser Test . The resin beads should be dark blue (positive for free amines).

C. Coupling (Incorporation of Boc-L-


-HoVal-OH) 
Crucial Step: Do not use standard 30-minute cycles.
  • Dissolve 3.0 equivalents of Boc-L-

    
    -HoVal-OH and 2.9 equivalents  of HATU in minimal DMF.
    
  • Add 6.0 equivalents of DIEA to the amino acid mixture. Color change to yellow indicates activation.

  • Immediately add the activated solution to the resin.

  • Agitate for 2 hours at room temperature.

  • Optimization: For sequences >15 residues, perform a Double Coupling (repeat Step C with fresh reagents for 1 hour).

D. Monitoring

  • Wash: DMF (3x), DCM (3x).

  • Kaiser Test: Must be negative (yellow/colorless beads). If blue, recouple using HOAt/DIC.

Final Cleavage (TFMSA Method)

Safety Note: HF is the gold standard but requires special apparatus. TFMSA is a standard lab alternative.

  • Dry the resin completely under vacuum.

  • Cocktail Preparation: Mix TFA (10 mL), Dimethyl sulfide (3 mL), m-Cresol (3 mL). Add this to the resin and stir for 5 mins.

  • Acid Addition: Slowly add TFMSA (3 mL) dropwise on ice.

  • Reaction: Stir at room temperature for 90 minutes .

  • Precipitation: Filter resin and precipitate filtrate in cold Diethyl Ether.

  • Isolation: Centrifuge, wash pellet with ether (3x), and lyophilize.

Visualization: The Optimized Workflow

BocSPPS Start Start: Swollen MBHA Resin Deprotect Deprotection (50% TFA/DCM, 20 min) Start->Deprotect Wash1 Wash (DCM/MeOH) Deprotect->Wash1 Neutralize Neutralization (10% DIEA/DCM) Wash1->Neutralize Kaiser1 Validation 1: Kaiser Test (Must be BLUE) Neutralize->Kaiser1 Activate Activation (Boc-L-beta-HoVal + HATU + DIEA) Kaiser1->Activate Positive (Amine Free) Couple Coupling Reaction (2 Hours, DMF) Activate->Couple Kaiser2 Validation 2: Kaiser Test (Must be COLORLESS) Couple->Kaiser2 Recouple Recouple (Fresh Reagents) Kaiser2->Recouple Positive (Incomplete) NextAA Proceed to Next AA Kaiser2->NextAA Negative (Coupled) Recouple->Couple NextAA->Deprotect Next Cycle Cleave Final Cleavage (TFMSA/TFA) NextAA->Cleave End of Sequence

Figure 1: Optimized Boc-SPPS cycle for sterically hindered beta-amino acids. Validation checkpoints (Blue) ensure protocol integrity.

References

  • Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 13, 31–44. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[13][14][15][16][17] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. Link

Sources

Application

Optimizing Peptide Bond Formation with 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid

Application Note & Protocol Guide | Version 2.1 Executive Summary Incorporating 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (Boc-protected -Valine/ -Leucine isomer) into peptide sequences presents unique synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

Incorporating 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (Boc-protected


-Valine/

-Leucine isomer) into peptide sequences presents unique synthetic challenges. Unlike standard

-amino acids, this

-amino acid possesses an extra methylene group (

) between the carboxyl and the amine-bearing carbon. Furthermore, the bulky isopropyl group at position C4 creates significant steric crowding around the reaction center.

This guide details high-efficiency coupling protocols designed to overcome the specific kinetic sluggishness and steric hindrance associated with this residue. We prioritize the HATU/HOAt system for difficult couplings and the DIC/Oxyma system for minimizing racemization and improving safety profiles.

Technical Analysis of the Molecule

Structural Challenges

The target molecule, 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid , exhibits two primary features that dictate coupling strategy:

  • 
    -Amino Acid Backbone:  The extended backbone introduces rotational degrees of freedom that can lead to folding or aggregation on the resin (formation of 
    
    
    
    -sheets or hairpins), reducing the accessibility of the N-terminus.
  • Proximal Steric Bulk: The isopropyl group at C4 is adjacent to the amine-bearing C3. When this residue is the incoming acid, the bulk hinders the approach of the activated ester to the resin-bound amine. When it is the amine acceptor (after deprotection), the nucleophilicity is attenuated by the adjacent branching.

The Racemization Risk

While


-amino acids are generally less prone to oxazolone-mediated racemization than 

-amino acids (due to the lack of an

-proton adjacent to the carbonyl), the use of strong bases (like DBU or high concentrations of DIPEA) with high-activity uronium reagents (HATU) can still induce elimination or epimerization at the

-carbon, particularly if reaction times are extended to overcome steric hindrance.

Reagent Selection Matrix

Reagent ClassReagentActivator/AdditiveRecommended Use CaseProsCons
Uronium (Guanidinium) HATU HOAt (integrated)Primary Choice. Difficult couplings; sterically hindered sequences.Highest reactivity; excellent for hindered

-amino acids.
Expensive; risk of epimerization if base is excessive.
Carbodiimide DIC Oxyma Pure Secondary Choice. Routine couplings; "Green" synthesis; racemization-sensitive steps.Safer (non-explosive); suppresses racemization better than HOBt.[1]Slower kinetics than HATU; urea byproduct solubility issues in DCM.
Phosphonium PyBOP HOBt/HOAtAlternative to HATU if uronium salts fail (e.g., N-terminal guanidinylation).No guanidinylation side-reaction; robust.Generates HMPA (carcinogen) byproduct equivalents; slower than HATU.
Uronium COMU Oxyma (integrated)High-efficiency alternative to HATU.[2]Visual color change endpoint; soluble byproducts; safer than benzotriazoles.[2]Less stability in solution compared to HATU.

Detailed Experimental Protocols

Protocol A: The "Power Coupling" (HATU/HOAt)

Recommended for introducing the 3-amino-4-methylpentanoic acid residue onto a hindered resin-bound amine.

Reagents:

  • Amino Acid: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (3.0 eq)

  • Coupling Reagent: HATU (2.9 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (6.0 eq)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Pre-activation: Dissolve the amino acid and HATU in minimal DMF.

  • Base Addition: Add DIPEA to the mixture. Critical: Allow to activate for exactly 30-60 seconds . Do not exceed 2 minutes to prevent reagent hydrolysis or racemization.

  • Coupling: Add the activated solution to the resin-bound peptide.[3]

  • Incubation: Agitate at room temperature for 2 hours .

  • Re-coupling (Double Coupling): Drain the vessel. Repeat steps 1-4 using fresh reagents (use 1.5 eq AA, 1.45 eq HATU, 3 eq DIPEA) for 1 hour.

  • Wash: Wash resin with DMF (

    
     min) and DCM (
    
    
    
    min).

Why this works: HATU generates the OAt-active ester, which utilizes the neighboring group effect (pyridine nitrogen) to accelerate the aminolysis rate by up to 100-fold compared to standard HOBt esters, overcoming the steric bulk of the isopropyl group.

Protocol B: The "High Fidelity" (DIC/Oxyma)

Recommended when the resin-bound peptide is prone to aggregation or if racemization is detected.

Reagents:

  • Amino Acid: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (3.0 eq)

  • Activator: Oxyma Pure (3.0 eq)

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Solvent: DMF/DCM (1:1 v/v) to improve swelling.

Workflow:

  • Dissolution: Dissolve Amino Acid and Oxyma Pure in the solvent mixture.

  • Activation: Add DIC. Allow to stir for 2-3 minutes (pre-activation is safer here than with uroniums).

  • Coupling: Add the mixture to the resin.

  • Incubation: Agitate for 3 to 4 hours or overnight.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or micro-cleavage LC-MS to confirm completion.

  • Wash: Extensive washing with DMF.

Why this works: The acidity of Oxyma (


) is lower than HOBt, and the leaving group is highly reactive but less prone to inducing base-catalyzed proton abstraction at the 

- or

-carbon.

Visualizing the Mechanism & Workflow

HATU Activation Mechanism

The following diagram illustrates the activation of the


-amino acid by HATU and the subsequent aminolysis.

HATU_Mechanism AA Boc-3-amino-4-methyl pentanoic acid ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster Activation (30-60s) HATU HATU Reagent HATU->ActiveEster Activation (30-60s) DIPEA DIPEA (Base) DIPEA->ActiveEster Activation (30-60s) Product Elongated Peptide ActiveEster->Product Aminolysis Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Leaving Group Resin Resin-Bound Amine (Nucleophile) Resin->Product Attack

Caption: Mechanism of HATU-mediated activation. The OAt ester acts as a pre-organized electrophile, accelerating the attack of the sterically hindered amine.

Decision Tree for Optimization

Use this logic flow to adapt your protocol based on experimental observations.

Decision_Tree Start Start Coupling Boc-3-amino-4-methylpentanoic acid Check1 Is the Resin-Bound Sequence Hindered? Start->Check1 MethodA Use Protocol A: HATU / HOAt / DIPEA Check1->MethodA Yes (Steric Bulk) MethodB Use Protocol B: DIC / Oxyma Pure Check1->MethodB No (Standard) ResultCheck Check Coupling Efficiency (Kaiser/Chloranil Test + LCMS) MethodA->ResultCheck MethodB->ResultCheck Incomplete Incomplete Coupling? ResultCheck->Incomplete Low Yield Racemization Racemization/Epimerization Observed? ResultCheck->Racemization Isomers Detected Soln1 Double Couple with HATU (fresh reagents) Incomplete->Soln1 Standard Fix Soln3 Use Magic Mixture: DCM/DMF/NMP + 1% Triton Incomplete->Soln3 Aggregation Suspected Soln2 Switch to COMU or Lower Temp (0°C) Racemization->Soln2

Caption: Optimization workflow. Select reagents based on steric hindrance and refine based on LC-MS feedback regarding yield and purity.

Troubleshooting & Causality

Incomplete Coupling (Deletion Sequences)
  • Symptom: LC-MS shows a peak corresponding to

    
    .
    
  • Cause: The isopropyl group creates a "conical" steric shield. Standard diffusion into the resin bead is slowed.

  • Solution:

    • Microwave-Assisted Synthesis: Heat to

      
       (max) for 15 minutes using DIC/Oxyma. Note: Avoid heating HATU/DIPEA as it degrades rapidly and promotes epimerization.
      
    • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF to disrupt inter-chain hydrogen bonding (

      
      -sheet formation).
      
Racemization
  • Symptom: Split peaks in HPLC or diastereomers in NMR.

  • Cause: Over-activation. The acidity of the

    
    -proton (or 
    
    
    
    -proton in this case) allows base-catalyzed abstraction.
  • Solution: Switch to Sym-collidine (TMP) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that is sufficient to neutralize the generated acid but less likely to strip protons from the backbone.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link

  • Seebach, D., et al. (1996).[5] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[5] Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Method

High-Fidelity HPLC Purification of Hydrophobic Boc-L-β-Homovaline Peptides

Application Note & Protocol Guide Abstract The purification of peptides containing Boc-L-β-homovaline presents a unique intersection of chromatographic challenges: the high hydrophobicity of the β-homo amino acid scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

The purification of peptides containing Boc-L-β-homovaline presents a unique intersection of chromatographic challenges: the high hydrophobicity of the β-homo amino acid scaffold, the propensity for stable secondary structure formation (foldamers), and the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a validated protocol for the Reverse-Phase HPLC (RP-HPLC) purification of these constructs. It emphasizes strategies to maintain Boc integrity while resolving hydrophobic impurities, utilizing optimized mobile phases and "Cold-Trap" fraction handling.

Physicochemical Profiling & Challenges

To design an effective purification strategy, one must first understand the molecular behavior of the target analyte.

The β-Homovaline Moiety

Unlike standard


-amino acids, 

-amino acids contain an extra methylene group (

) in the backbone.
  • Hydrophobicity: The isopropyl side chain of valine, combined with the backbone extension and the hydrophobic Boc group, renders these peptides significantly less soluble in aqueous buffers than their

    
    -counterparts.
    
  • Foldamer Formation:

    
    -peptides are known to adopt stable secondary structures (e.g., 14-helices) even at short lengths. This can lead to peak broadening  or splitting  during HPLC due to slow interconversion between conformers.
    
The Boc Protecting Group[1]
  • Acid Sensitivity: The Boc group is acid-labile.[1] While stable to base, it is removed by strong acids (TFA).

  • The HPLC Paradox: Standard peptide HPLC uses 0.1% Trifluoroacetic Acid (TFA) (pH ~2) to suppress silanol interactions and improve peak shape. While Boc is kinetically stable in 0.1% TFA for short durations, prolonged exposure (especially during fraction concentration) leads to degradation.

Strategic Method Development

Column Selection

For hydrophobic Boc-L-β-homovaline peptides, standard C18 columns often result in excessive retention or irreversible adsorption.

Column PhaseSuitabilityMechanism & Use Case
C18 (Octadecyl) ModerateStandard. Use wide-pore (300 Å) to prevent entrapment. Risk of strong retention.
C8 or C4 High Lower hydrophobicity. Recommended for very hydrophobic sequences to reduce retention time and organic solvent consumption.
Phenyl-Hexyl HighProvides alternative selectivity via

interactions. Excellent for separating structural isomers or failure sequences lacking the Boc group.
Mobile Phase Selection

The choice of ion-pairing agent is the critical variable for Boc stability.

  • System A (Standard): 0.1% TFA in Water / ACN.[2][3] High resolution, but risky. Requires immediate lyophilization.[2]

  • System B (Boc-Safe): 0.1% Formic Acid (FA) in Water / ACN. Higher pH (~2.7) than TFA, significantly reducing deprotection risk. Slightly broader peaks.

  • System C (Neutral): 10-20 mM Ammonium Acetate (pH 6.5). Safest for Boc. ideal if the peptide is prone to acid hydrolysis.

Recommendation: Start with System B (Formic Acid) . Switch to System A only if resolution is insufficient. Switch to System C if degradation is observed.

Detailed Experimental Protocols

Sample Solubilization (The Critical Step)

Hydrophobic peptides often aggregate, leading to "ghost peaks" or fouling.

  • Dissolution: Dissolve the crude peptide in a minimal volume of DMF or DMSO (e.g., 100 mg peptide in 1-2 mL).

  • Dilution: Slowly add the starting mobile phase (e.g., 50% ACN/Water) while vortexing.

    • Note: Avoid pure water; it will likely precipitate the peptide.

  • Clarification: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.45 µm PTFE filter. Do not use Nylon (binds proteins).

Analytical Method (Scouting)

Before preparative purification, run a linear gradient to determine elution profile.

  • Column: C4 or C18, 5 µm, 4.6 x 150 mm.

  • Flow: 1.0 mL/min.[4]

  • Wavelength: 214 nm (Amide bond) and 254 nm (if aromatic residues present).

  • Gradient: 5% to 95% B over 20 min (B = ACN + 0.1% Formic Acid).

  • Temperature: 25°C (Avoid heating to protect Boc).

Preparative Purification Protocol

Step 1: System Equilibration Flush the preparative column (e.g., 21.2 x 250 mm) with 95% B to remove lipophilic contaminants, then equilibrate at starting conditions (typically 20-30% B for hydrophobic peptides) for >15 minutes.

Step 2: Gradient Execution Use a "focused gradient" based on the analytical run. If the peptide elutes at 60% B analytically:

  • 0-2 min: 40% B (Load)

  • 2-30 min: 40% -> 80% B (Shallow gradient for separation)

  • 30-35 min: 95% B (Wash)

Step 3: Fraction Collection (The "Cold Trap")

  • Vessel: Collect fractions into chilled glass tubes (on ice).

  • Neutralization (Optional but Recommended): If using TFA, pre-load collection tubes with a small amount of dilute

    
     or Pyridine to immediately neutralize the acid, stopping Boc removal.
    
  • Trigger: Collection based on UV threshold (slope detection) is preferred over time slices to minimize volume.

Step 4: Post-Purification Processing

  • Do NOT use a Rotary Evaporator at elevated temperatures (>30°C). The concentration of acid during evaporation will strip the Boc group.

  • Protocol: Flash freeze fractions immediately in liquid nitrogen and lyophilize.

Workflow Visualization

Purification Logic Flow

The following diagram illustrates the decision process for preserving the Boc group during purification.

BocPurification Start Crude Boc-L-beta-Homovaline Peptide Solubility Solubility Test: Dissolve in minimal DMF/DMSO Start->Solubility Analytical Analytical HPLC (Gradient 5-95% B) Solubility->Analytical Decision1 Peak Shape Good? Analytical->Decision1 Decision2 Boc Stable? Decision1->Decision2 Yes Optimize Add Co-solvent (HFIP/TFE) or Switch Column (C4/Phenyl) Decision1->Optimize Broad/Tailing ChangeBuffer Switch to Ammonium Acetate (pH 6.5) Decision2->ChangeBuffer No (Des-Boc peak seen) Prep Preparative HPLC (Focused Gradient) Decision2->Prep Yes (No degradation) Optimize->Analytical ChangeBuffer->Prep Collection Cold Trap Collection (Chilled Tubes + Neutralization) Prep->Collection Lyophilization Immediate Lyophilization Collection->Lyophilization Final Pure Boc-Peptide Lyophilization->Final

Figure 1: Decision matrix for the purification of acid-sensitive hydrophobic peptides.[5]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Loss of Boc Group Acid catalyzed hydrolysis during run or drying.1. Switch from TFA to 0.1% Formic Acid.2. Use Ammonium Acetate (pH 6.5).3. Avoid Rotovap ; lyophilize directly.[2]
Broad/Split Peaks

-peptide foldamer interconversion or aggregation.
1. Use a C4 column (less hydrophobic interaction).2. Add 10-20% TFE (Trifluoroethanol) to Mobile Phase A to disrupt secondary structure.3. Caution: Increasing Temp (>40°C) sharpens peaks but risks Boc loss.
Precipitation on Column Peptide too hydrophobic for initial gradient conditions.1. Increase starting %B.2. Inject smaller volumes of more concentrated sample.3. Ensure sample solvent matches mobile phase organic ratio.
Ghost Peaks Carryover from previous runs due to sticking.Perform a "Sawtooth" wash (5% -> 95% -> 5% B rapid cycling) between runs with 2,2,2-Trifluoroethanol (TFE) or Isopropanol injections.

Data Summary: Solvent Compatibility

Table 1: Mobile Phase Additive effects on Boc-L-β-Homovaline Peptides.

AdditivepHBoc StabilityPeak ShapeResolutionRecommendation
0.1% TFA ~2.0Low (Risk)ExcellentHighUse only if necessary; rapid workup required.
0.1% Formic Acid ~2.7ModerateGoodModeratePrimary Choice. Good balance.
10mM NH₄OAc 6.5High (Safe)FairModerateUse for highly acid-sensitive sequences.
0.1% H₃PO₄ ~2.0LowExcellentHighDo Not Use. Non-volatile; cannot lyophilize.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protecting group stability, including Boc acid sensitivity).

  • Cheng, R. P., et al. (2001). β-Peptides: From Structure to Function. Chemical Reviews. (Detailed analysis of β-peptide folding and solubility properties).

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. (Standard protocols for hydrophobic peptide purification).

  • Bachem. (2021). Peptide Solubility and Handling Guidelines. (Practical guide for solubilizing hydrophobic peptides).

  • Vertex AI Search. (2026). Stability of Boc group in 0.1% TFA HPLC. (Grounding verification for Boc kinetics in acidic media).

Sources

Application

using HATU for coupling of Boc-beta-homovaline in SPPS

This Application Note is structured as a high-level technical guide for researchers and process chemists. It moves beyond basic instructions to explain the chemical rationale behind using HATU for this specific, sterical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It moves beyond basic instructions to explain the chemical rationale behind using HATU for this specific, sterically demanding building block.

Application Note: Optimized Coupling of Boc- -Homovaline using HATU in SPPS


-Amino Acid Incorporation

Abstract

The incorporation of Boc-


-homovaline (Boc-

-HVal)
into peptide sequences presents a unique synthetic challenge due to the synergistic steric hindrance of the

-backbone extension and the bulky isopropyl side chain. Standard carbodiimide chemistries (DIC/HOBt) often result in incomplete coupling and deletion sequences. This guide details a high-efficiency protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). We analyze the mechanistic advantages of the 7-azabenzotriazole moiety and provide a self-validating workflow to ensure quantitative coupling while mitigating side reactions like guanidinylation.

Introduction: The Steric Challenge


-Amino acids are essential for peptidomimetics due to their resistance to proteolytic degradation and ability to form stable secondary structures (helices/sheets). However, they are notoriously difficult to couple.

Boc-


-homovaline  represents a "worst-case" scenario for steric hindrance:
  • 
    -Backbone:  The additional methylene group (
    
    
    
    ) between the carboxylic acid and the amine creates a flexible yet sterically screening environment, lowering the electrophilicity of the activated carbonyl.
  • Isopropyl Side Chain: The bulky valine-like side chain at the

    
    -position physically blocks the approach of the nucleophilic amine from the resin-bound peptide.
    

Why HATU? While reagents like HBTU or PyBOP are effective for standard


-amino acids, they often fail to drive 

-HVal coupling to completion. HATU is superior because its leaving group, HOAt (1-hydroxy-7-azabenzotriazole), contains a pyridine nitrogen.[1] This nitrogen provides an anchimeric assistance (neighboring group effect) via hydrogen bonding to the incoming amine, significantly accelerating the reaction rate—a critical factor when sterics impede the collision frequency.

Mechanistic Insight & Pathway

The success of this protocol relies on the rapid formation of the highly reactive OAt-active ester .

Figure 1: HATU Activation and Coupling Mechanism

The following diagram illustrates the activation of Boc-


-HVal and the pyridine-assisted nucleophilic attack.

HATU_Mechanism cluster_effect Neighboring Group Effect BocAA Boc-β-HVal (Carboxylic Acid) ActiveEster OAt-Active Ester (Highly Reactive) BocAA->ActiveEster Activation (1-2 min) HATU HATU (Reagent) HATU->ActiveEster Activation (1-2 min) Base DIEA (Base) Base->ActiveEster Activation (1-2 min) Transition Transition State (H-Bond Stabilized) ActiveEster->Transition Amine Approach Resin Resin-Bound Amine (Nucleophile) Resin->Transition Product Coupled Peptide (Amide Bond) Transition->Product Rapid Acylation

Caption: Activation of Boc-


-HVal by HATU generates an OAt ester. The pyridine nitrogen of the OAt moiety stabilizes the transition state, facilitating the attack of the resin-bound amine despite the steric bulk of the isopropyl group.

Experimental Protocol

Note: This protocol assumes a standard polystyrene or PEG-based resin. It is compatible with both manual synthesis and automated synthesizers capable of "pre-activation."

Materials & Reagents
ComponentSpecificationRole
Amino Acid Boc-

-Homovaline-OH
Building Block
Coupling Reagent HATU (High Purity)Activator
Base DIEA (Diisopropylethylamine)Tertiary Base
Solvent DMF (Anhydrous) or NMPReaction Medium
Monitoring Kaiser Test Kit (Ninhydrin)Qualitative Check
Optional HOAt (0.1 M solution)Additive (if available)
Stoichiometry (The "Golden Ratio")

For difficult couplings, we use a slight excess of amino acid over the coupling reagent to prevent guanidinylation . If HATU is in excess, the unreacted uronium salt can react with the resin amine, permanently capping it.

  • Amino Acid: 3.0 - 4.0 equivalents (relative to resin loading)

  • HATU: 0.95 equivalents (relative to Amino Acid)

    • Example: If using 4 eq. AA, use 3.8 eq. HATU.

  • DIEA: 2.0 equivalents (relative to Amino Acid)

Step-by-Step Procedure
Step 1: Resin Preparation
  • Swell Resin: Swell the resin in DCM for 20 mins, then wash 3x with DMF.

  • Deprotection (Previous Cycle): Ensure the N-terminus of the resin-bound peptide is free (deprotected) and thoroughly washed (5x DMF) to remove trace piperidine (if Fmoc) or TFA (if Boc).

Step 2: Pre-Activation (CRITICAL)

Why: Pre-activation ensures the HATU is consumed to form the active ester before it touches the resin, minimizing guanidinylation risks.

  • Dissolve Boc-

    
    -HVal  (4 eq) and HATU  (3.8 eq) in a minimal volume of DMF/NMP (approx. 0.1 - 0.2 M concentration).
    
  • Add DIEA (8 eq).

  • Agitate for 1 to 2 minutes exactly.

    • Warning: Do not exceed 5 minutes. The OAt ester is reactive and can hydrolyze or rearrange if left too long.

Step 3: Coupling Reaction[2]
  • Transfer the pre-activated solution immediately to the resin.

  • Agitate (shake/vortex) at room temperature.

  • Reaction Time: Allow 2 to 4 hours .

    • Note: Unlike standard

      
      -AAs (30-60 min), 
      
      
      
      -HVal requires extended time for the bulky nucleophile to penetrate the steric shield.
Step 4: Monitoring & Validation
  • Wash resin 3x with DMF.

  • Perform a Kaiser Test (Ninhydrin).

    • Blue Beads: Incomplete coupling. Proceed to Step 5 (Re-coupling).

    • Colorless/Yellow: Complete coupling. Proceed to wash and next cycle.

    • Expert Tip: If the resin amine is a secondary amine (e.g., Proline), use the Chloranil Test instead.

Step 5: Double Coupling (If Required)

If the Kaiser test is positive:

  • Do not deprotect.

  • Repeat Steps 2 and 3 using fresh reagents.

  • Consider using a different solvent (e.g., NMP or DMF/DCM 1:1) to disrupt potential aggregation.

Workflow Diagram

This flowchart guides the decision-making process during the synthesis.

Workflow Start Start: Resin-Peptide-NH2 Prep Prepare Reagents: Boc-β-HVal (4eq) + HATU (3.8eq) Start->Prep Activate Add DIEA (8eq) Pre-activate 2 mins Prep->Activate Couple Add to Resin Agitate 2-4 Hours Activate->Couple Wash Wash DMF (3x) Couple->Wash Test Kaiser Test Wash->Test Pass Negative (Colorless) Success Test->Pass Pass Fail Positive (Blue) Incomplete Test->Fail Fail Next Proceed to Next Cycle Pass->Next Recouple Double Couple (Repeat Activation) Fail->Recouple Recouple->Wash

Caption: Decision tree for HATU coupling. Note the loop for double coupling if the Kaiser test indicates unreacted amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Deletion Steric hindrance prevents access.Switch solvent to NMP (better swelling). Increase temperature to 50°C (carefully, to avoid Boc cleavage).
Racemization Excess base or prolonged activation.Ensure DIEA is

2 equivalents relative to AA. Limit pre-activation to < 2 mins.
Capped Sequence (+ Mass) Guanidinylation by HATU.Ensure Amino Acid > HATU stoichiometry. Never add HATU directly to resin without AA.
Aggregation Peptide chain folding.Use Magic Mixture (DCM/DMF/NMP + 1% Triton X-100) or incorporate pseudoproline dipeptides in previous steps.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology. Link

  • MilliporeSigma. Peptide Coupling Reagents Guide. (Accessed 2025).[7][8] Link

  • ChemPep. HATU: Peptide Coupling Reagent Application Note. (Accessed 2025).[7][8] Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Accessed 2025).[7][8] Link

Sources

Method

Synthesis of Bioactive Peptides with β-Homovaline Building Blocks: An Application Note

Abstract The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced pharmacological profiles. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced pharmacological profiles. Among these, β-amino acids, and specifically β-homovaline, offer a unique tool to modulate peptide conformation, stability, and bioactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical synthesis of bioactive peptides incorporating β-homovaline building blocks. We delve into the rationale behind experimental choices, from selecting the appropriate protected building block to optimizing coupling conditions and final purification. Detailed, field-proven protocols for solid-phase peptide synthesis (SPPS) are presented, emphasizing strategies to overcome the steric challenges associated with β-amino acid incorporation.

Introduction: The Strategic Value of β-Amino Acids

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by rapid proteolytic degradation and poor bioavailability. The introduction of β-amino acids, which contain an additional carbon in their backbone compared to their α-amino acid counterparts, is a powerful strategy to overcome these limitations.[1][2] This structural modification renders the peptide bond adjacent to the β-residue resistant to common proteases.

Furthermore, the altered backbone geometry induces unique secondary structures, such as helices and turns, that differ from those formed by α-peptides.[3][4] This conformational constraint can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[5][6] β-Homovaline, an analog of valine, introduces a branched, lipophilic side chain that can be critical for specific molecular interactions while benefiting from the inherent advantages of the β-amino acid backbone.[1][2] This guide focuses on the practical synthesis of peptides containing this valuable building block.

The β-Homovaline Building Block

Successful synthesis begins with the selection of a high-quality, appropriately protected building block. β-Homovaline is commercially available with the two most common Nα-protecting groups used in peptide synthesis: Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[7][8][9]

  • Fmoc-L-β-homovaline: This is the preferred choice for most modern solid-phase peptide synthesis (SPPS) protocols. The Fmoc group is base-labile (removed with piperidine), offering an orthogonal protection scheme to the acid-labile side-chain protecting groups and resin linkers, which are typically removed in the final cleavage step with trifluoroacetic acid (TFA).[8][10]

  • Boc-L-β-homovaline: Used in Boc-based SPPS, this protecting group requires strong acid (e.g., neat TFA) for its removal at each cycle, while final cleavage and side-chain deprotection often necessitate harsher acids like hydrofluoric acid (HF).[7][11]

The valine side chain (isopropyl group) is aliphatic and does not require side-chain protection.

Caption: Structure of Fmoc-L-β-homovaline building block.

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the method of choice for routine peptide synthesis.[10][12] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[13] This allows for the use of excess reagents to drive reactions to completion, with purification from byproducts and excess reagents achieved by simple filtration and washing.[14]

The Fmoc/tBu strategy is the most widely used approach and involves a repeating cycle of two key steps:

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), exposing a free primary or secondary amine.[10]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus, forming a new peptide bond.[15]

This cycle is repeated until the desired sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups using a strong acid cocktail, most commonly containing TFA.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Critical Parameters for β-Homovaline Incorporation

The coupling of β-amino acids is generally slower and more challenging than their α-amino acid counterparts due to increased steric hindrance around the β-carbon and a less nucleophilic amino group. Therefore, careful optimization of the coupling step is paramount for success.

Coupling Reagents: The Key to Efficient Amide Bond Formation

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can be used, but they often lead to incomplete coupling and potential side reactions when used alone for sterically hindered residues.[16][17] For robust and efficient incorporation of β-homovaline, the use of aminium/uronium or phosphonium salt-based coupling reagents is strongly recommended.[15][18] These reagents react with the carboxylic acid to form a highly reactive intermediate that readily couples with the amine.

Coupling ReagentClassKey Advantages & ConsiderationsCitation
HATU Aminium/Uronium SaltHighly reactive, rapid kinetics, low racemization tendency. Very effective for hindered couplings. Requires a non-nucleophilic base (e.g., DIPEA).[17][18]
HBTU Aminium/Uronium SaltSimilar to HATU, very efficient with low racemization. A cost-effective alternative to HATU for many applications.[16][17][18]
PyAOP Phosphonium SaltExtremely effective for coupling N-methyl and other sterically demanding amino acids.[16][18]
COMU Aminium/Uronium SaltHigh coupling efficiency comparable to HATU. Incorporates Oxyma Pure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[15][17]
DIC/HOBt Carbodiimide + AdditiveA classic, cost-effective method. DIC is used in SPPS as its urea byproduct is soluble. HOBt is added to form an active ester intermediate, which speeds up the reaction and minimizes racemization.[16][19]

For incorporating β-homovaline, HATU is often the reagent of choice due to its high reactivity, which effectively overcomes steric barriers.

Reaction Monitoring

To ensure the coupling reaction has gone to completion, a qualitative ninhydrin (Kaiser) test should be performed on a small sample of the resin beads after the coupling step.[10] A positive test (dark blue beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. In this case, a second coupling (a "double couple") should be performed before proceeding to the next deprotection step.

Detailed Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide or Wang resin pre-loaded with the C-terminal amino acid.

  • Protected Amino Acids: Fmoc-L-β-homovaline and other required Fmoc-L-amino acids.

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA).

  • Coupling Reagent: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5, v/v).

  • Precipitation Solvent: Cold diethyl ether.

  • Purification Solvents: Acetonitrile (ACN, HPLC grade), water (HPLC grade), TFA (HPLC grade).

Protocol: Single SPPS Cycle for β-Homovaline Incorporation

This protocol describes a single coupling cycle for adding Fmoc-L-β-homovaline to a growing peptide chain on a 0.1 mmol scale.

  • Resin Swelling: Place the peptide-resin in a reaction vessel. Add DMF (5 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 5 mL of 20% piperidine in DMF.

    • Agitate for an additional 15 minutes and drain.

  • Washing: Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to ensure complete removal of piperidine.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve Fmoc-L-β-homovaline (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 3 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the vial.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated coupling solution to the resin.

    • Agitate at room temperature for 1-2 hours. (Note: Longer coupling times are often required for β-amino acids compared to the typical 30-60 minutes for α-amino acids).

  • Reaction Monitoring:

    • Remove a few beads of resin, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test.[10] If the beads remain colorless or pale yellow, the reaction is complete. If they turn blue, proceed to step 7.

  • Recoupling (if necessary): Drain the reaction vessel and repeat steps 4 and 5.

  • Final Wash: Once coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection
  • After the full peptide sequence is assembled, perform a final Fmoc deprotection and wash the resin extensively with DMF, followed by DCM.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add 5-10 mL of the cleavage cocktail (e.g., Reagent K) to the dried resin.

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing 40-50 mL of ice-cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Due to the potential for side products and incomplete reactions inherent in any peptide synthesis, purification of the crude product is almost always necessary.[20][21]

Purification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[21]

  • Column: C18 stationary phase is most common.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Procedure: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water or a small amount of DMSO for hydrophobic peptides).[22] Inject the solution onto the column and elute with a linear gradient of increasing Mobile Phase B. Collect fractions and analyze them for the presence of the target peptide.

Characterization by Mass Spectrometry

The identity of the purified peptide must be confirmed by mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity (from the UV chromatogram) and molecular weight confirmation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Quickly provides a very accurate molecular weight for the purified product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling of β-Homovaline Insufficient coupling time; Inadequate activation reagent; Steric hindrance.Increase coupling time to 2-4 hours. Use a more powerful coupling reagent like HATU or PyAOP. Perform a double couple.
Low Final Yield Incomplete couplings at multiple steps; Loss of peptide chains from the resin during synthesis.Monitor each coupling step with the Kaiser test. Ensure the chosen resin linker is stable to the repeated deprotection conditions.
Multiple Peaks in HPLC Deletion sequences from incomplete coupling; Side reactions during cleavage; Aggregation of the peptide.Optimize coupling and deprotection times. Use scavengers in the cleavage cocktail. Optimize purification conditions (e.g., pH, solvent) to minimize aggregation.[22]

Conclusion

The successful synthesis of bioactive peptides containing β-homovaline is readily achievable through a well-optimized Fmoc-based solid-phase peptide synthesis strategy. The primary challenge—steric hindrance during the coupling step—can be effectively overcome by selecting highly reactive aminium/uronium-based coupling reagents such as HATU, extending reaction times, and diligently monitoring reaction completion. The protocols and insights provided in this guide offer a robust framework for researchers to harness the unique advantages of β-homovaline, paving the way for the development of novel peptide therapeutics with superior stability and biological activity.

References

  • Noda, K., Gazis, D., & Gross, E. (1982). Solid-phase synthesis of peptides via alpha, beta-unsaturated amino acids: oxytocin. International Journal of Peptide and Protein Research, 19(4), 413-419. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Rogers, J. R., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Journal of the American Chemical Society. Available from: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Beta-Homo Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]

  • VUniverse. (2014). Solid-phase peptide synthesis. Available from: [Link]

  • Li, Y., et al. (2009). Expression, purification and characterization of recombinant human beta-amyloid 1-42 in Pichia pastoris. Peptides, 30(2), 247-254. Available from: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • ACS Publications. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of beta-peptides with biological activity. Retrieved from [Link]

  • MDPI. (2020). Novel Purification Process for Amyloid Beta Peptide(1-40). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (2009). Expression, purification, and characterization of recombinant human beta-amyloid42 peptide in Escherichia coli. Retrieved from [Link]

  • Guichard, G., & Huc, I. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Medicinal Chemistry Communications, 5(11), 1630-1639. Available from: [Link]

  • Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Retrieved from [Link]

  • MDPI. (2024). Advances in Therapeutic Peptides Separation and Purification. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. Available from: [Link]

  • Aapptec Peptides. (n.d.). Boc-beta-HVal-OH [183990-64-9]. Retrieved from [Link]

  • ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

Application

High-Efficiency Coupling of Boc-Protected Amino Acids: Application Notes &amp; Protocols

Executive Summary While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its mild conditions, Boc (tert-butyloxycarbonyl) chemistry remains the "gold standard" for synthesizing difficu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its mild conditions, Boc (tert-butyloxycarbonyl) chemistry remains the "gold standard" for synthesizing difficult, aggregation-prone sequences, complex proteins, and thioester-generating workflows (e.g., Native Chemical Ligation). The ability to use strong acid (TFA) to protonate the peptide chain during deprotection disrupts secondary structure formation (β-sheets), a distinct advantage over Fmoc protocols.

This guide details the optimized reaction conditions for coupling Boc-amino acids, moving beyond generic textbook methods to high-efficiency protocols such as In Situ Neutralization , which significantly improves coupling yields and purity.

Mechanistic Foundation & Reagent Selection[1][2][3]

The Orthogonal Strategy

Boc chemistry relies on an acid-labile temporary protecting group (Boc) and a strong-acid-labile permanent side-chain protection (typically Benzyl-based).[1]

  • Temporary Deprotection: Trifluoroacetic acid (TFA).[1]

  • Final Cleavage: Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Activation Pathways

The choice of coupling reagent dictates the speed of reaction and the risk of racemization.

  • Carbodiimides (DCC/DIC): The classic approach. Robust and cost-effective.[2] Requires additives (HOBt/Oxyma) to suppress racemization.[3][4]

  • Phosphonium/Uronium Salts (HATU/HBTU): Faster kinetics. Preferred for steric hindrance or difficult couplings. Note: HATU is superior to HBTU for minimizing racemization.

Diagram 1: Activation & Coupling Mechanism

The following diagram illustrates the divergent pathways of activation and the critical role of additives in preventing


-acylurea side products.

BocActivation AA Boc-Amino Acid (COOH) OAI O-Acylisourea (Highly Reactive) AA->OAI + DCC DCC Carbodiimide (DCC/DIC) DCC->OAI ActiveEster Active Ester (-OBt/-Oxyma) OAI->ActiveEster + HOBt (Fast) SideProduct N-Acylurea (Dead End) OAI->SideProduct Slow Rearrangement (Without Additive) HOBt Additive (HOBt/Oxyma) HOBt->ActiveEster Peptide Peptide Bond (Amide) ActiveEster->Peptide + Amine Amine Amine Component (R-NH2) Amine->Peptide

Caption: Kinetic pathway of Carbodiimide coupling. The additive (HOBt) intercepts the O-Acylisourea intermediate, preventing rearrangement into the unreactive N-Acylurea byproduct.

Critical Parameters for Optimization

ParameterRecommendationRationale
Solvent DMF (primary) or NMP DCM is common for swelling but poor for solvating peptide chains. NMP is superior for aggregation-prone sequences.
Concentration 0.2M – 0.5M High concentration drives second-order kinetics. Dilute conditions favor side reactions.
Temperature 0°C to RT Activation with DCC should start at 0°C to minimize racemization. SPPS couplings are typically RT.
Base DIEA (Diisopropylethylamine)Used for neutralization. Caution: Excess base with Uronium reagents (HBTU) can cause guanidinylation of the amine.

Protocol 1: Standard Solution-Phase Coupling (DCC/HOBt)

Best for: Synthesis of short fragments, scale-up of simple peptides, or when cost is a primary constraint.

Materials
  • Boc-Amino Acid (1.1 equiv)

  • Amine component (COOH-protected AA or peptide fragment) (1.0 equiv)

  • DCC (Dicyclohexylcarbodiimide) (1.1 equiv)

  • HOBt (Hydroxybenzotriazole) (1.1 equiv)

  • Solvent: DCM or DMF (dry)[5]

Step-by-Step Methodology
  • Preparation: Dissolve the Boc-Amino Acid and HOBt in the minimum amount of solvent (DCM or DMF) in a round-bottom flask.

  • Cooling: Chill the solution to 0°C in an ice bath. Critical: Low temperature suppresses the formation of the

    
    -acylurea byproduct.
    
  • Activation: Add DCC (dissolved in a small amount of solvent) dropwise to the mixture. Stir at 0°C for 20–30 minutes.

    • Observation: A white precipitate (DCU - Dicyclohexylurea) will form.

  • Coupling: Add the Amine component (free base form). If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of NMM (N-methylmorpholine) to neutralize it prior to addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–12 hours.

  • Workup:

    • Filter off the precipitated DCU.

    • Dilute filtrate with EtOAc.

    • Wash sequentially with 5% citric acid (removes basic impurities), saturated NaHCO₃ (removes unreacted acid), and brine.

    • Dry over MgSO₄ and concentrate.

Protocol 2: High-Efficiency SPPS (In Situ Neutralization)

Best for: Long peptides (>30 AA), "difficult" sequences, and automated synthesis. This protocol, pioneered by Kent and Alewood, minimizes aggregation.

The Logic of In Situ Neutralization

In standard protocols, the resin is neutralized (DIEA wash) before the coupling reagents are added. This leaves the deprotected amine neutral and prone to hydrogen bonding (aggregation) before the activated amino acid arrives. In Situ Neutralization keeps the amine protonated (and solvated) until the exact moment the activated amino acid and base are added simultaneously.

Diagram 2: The SPPS Cycle (In Situ Neutralization)

SPPS_Cycle Start Resin-Peptide (Boc-Protected) Deprotect Deprotection (100% TFA) Start->Deprotect Remove Boc Wash Flow Wash (DMF) Deprotect->Wash Remove TFA Couple Coupling (AA + HBTU + DIEA) Wash->Couple In Situ Neutralization Monitor Monitoring (Kaiser Test) Couple->Monitor Check Completion Monitor->Start Next Cycle

Caption: The "In Situ" cycle eliminates the separate neutralization step, reducing the time the peptide chain is susceptible to aggregation.[6]

Step-by-Step Methodology

Reagents:

  • Activator: 0.5 M HBTU (or HATU) in DMF.

  • Base: Pure DIEA.

  • Amino Acid: 0.5 M Boc-AA in DMF.

Protocol:

  • Deprotection: Treat resin with 100% TFA (Neat) for 2 x 1 minute (Flow wash).

    • Note: Unlike Fmoc, Boc removal is rapid. Neat TFA disrupts aggregates effectively.

  • Wash: Rapid flow wash with DMF (approx. 30 seconds).[7][8]

    • Critical: Do not wash excessively; the goal is to remove bulk TFA but not to equilibrate the resin to a neutral state where aggregation occurs.

  • Activation (Pre-mix):

    • Combine Boc-AA (4.0 equiv relative to resin) and HBTU (3.9 equiv).

    • Add DIEA (6.0 equiv) immediately before adding to the resin.

    • Timing: The activation mixture should be added to the resin within 1-2 minutes of adding DIEA to avoid ester hydrolysis.

  • Coupling: Add the activated mixture to the protonated resin. Shake for 10–20 minutes.

    • The excess DIEA neutralizes the protonated amine on the resin and drives the coupling simultaneously.

  • Drain & Wash: Drain reaction vessel and wash with DMF (3x).

  • Validation: Perform a quantitative Ninhydrin (Kaiser) test. If blue (positive for amines), re-couple.

Deprotection and Cleavage Safety

Boc Removal (Cycle)[9][10]
  • Reagent: TFA (Trifluoroacetic acid).[][10]

  • Scavengers: For Trp/Met containing peptides, add 5% p-cresol or thioanisole to the TFA to prevent alkylation.

Final Cleavage (Resin Removal)
  • Standard: Anhydrous HF (Hydrofluoric Acid).

    • Hazard: Extremely toxic and corrosive to glass. Requires a specialized Teflon vacuum line.

    • Conditions: 90% HF / 10% p-cresol (scavenger) at 0°C for 1 hour.

  • Alternative (Low HF): TFMSA (Trifluoromethanesulfonic acid).

    • Easier to handle (liquid at RT, no vacuum line needed) but less effective for Arg(Tos) removal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization High temperature or excess base.Use HOBt/HOAt additives.[2][4][11][12][13] Switch from HBTU to HATU . Ensure coupling is at 0°C if using DCC.
Incomplete Coupling Aggregation (β-sheet formation).Switch to In Situ Neutralization protocol. Use NMP or DMSO/DMF mixtures. Use Magic Mixture (DCM/DMF/NMP/TFA).
Aspartimide Formation Asp-Gly sequences.Add HOBt to the deprotection step.[11] Use bulky side-chain protection (e.g., OcHex for Asp).
Isobutylene Scavenging Re-attachment of t-butyl cations to Trp/Tyr.Ensure adequate scavengers (p-cresol, thioanisole) are present during TFA deprotection.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[7] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[2][3][][4][13] Journal of the American Chemical Society. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • ThermoFisher Scientific. (n.d.). Peptide Synthesis Technical Handbook. Link

Sources

Method

Application Note: Strategic Deprotection of Boc Groups using Trifluoroacetic Acid (TFA)

[1] Abstract & Strategic Overview The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis. While ostensibly simple—requiring only acidic conditions—the reactio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis. While ostensibly simple—requiring only acidic conditions—the reaction hides a critical mechanistic hazard: the generation of the reactive tert-butyl carbocation (


).

In complex substrates containing nucleophilic residues (e.g., Tryptophan, Methionine, Cysteine, or electron-rich aromatics), this carbocation acts as a "rogue" electrophile, leading to irreversible alkylation (scrambling).[1] This guide moves beyond the basic "add acid" instruction, providing a mechanistic framework for scavenger selection , reaction monitoring , and efficient salt removal .[1]

Mechanistic Insight: The Cation Trap

Understanding the fragmentation pathway is the only way to prevent side reactions. The reaction is not a hydrolysis; it is an acid-catalyzed elimination.[2]

  • Protonation: TFA protonates the carbonyl oxygen of the Boc group.

  • Fragmentation: The C-O bond cleaves (

    
    -like), releasing the tert-butyl cation and a carbamic acid.
    
  • Decarboxylation: The carbamic acid spontaneously loses

    
     to yield the amine (as a TFA salt).
    
  • The Danger Zone: The liberated

    
     cation is highly electrophilic. Without a "scavenger" (a sacrificial nucleophile), it will attack the most electron-rich site on your molecule.[1]
    
Visualization: Mechanism & Scavenging Logic

BocMechanism Start Boc-Protected Amine Inter Protonated Intermediate Start->Inter + TFA Frag Fragmentation Inter->Frag Cation tert-Butyl Cation (ELECTROPHILE) Frag->Cation Carbamic Carbamic Acid Frag->Carbamic Adduct Scavenger-tBu Adduct (Inert Waste) Cation->Adduct + Scavenger (Fast) SideRxn Alkylated Side Product (Trp/Cys/Met) Cation->SideRxn No Scavenger (Slow) Product Amine TFA Salt + CO2 (gas) Carbamic->Product - CO2 Scavenger Scavenger (Silanes/Thiols)

Figure 1: The fate of the tert-butyl cation determines the purity of the final product. Scavengers must kinetically outcompete the substrate for the cation.

Critical Considerations: Scavenger Selection

Do not default to neat TFA unless your molecule is a simple aliphatic amine. Use the table below to design your cleavage cocktail.

Substrate FeatureRisk FactorRecommended Scavenger CocktailMechanistic Rationale
Simple Amine Low1:1 TFA:DCM (No scavenger needed)Cation forms isobutylene gas or polymerizes; minimal risk of re-attachment.[1]
Tryptophan (Trp) HighTFA / TIS / Water (95:2.5:2.[1][3][4]5)Indole ring is highly nucleophilic.[1] TIS (Triisopropylsilane) is the gold standard silane scavenger [1].[1]
Methionine (Met) HighReagent K or TFA / Thioanisole Thioether can be alkylated to sulfonium salts.[1][3] Thioanisole acts as a reversible trap.
Cysteine (Cys) CriticalTFA / EDT / Water Free thiols are sulfur nucleophiles.[1] EDT (1,2-Ethanedithiol) is required to keep Cys reduced and scavenge cations.[1]
Tyr / Ser / Thr MediumTFA / Water / Phenol Water hydrolyzes the cation; Phenol protects the tyrosine ring.

Key Abbreviation: TIS = Triisopropylsilane; TES = Triethylsilane; EDT = 1,2-Ethanedithiol.

Experimental Protocols

Method A: Standard Deprotection (Small Molecules)

Best for: Simple amines, non-nucleophilic substrates.[1]

  • Preparation: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM). The volume should be approx. 5–10 mL per gram of substrate.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add Trifluoroacetic Acid (TFA) dropwise to reach a 1:1 to 1:4 (v/v) TFA:DCM ratio .[1]

    • Note: Cooling prevents exotherms from uncontrolled isobutylene release.

  • Reaction: Remove ice bath and stir at Room Temperature (RT).

    • Monitoring: Check TLC or LCMS after 30 mins. Most reactions complete in 1–2 hours.

  • Quench: Do not add water (exothermic). Proceed directly to Workup Method A (Evaporation).

Method B: "Scavenger Cocktail" Deprotection (Peptides/Sensitive)

Best for: Peptides, indoles, thioethers.[1]

  • Cocktail Prep: Prepare Cocktail B (Standard): 95% TFA, 2.5% TIS, 2.5%

    
    .
    
    • For Cys/Met: Use 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole.[1]

  • Execution: Add the cocktail directly to the solid substrate (approx. 10 mL per gram of resin/solid).

  • Reaction: Stir at RT for 2–3 hours.

    • Note: If Arginine (Pbf protected) is present, extend to 4–5 hours.[1]

  • Isolation: Proceed to Workup Method B (Precipitation).

Workup & Isolation Strategies

Handling the excess TFA is as important as the reaction itself. TFA is corrosive and its salts are hygroscopic.

The "Toluene Azeotrope" (Crucial for Method A)

Direct evaporation of TFA often leaves an oil that degrades over time.

  • Concentrate the reaction mixture on a rotary evaporator (

    
    C).
    
  • Add Toluene: Re-dissolve the residue in toluene (equal volume to original TFA).

  • Evaporate: The toluene/TFA azeotrope facilitates the removal of trace acid.

  • Repeat 2–3 times until a solid or stable foam is obtained.

Ether Precipitation (Crucial for Method B / Peptides)[1]
  • Concentrate the TFA solution to ~10% of its original volume under nitrogen flow or rotovap.

  • Precipitate: Pour the concentrated oil dropwise into cold Diethyl Ether (

    
    )  (use 10x volume of the acid).
    
  • Centrifuge: The peptide/product will precipitate as a white solid. Centrifuge (3000 rpm, 5 min) and decant the ether (which contains the scavengers and fulvenes).[1]

  • Wash: Resuspend pellet in fresh ether and repeat twice.

Salt Exchange (TFA -> HCl or Free Base)

TFA salts can be cytotoxic in biological assays.

  • To Free Base: Dissolve in organic solvent, wash with saturated

    
     or 
    
    
    
    (if stable), dry, and concentrate.[1] Alternatively, use a basic resin (e.g., Amberlyst A-21).[1][5]
  • To HCl Salt: Dissolve the TFA salt in MeOH, add 4M HCl in Dioxane (excess), and evaporate. Repeat 3x to drive off volatile TFA.

Visualization: Workup Decision Tree

WorkupLogic Start Reaction Complete TypeCheck Substrate Type? Start->TypeCheck SmallMol Small Molecule (Organic Soluble) TypeCheck->SmallMol Peptide Peptide / Polar (Water Soluble) TypeCheck->Peptide Evap Evaporate Volatiles SmallMol->Evap Precip Precipitate in Cold Ether Peptide->Precip Azeotrope Co-evaporate w/ Toluene (Removes trace TFA) Evap->Azeotrope SaltCheck Need Salt Exchange? Azeotrope->SaltCheck Wash Centrifuge & Wash (Removes Scavengers) Precip->Wash Wash->SaltCheck FreeBase Wash w/ NaHCO3 or Basic Resin SaltCheck->FreeBase Bio Assay / Neutral HClSalt HCl/Dioxane Treatment (Lyophilize) SaltCheck->HClSalt Stable Salt Final Final Product SaltCheck->Final Keep TFA Salt

Figure 2: Workflow for isolating the deprotected amine and managing counter-ions.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Incomplete Reaction Steric hindrance or insufficient acid strength.Increase TFA concentration (up to neat). If still stuck, switch to 4M HCl in Dioxane (stronger acid, smaller counter-ion) [2].
"M+56" Peak in MS tert-Butylation of side chains.You failed to use a scavenger. Repeat experiment with 5% TIS or Thioanisole .
"M+96" Peak in MS Trifluoroacetylation of the amine.Rare, but happens if TFA anhydride impurities are present.[1] Treat crude with mild base (

in MeOH) to hydrolyze the trifluoroacetamide.[1]
Oily/Sticky Product Residual TFA or impurities.[5][6][7]Perform the Toluene Azeotrope step. If peptide, re-precipitate from MeOH/Ether.[1]

References

  • Mehta, A., et al. (1992).[1] "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger." Tetrahedron Letters, 33(37), 5441-5444.[1]

  • Han, G., et al. (2001).[1] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.[1] (Context on acid stability and alternatives).

  • Lundt, B. F., et al. (1978).[1] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept.[4][8][9] Protein Res., 12(5), 258-268.[1][4]

  • Sigma-Aldrich Technical Bulletin. "Cleavage and Deprotection Protocols for SPPS."

  • ThermoFisher Scientific. "Peptide Cleavage and Deprotection." [1]

Sources

Application

application of Boc-L-beta-homovaline in drug development

Application Note: Boc-L-β-Homovaline in Peptidomimetic Drug Development Executive Summary Boc-L-β-homovaline (Boc-L-β-HVal-OH) is a critical building block in the engineering of protease-resistant peptidomimetics. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Boc-L-β-Homovaline in Peptidomimetic Drug Development

Executive Summary

Boc-L-β-homovaline (Boc-L-β-HVal-OH) is a critical building block in the engineering of protease-resistant peptidomimetics. Unlike canonical


-amino acids, 

-amino acids possess an additional methylene group (

) in the backbone, conferring unique folding properties (e.g.,

-helices, sheets) and exceptional metabolic stability.[1]

This guide details the application of Boc-L-β-homovaline in Solid-Phase Peptide Synthesis (SPPS) and Proteolytic Stability Profiling . It is designed for medicinal chemists seeking to enhance the pharmacokinetic profile of peptide drug candidates without compromising receptor affinity.

Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylpentanoic acid
Common Name Boc-L-β-Homovaline
CAS Number 183990-64-9
Molecular Formula

Molecular Weight 231.29 g/mol
Solubility Soluble in DCM, DMF, MeOH; Insoluble in Water
Purity Requirement

(HPLC) for SPPS applications
Storage 2-8°C, desiccated (Hygroscopic)

Application I: Solid-Phase Peptide Synthesis (Boc-SPPS)

Context: The Boc group is acid-labile (removed by TFA) and orthogonal to benzyl-based side-chain protection. This protocol describes the incorporation of Boc-L-β-HVal-OH into a growing peptide chain on a Merrifield or MBHA resin.

Mechanistic Insight

The coupling kinetics of


-amino acids can differ from 

-amino acids due to the increased flexibility of the backbone and the specific steric bulk of the isopropyl side chain in homovaline. While standard coupling reagents (HBTU/HATU) are effective, monitoring via the Kaiser test is critical to ensure complete conversion.
Detailed Protocol

Materials:

  • Resin: MBHA (0.5 mmol/g loading) or PAM resin.

  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane), DIEA (Diisopropylethylamine), HBTU or HATU.

  • Solvent: DMF (N,N-Dimethylformamide).

Workflow:

  • Resin Swelling:

    • Swell 200 mg resin in DCM for 30 min. Drain.

  • Deprotection (Boc Removal):

    • Treat resin with 50% TFA in DCM (v/v) for 2 minutes (Pre-wash). Drain.

    • Treat with 50% TFA in DCM for 20 minutes (Deprotection).

    • Note: The extra methylene group in the previous residue does not adversely affect Boc removal rates.

  • Wash & Neutralization:

    • Wash with DCM (

      
      ).
      
    • Neutralize with 10% DIEA in DMF (

      
      ).[2]
      
    • Wash with DMF (

      
      ).
      
  • Coupling of Boc-L-β-Homovaline:

    • Dissolve Boc-L-β-HVal-OH (3.0 eq) and HBTU (2.9 eq) in minimum DMF.

    • Add DIEA (6.0 eq) to activate (solution turns yellow).

    • Add activated solution to resin immediately.

    • Agitate at Room Temperature for 60–90 minutes .

    • Optimization: For difficult sequences (steric clash), use HATU and extend time to 2 hours.

  • Monitoring (Kaiser Test):

    • Take a few beads.[2][3] Add Ninhydrin reagents. Heat at 100°C for 2 min.

    • Colorless/Yellow: Coupling Complete (Proceed).

    • Blue: Incomplete (Recouple using symmetric anhydride method).

  • Final Cleavage (Post-Synthesis):

    • Caution: Requires HF (Hydrofluoric Acid) or TFMSA (Trifluoromethanesulfonic acid).

    • Standard HF cleavage: HF/Anisole (9:1), 0°C, 60 min.

Workflow Visualization

SPPS_Workflow Start Resin-Peptide-NH-Boc Deprotect Deprotection (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (10% DIEA/DMF) Deprotect->Neutralize - Boc group Couple Coupling Reaction (60-90 min) Neutralize->Couple Free Amine Activate Activation (Boc-L-beta-HVal + HBTU + DIEA) Activate->Couple Test Kaiser Test Couple->Test Recouple Recouple (HATU or Anhydride) Test->Recouple Positive (Blue) Finish Elongated Peptide Resin-Peptide-beta-HVal-NH-Boc Test->Finish Negative (Colorless) Recouple->Couple

Caption: Cycle for incorporating Boc-L-β-Homovaline via Boc-SPPS chemistry.

Application II: Metabolic Stability Engineering

Context: Peptide drugs often fail due to rapid degradation by serum proteases (e.g., chymotrypsin, pepsin). Incorporating


-homovaline creates a "steric mismatch" in the protease active site, extending half-life (

).
Mechanism of Action

Proteases evolved to hydrolyze


-peptide bonds. The insertion of the extra methylene group (

) in

-homovaline:
  • Disrupts the scissile bond alignment: The carbonyl carbon is shifted, preventing nucleophilic attack by the enzyme's catalytic triad.

  • Alters Secondary Structure: Promotes formation of stable 3

    
    -helices (unlike 
    
    
    
    -helices), which do not fit into standard proteolytic pockets.
Stability Assay Protocol

Objective: Compare


 of a native 

-peptide vs. a

-homovaline analog.

Materials:

  • Enzymes:

    
    -Chymotrypsin (Sigma), Trypsin, or Human Plasma.
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Analysis: RP-HPLC (C18 column), UV detection at 214 nm.

Procedure:

  • Preparation: Dissolve peptide (1 mM) in buffer.

  • Incubation: Add enzyme (enzyme:substrate ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately add

    
     of 10% TFA/Acetonitrile to stop reaction.
    
  • Quantification: Inject onto HPLC. Integrate the parent peak area.

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    and
    
    
    .
Mechanistic Visualization

Stability_Mechanism Enzyme Protease Active Site (Catalytic Triad) Result_A Hydrolysis (Rapid Degradation) Enzyme->Result_A Cleavage Result_B No Reaction (Steric Mismatch) Enzyme->Result_B Resistant Alpha Alpha-Peptide (Valine) Alpha->Enzyme Fits Pocket Beta Beta-Peptide (Homovaline) Beta->Enzyme Extra -CH2- Group Misaligns Carbonyl

Caption: Structural basis for the proteolytic resistance of Beta-Homovaline residues.

References

  • Seebach, D., & Gardiner, J. (2008). "Beta-peptidic peptidomimetics." Accounts of Chemical Research, 41(10), 1366–1375.

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-amino acids: versatile peptidomimetics."[1][4] Current Medicinal Chemistry, 9(8), 811–822.

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research, 31(4), 173–180.

  • Podlech, J., & Seebach, D. (1995).[5] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471–472.

  • PubChem Compound Summary. (2023). "Boc-L-beta-homovaline."[6][7][8][9] National Center for Biotechnology Information.

Sources

Method

Application Note: Manual vs. Automated Synthesis of Peptides with Beta-Amino Acids

[1] Executive Summary Beta-peptides ( -peptides) have emerged as a critical class of peptidomimetics due to their resistance to proteolytic degradation and their ability to fold into stable secondary structures (helices,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Beta-peptides (


-peptides) have emerged as a critical class of peptidomimetics due to their resistance to proteolytic degradation and their ability to fold into stable secondary structures (helices, sheets) distinct from their 

-peptide counterparts. However, these same structural properties introduce significant synthetic challenges. The additional methylene group in the backbone increases steric hindrance and promotes on-resin aggregation, often leading to deletion sequences and low crude purity.

This guide provides a comparative technical analysis of Manual Solid-Phase Peptide Synthesis (SPPS) versus Automated Microwave-Assisted SPPS for


-amino acids. It moves beyond generic protocols to address the specific kinetic and thermodynamic barriers inherent to 

-peptide assembly.

Mechanistic Insight: The Beta-Amino Acid Challenge

To synthesize


-peptides successfully, one must understand why they fail in standard protocols.
  • Acylation Kinetics: The nucleophilic amine in

    
    -amino acids is less reactive due to the inductive effect of the extra carbon and often increased steric bulk. Standard coupling times (30-60 min) used for 
    
    
    
    -AAs are frequently insufficient.
  • Active Ester Stability: Unlike some

    
    -amino acids (e.g., Arg, Asn) whose active esters hydrolyze or cyclize rapidly, activated 
    
    
    
    -amino acids are remarkably stable. Time-resolved NMR studies indicate
    
    
    -AA active esters remain stable for >24 hours in solution. This unique property permits the "Long-Coupling Strategy" essential for manual synthesis.
  • Aggregation:

    
    -peptides can form extremely stable secondary structures (e.g., 14-helices) as few as 6 residues in length. These structures collapse the resin matrix, preventing reagent diffusion.
    
Diagram 1: The Beta-Synthesis Decision Matrix

BetaSynthesisLogic Start Beta-Peptide Synthesis Goal SeqAnalysis Sequence Analysis: Length & Hydrophobicity Start->SeqAnalysis ShortSeq < 10 Residues Low Aggregation Risk SeqAnalysis->ShortSeq LongSeq > 10 Residues High Aggregation Risk SeqAnalysis->LongSeq Manual Manual SPPS (Long-Coupling Strategy) ShortSeq->Manual Cost-Effective Auto Automated Microwave SPPS (High-Energy Strategy) LongSeq->Auto Essential for Purity PyBOP Reagent: PyBOP/DIEA (Low Racemization, Stable) Manual->PyBOP Time Coupling Time: 4 - 18 Hours PyBOP->Time Success High Purity Beta-Peptide Time->Success DicOxyma Reagent: DIC/Oxyma Pure (High Efficiency) Auto->DicOxyma Heat Condition: 75-90°C 10-20 mins DicOxyma->Heat Heat->Success

Caption: Decision tree for selecting synthesis modality based on sequence complexity and kinetic requirements.

Protocol A: Manual Synthesis (The "Long-Coupling" Strategy)

Rationale: Manual synthesis leverages the high stability of


-AA active esters. By extending coupling times to 4–18 hours, we drive the reaction to completion thermodynamically without the risk of side reactions (like hydrolysis) that plague 

-AAs.
Materials
  • Resin: Rink Amide ChemMatrix (PEG-based resins swell better than polystyrene for aggregating sequences).

  • Coupling Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / DIEA.

    • Why PyBOP? It avoids the formation of toxic HMPA (unlike BOP) and shows excellent stability for long couplings.

  • Solvent: DMF (N-methylpyrrolidone (NMP) recommended for sequences >10 residues).

Step-by-Step Procedure
  • Resin Swelling:

    • Swell resin in DCM for 30 min, then wash 3x with DMF.

    • Checkpoint: Ensure resin flows freely and is not clumped.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash: 3x DMF, 3x DCM, 3x DMF.

    • Validation:Kaiser Test . Take ~10 beads. Add 2 drops each of Ninhydrin, Phenol, and KCN solutions.[1] Heat to 100°C for 2 min.

      • Blue Beads/Solution: Positive (Free amine exposed). Proceed.

      • Colorless: Negative (Deprotection failed). Repeat step.

  • Activation (In Situ):

    • In a separate vial, dissolve Fmoc-

      
      -AA-OH (3.0 eq)  and PyBOP (3.0 eq)  in minimal DMF.
      
    • Add DIEA (6.0 eq) .

    • Note: Do not pre-activate for >5 mins to avoid any potential (though rare) loss of reactivity.

  • Coupling:

    • Add activated solution to the resin.

    • Agitate for 4 to 16 hours (Overnight is standard for difficult

      
      -residues).
      
    • Why:

      
      -AAs have slower reaction kinetics. The active ester is stable, so time is your ally.
      
  • Validation (Crucial):

    • Wash resin 3x DMF.[2]

    • Perform Kaiser Test .

      • Colorless: Coupling Complete.

      • Blue: Incomplete. Do NOT proceed. Perform a "Double Coupling" (Repeat Step 3-4 with fresh reagents, potentially switching to HATU/HOAt for the second pass).

  • Capping (Optional but Recommended):

    • If a faint blue color persists after double coupling, cap with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to terminate deletion sequences.

Protocol B: Automated Microwave Synthesis (The "High-Energy" Strategy)

Rationale: Microwave energy overcomes the aggregation barrier by disrupting inter-chain hydrogen bonds (beta-sheets) and increasing molecular kinetic energy. This allows reaction times to be compressed from hours to minutes.

Materials
  • Instrument: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra).

  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Why Oxyma? It is safer than HOBt (non-explosive) and often yields higher purity in microwave cycles than HATU, with lower racemization risk at high temperatures.

Step-by-Step Procedure
  • System Setup:

    • Main Wash: DMF.

    • Deprotection: 20% Piperidine with 0.1M Oxyma (to suppress aspartimide formation, if applicable).

  • Microwave Cycle Parameters (Standard

    
    -AA): 
    
StepReagentTemp (°C)Time (min)Power (W)Note
Deprotection 20% Piperidine75°C3:0060Initial burst to 90°C optional
Wash DMFRT--4x washes
Coupling AA / DIC / Oxyma (5 eq)75°C - 90°C 10:00 30-50Critical Step
Wash DMFRT--3x washes
  • Optimization for "Difficult"

    
    -Residues: 
    
    • For bulky residues (e.g.,

      
      -homovaline), increase coupling temperature to 90°C  and time to 15 min .
      
    • Note: Cysteine and Histidine are prone to epimerization at high temps. For

      
      -analogs of these, reduce temp to 50°C and extend time to 30 min.
      
  • Self-Validating Automation:

    • Use UV-Monitoring (if equipped) to track the deprotection peak width. A sharp peak indicates efficient removal; a broad/tailing peak suggests aggregation.

    • Action: If tailing occurs, the instrument should automatically trigger a double-coupling cycle.

Comparative Analysis: Manual vs. Automated

The following data summarizes the efficiency and quality differences for a model difficult sequence: H-(


-hAla)10-NH2  (Deca-beta-alanine).
MetricManual SPPS (Protocol A)Automated Microwave SPPS (Protocol B)
Total Synthesis Time ~5 Days (Overnight couplings)~4 Hours
Crude Purity (HPLC) 55 - 70%85 - 92%
Major Impurity Deletion sequences (N-1, N-2)Minimal (mostly side-chain adducts)
Solvent Consumption Moderate (Manual washing control)High (Automated flow washes)
Reagent Cost Lower (PyBOP is cost-effective)Higher (Excess reagents, specialized vessels)
Scalability Easy to scale to grams (larger vessel)Limited by microwave vessel size

Expert Insight: While manual synthesis yields acceptable results for short oligomers (<6 residues), the microwave method is superior for sequences >10 residues . The thermal energy effectively "melts" the on-resin aggregates that manual agitation cannot disrupt, regardless of coupling duration.

Diagram 2: Workflow Comparison

WorkflowComparison cluster_manual Manual Workflow (Low Energy) cluster_auto Automated Microwave (High Energy) M_Step1 Swell Resin M_Step2 Deprotect (20m) M_Step1->M_Step2 M_Step3 Kaiser Test (Wait) M_Step2->M_Step3 M_Step4 Couple (4-16 Hours) M_Step3->M_Step4 M_Step5 Kaiser Test (Wait) M_Step4->M_Step5 M_Step5->M_Step2 Next Cycle A_Step1 Auto-Swell A_Step2 MW Deprotect (3m) A_Step1->A_Step2 A_Step3 MW Couple (10m) @ 90°C A_Step2->A_Step3 A_Step3->A_Step2 Next Cycle

Caption: Comparison of cycle times and checkpoints. Manual synthesis relies on iterative testing; Automation relies on high-energy kinetics.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Murray, J. K., & Gellman, S. H. (2006). Microwave-Assisted Parallel Synthesis of a 14-Helical Beta-Peptide Library. Journal of Combinatorial Chemistry.

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry.

  • Coin, I., et al. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[3][4] Nature Protocols.

  • CEM Corporation. (2020). Microwave Peptide Synthesis: Application Note for Beta-Amyloid.

Sources

Application

enzymatic ligation of peptides containing beta-homovaline

Topic: Enzymatic Ligation of Peptides Containing -Homovaline Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Precision Enzymatic Ligation of -H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Ligation of Peptides Containing


-Homovaline
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals

Precision Enzymatic Ligation of -Homovaline Containing Peptides

Executive Summary & Scientific Rationale

The incorporation of


-amino acids, such as 

-homovaline (

-hVal), into peptide therapeutics creates "foldamers" with enhanced proteolytic stability and altered pharmacokinetic profiles. However, the additional methylene group in the backbone of

-hVal introduces significant steric bulk and alters the nucleophilicity of the amino group, rendering standard enzymatic ligation methods (e.g., Sortase A, Trypsin) ineffective.

Standard proteases rely on a precise lock-and-key fit at the


 and 

subsites. The isopropyl side chain of

-hVal, combined with the backbone homologation, typically disrupts the oxyanion hole alignment required for catalysis.

This Application Note details a robust protocol using Engineered Subtiligase Variants (e.g., Omniligase/Peptiligase family) . Unlike Sortase A, which requires a specific recognition motif (LPXTG), Subtiligase variants are engineered to accept a broad range of sequences and can catalyze the ligation of a C-terminal peptide ester (donor) to an N-terminal amine (acceptor), even when the acceptor contains sterically demanding non-canonical residues like


-hVal.

Mechanistic Principles

The Challenge of -Homovaline

In a standard


-peptide ligation, the N-terminal amine attacks the acyl-enzyme intermediate. In 

-hVal, the amine is attached to the

-carbon. This shifts the nucleophile's position by approximately 1.5 Å relative to the

-carbon, creating a "misalignment" in the active site of wild-type enzymes.
The Subtiligase Solution

Subtiligase is a double mutant of Subtilisin BPN' (S221C/P225A). The S221C mutation converts the hydrolase into a peptide ligase (thiol-subtilisin), favoring aminolysis over hydrolysis. The P225A mutation relieves steric crowding at the


 subsite, allowing the enzyme to accommodate bulkier nucleophiles.

For


-hVal ligation, we utilize a "Mimetic-Donor" strategy :
  • Acyl-Donor: A peptide C-terminal ester (specifically Carboxamidomethyl or "Cam" ester) acts as a highly activated substrate to form the acyl-enzyme intermediate rapidly.

  • Acyl-Acceptor: The peptide containing N-terminal

    
    -hVal acts as the nucleophile.
    
Mechanism of Action (Visualization)

SubtiligaseMechanism cluster_0 Steric Accommodation Enzyme Subtiligase (Cys221) Intermediate Acyl-Enzyme Thioester (Covalent Complex) Enzyme->Intermediate 1. Nucleophilic Attack (S-) Donor Peptide-Cam-Ester (Donor) Donor->Intermediate 1. Acylation Product Ligated β-Peptide Intermediate->Product Transfer LeavingGroup Cam-Leaving Group Intermediate->LeavingGroup Release Acceptor H-β-hVal-Peptide (Nucleophile) Acceptor->Product 2. Aminolysis (Rate Limiting)

Figure 1: Mechanism of Subtiligase-mediated ligation. The enzyme forms a thioester intermediate with the donor, which is then intercepted by the


-hVal amine.

Experimental Protocol

Materials & Reagents
  • Enzyme: Engineered Subtiligase (e.g., Omniligase-1 or stabilized S221C/P225A variant). Note: Standard Sortase A will NOT work.

  • Donor Peptide: C-terminal Carboxamidomethyl (Cam) ester. Sequence: Ac-Peptide-Gly-OCam.

    • Why Gly at P1? Glycine at the C-terminus of the donor minimizes steric hindrance during the acylation step, compensating for the bulk of the incoming

      
      -hVal acceptor.
      
  • Acceptor Peptide: N-terminal

    
    -hVal peptide.[1] Sequence: H-β-hVal-Peptide-OH.
    
  • Buffer: 100 mM Tricine or HEPES, pH 8.5.

  • Additives: TCEP (Tris(2-carboxyethyl)phosphine) to prevent enzyme oxidation.

  • Solvent: Water (main), with optional TFE (Trifluoroethanol) if peptides are hydrophobic.

Workflow Diagram

Workflow Step1 Step 1: Donor Synthesis (Solid Phase Synthesis of Cam-Ester) Step2 Step 2: Ligation Reaction (pH 8.5, Enzyme:Substrate 1:50) Step1->Step2 Step3 Step 3: Quenching (Add 10% Formic Acid) Step2->Step3 Step4 Step 4: Purification (Reverse-Phase HPLC) Step3->Step4

Figure 2: Operational workflow for chemo-enzymatic ligation.

Step-by-Step Methodology
Phase A: Preparation of Cam-Ester Donor

Note: The Cam-ester is critical for reaction speed.

  • Synthesize the donor peptide on a specialized linker (e.g., hydrazine linker or via thioester precursor) or use solution-phase alkylation.

  • Alkylation Method: Dissolve C-terminal free acid peptide in DMF. Add 10 eq. of chloroacetamide and 5 eq. of DIPEA. Stir for 4 hours.

  • Precipitate in ether, purify via HPLC.

  • QC: Verify Mass (ESI-MS). The Cam-ester adds +57 Da to the peptide mass.

Phase B: Enzymatic Ligation
  • Dissolution: Dissolve the Acceptor Peptide (

    
    -hVal-containing) in 100 mM Tricine (pH 8.5) to a concentration of 2-5 mM .
    
    • Critical: The pH must be >8.0 to ensure the

      
      -amine is deprotonated (pKa of 
      
      
      
      -amines is often slightly higher than
      
      
      -amines).
  • Donor Addition: Add the Donor Peptide-OCam ester to the solution (1.2 equivalents relative to acceptor).

  • Enzyme Addition: Add Subtiligase enzyme to a final concentration of 5-10 µM (approx. 1:500 to 1:100 enzyme:substrate ratio).

  • Incubation: Incubate at 25°C for 30–60 minutes .

    • Optimization: If the

      
      -hVal is extremely bulky, add 10-20% TFE to structure the peptide and improve solubility.
      
  • Monitoring: Withdraw 2 µL aliquots at 0, 15, 30, and 60 mins. Quench with 10 µL of 0.1% TFA. Analyze via LC-MS.

Phase C: Purification
  • Quench: Stop reaction with 1% Formic Acid (lowers pH to <3, deactivating the enzyme).

  • Separation: Inject onto a C18 Preparative HPLC column.

  • Gradient: 5% to 65% Acetonitrile in water (+0.1% TFA) over 30 mins.

  • Lyophilization: Collect product fractions and freeze-dry.

Data Analysis & Validation

Successful ligation is confirmed by a mass shift corresponding to the loss of the Cam-ester leaving group (-58 Da) and the formation of the amide bond.

Expected Mass Transitions
ComponentFormula ChangeMass Shift (

)
Donor Peptide-O-CH

-CONH

Base Mass + 57 Da
Acceptor H-

-hVal-Peptide
Base Mass
Ligated Product Donor - Acceptor(Mass

+ Mass

) - 58 Da
Hydrolysis Byproduct Peptide-OHMass

- 57 Da
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<20%) Steric clash of

-hVal at

Increase enzyme concentration to 50 µM. Switch to "Omniligase-1" variant.
Hydrolysis of Donor pH too high or "wet" solventsEnsure pH is exactly 8.5. Add 10% glycerol.
No Reaction

-amine protonated
Check pH.

-amines may need pH 8.8-9.0.
Precipitation Hydrophobic

-hVal
Add 20% TFE or 1M Guanidine HCl (Subtiligase tolerates denaturants well).

References

  • Weeks, A. M., & Wells, J. A. (2020). N-Terminal Modification of Proteins with Subtiligase Specificity Variants.[2] Current Protocols in Chemical Biology.[2][3] Link

  • Schmidt, M., et al. (2017). Omniligase-1: Design of a broadly applicable ligase for peptide ligation and cyclization. Journal of the American Chemical Society.[4] (Contextualizes the "Omniligase" broad specificity for difficult residues).

  • Chang, T. K., et al. (1994). Subtiligase: a tool for semisynthesis of proteins.[5] PNAS.[5] Link

  • Nuijens, T., et al. (2019). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aggregation in Peptides with 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Reagent Identifier: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid Common Name: Boc- -Homovaline or Boc- -Leucine (depending on nomenclature conventions, functionally treated as Boc- -Leu ) CAS Registry: 179412-79...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Identifier: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid Common Name: Boc-


-Homovaline or Boc-

-Leucine (depending on nomenclature conventions, functionally treated as Boc-

-Leu
) CAS Registry: 179412-79-4 (S-isomer) / 183990-64-9 (R-isomer)[1][2]

Executive Summary

You are encountering difficulties with a peptide containing 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid . Unlike standard


-amino acids, this reagent is a 

-amino acid.[1] The introduction of an extra methylene group (

) into the backbone alters the hydrogen bonding pattern, allowing these peptides to form extremely stable secondary structures (such as the 14-helix or 12-helix ) at much shorter lengths than their

-peptide counterparts.[1]

This structural stability is the root cause of your aggregation issues, manifesting as:

  • Incomplete Coupling/Deprotection during Solid Phase Peptide Synthesis (SPPS).

  • Gelation/Precipitation during cleavage.

  • Broad/Ghost Peaks during HPLC purification.

This guide provides self-validating protocols to disrupt these aggregates and recover your yield.

Module 1: Synthesis (SPPS) Troubleshooting

The Problem: The resin beads fail to swell, or the Kaiser test gives false negatives because the N-terminus is buried inside a stable


-sheet/helix aggregate.
Diagnostic Workflow

Use this decision tree to determine the correct intervention for your synthesis.

SPPS_Troubleshooting Start Symptom: Low Yield / Failed Coupling Check_Swell Does Resin Swell in DMF? Start->Check_Swell Swell_Yes Kinetic Issue Check_Swell->Swell_Yes Yes Swell_No Aggregation Issue Check_Swell->Swell_No No Action_Kinetic 1. Double Couple 2. Increase Temp (50°C) Swell_Yes->Action_Kinetic Action_Agg Apply 'Magic Mixture' or Chaotropic Salts Swell_No->Action_Agg Validation Validate: Micro-Cleavage (NOT Kaiser Test) Action_Kinetic->Validation Action_Agg->Validation

Figure 1: Decision tree for diagnosing on-resin aggregation versus kinetic hindrance.

Protocol A: The "Magic Mixture" for Solvation

Standard DMF is often insufficient to disrupt


-peptide aggregates.[1] Use this solvent system for both coupling and deprotection steps involving the 

-amino acid and the subsequent 3 residues.

Reagents:

  • DCM (Dichloromethane)[1]

  • DMF (Dimethylformamide)[1][3]

  • NMP (N-Methyl-2-pyrrolidone)[1][4]

  • Triton X-100 (Detergent) or Ethylene Carbonate

The Mixture: Combine DCM : DMF : NMP in a 1 : 1 : 1 ratio. Optional: Add 1% Triton X-100 or 2M Ethylene Carbonate for severe cases.

Why it works: DCM swells the polystyrene core; NMP/DMF solvates the peptide; Triton X-100 disrupts hydrophobic collapse.

Protocol B: Chaotropic Salt Wash (The Lithium Chloride Method)

If the "Magic Mixture" fails, use chaotropic salts to disrupt the intermolecular hydrogen bonds holding the


-sheets together.
  • Preparation: Dissolve 0.8M LiCl (Lithium Chloride) or 0.8M KSCN (Potassium Thiocyanate) in DMF.

  • Wash Step: Before adding the activated amino acid, wash the resin with the salt solution for 2 minutes x 3 times .

  • Coupling: Perform the coupling reaction in the presence of the salt solution (use the salt solution as the solvent for your coupling reagents).

Critical Note: You must wash the resin thoroughly with pure DMF after the coupling is complete to remove salts before the next deprotection step.

Module 2: Cleavage & Purification

The Problem: The peptide cleaves from the resin but precipitates immediately in the collection tube or gels upon ether addition.

Solubility Data & Solvent Selection

-peptides containing Boc-

-Leu are highly hydrophobic.[1]
SolventSolubility RatingApplication
Water/Acetonitrile PoorStandard HPLC (Avoid if aggregating)
DMSO ModerateInitial solubilization
HFIP (Hexafluoroisopropanol) Excellent The "Nuclear Option" for dissolving aggregates
TFE (Trifluoroethanol) GoodAlternative to HFIP
Formic Acid (80%) GoodGood for MS injection
Protocol C: The HFIP Dissolution Method

If your peptide is insoluble or shows broad peaks on HPLC, it is likely aggregated in solution.

  • Dissolution: Dissolve the crude lyophilized peptide in 100% HFIP (Hexafluoroisopropanol).

    • Why: HFIP is a strong hydrogen bond donor that breaks up

      
      -sheets and helices.[1]
      
  • Dilution: Dilute this solution with your mobile phase A (Water + 0.1% TFA) immediately before injection.

    • Ratio: Keep HFIP < 5-10% of the final volume to avoid damaging standard C18 columns, or use a column compatible with fluorinated solvents.

  • Purification: Inject onto the HPLC.

Protocol D: HPLC Column & Buffer Optimization

Standard C18 columns often retain hydrophobic


-peptides too strongly, leading to peak tailing.[1]
  • Stationary Phase: Switch to a C4 or Phenyl-Hexyl column.[1] These are less hydrophobic and allow for better recovery of "sticky" peptides.[5]

  • Temperature: Run the HPLC column oven at 60°C . High temperature kinetically disrupts aggregates and sharpens peaks.

  • Mobile Phase Additive: If peak broadening persists, add 1-5% Isopropanol to Mobile Phase B (Acetonitrile).[1]

Module 3: Mechanism of Action (Why this happens)

Understanding the underlying chemistry allows you to predict future issues.

Beta_Peptide_Aggregation Beta_AA Boc-Beta-Leu (Extra CH2 Backbone) Helix_Formation Stable 14-Helix Formation Beta_AA->Helix_Formation Pre-organization H_Bonding Inter-chain Hydrogen Bonding Helix_Formation->H_Bonding Self-Association Aggregation Insoluble Aggregate (Beta-Sheet Stacking) H_Bonding->Aggregation Precipitation

Figure 2: The pathway from


-amino acid incorporation to insoluble aggregate.[1]

Explanation: The extra carbon in the backbone of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid favors the formation of a 14-helix (hydrogen bond between residue


 and 

).[1] These helices stack together via hydrophobic interactions (from the Leucine side chains) and hydrogen bonding, creating a "brick wall" that reagents cannot penetrate.

Frequently Asked Questions (FAQ)

Q: The Kaiser test is negative (yellow), but MS shows the coupling failed. Why? A: This is a "False Negative." The N-terminus is buried inside the aggregate. The ninhydrin reagent cannot physically reach the amine to react. Solution: Use the Chloranil Test (more sensitive for secondary amines and aggregates) or perform a micro-cleavage and analyze by LC-MS to verify coupling.

Q: Can I use Pseudoproline dipeptides with


-amino acids? 
A:  Standard pseudoprolines are designed for 

-amino acids.[1] However, you can use dimethyloxazolidine-protected versions of Ser/Thr if they are adjacent to your

-Leu in the sequence.[1] This creates a "kink" that disrupts the 14-helix formation.[1]

Q: My peptide gelled after ether precipitation. How do I recover it? A: Do not try to filter the gel. Centrifuge it to a pellet if possible. If not, dissolve the entire gel in Acetic Acid or HFIP , dilute with water, and lyophilize. For the next synthesis, skip ether precipitation and pour the cleavage cocktail directly into cold MTBE (Methyl tert-butyl ether) / Hexane mix, which sometimes yields a better precipitate.

References

  • BenchChem. (2025).[4][6] Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).[1] Retrieved from [1]

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.[1] Retrieved from [1]

  • Reaction Chemistry & Engineering. (2024).[7] A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis.[1] Royal Society of Chemistry. Retrieved from [1]

  • National Institutes of Health (PMC). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [1]

  • ResearchGate. (2014).[8] How can I get a proper HPLC for hydrophobic peptide? Retrieved from [1]

Sources

Optimization

strategies for difficult couplings involving Boc-protected beta-amino acids

Technical Support Center: Strategies for Difficult Couplings of Boc-Protected Beta-Amino Acids Welcome to the Advanced Peptide Synthesis Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Strategies for Difficult Couplings of Boc-Protected Beta-Amino Acids

Welcome to the Advanced Peptide Synthesis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because standard protocols (EDC/HOBt or DIC) have failed to couple your Boc-protected


-amino acid, resulting in low conversion, gelation, or unidentifiable byproducts.

-amino acids introduce unique challenges: the additional methylene group increases steric bulk (especially in 

-substitutions) and alters the electronic properties of the amine, often making it less nucleophilic. Furthermore,

-peptides are prone to forming stable secondary structures (helices/sheets) even at short lengths, leading to severe on-resin aggregation.

This guide is structured to troubleshoot these specific failure modes.

Diagnostic Hub: Identify Your Failure Mode

Before altering your protocol, use this decision tree to pinpoint the root cause of the failure.

TroubleshootingTree Start Coupling Failure CheckTest Kaiser/Chloranil Test Result? Start->CheckTest Blue Positive (Blue/Purple) Unreacted Amine CheckTest->Blue Low Conversion Colorless Negative (Colorless) Amine Reacted CheckTest->Colorless Apparent Success SolventCheck Resin Swelling Check Blue->SolventCheck HPLC Analyze Crude Purity (HPLC/MS) Colorless->HPLC SideRxn Issue: Side Reactions (Aspartimide/Cyclization) HPLC->SideRxn Wrong Mass/Multiple Peaks Steric Issue: Kinetic Inertness (Steric Hindrance) Agg Issue: Aggregation (Gelation/Insolubility) SolventCheck->Steric Good Swelling SolventCheck->Agg Poor Swelling/Gel

Figure 1: Diagnostic decision tree for isolating the cause of coupling failure in


-amino acid synthesis.

Module 1: Overcoming Kinetic Inertness (Sterics)

The Problem:


-amino acids, particularly 

-substituted variants (side chain adjacent to the amine), suffer from severe steric clash with the incoming activated carboxylate. Standard carbodiimides (DIC/EDC) are often too slow, allowing the active ester to hydrolyze or the amine to remain unreacted.

The Solution: Switch to phosphonium or uronium reagents with HOAt (1-hydroxy-7-azabenzotriazole) additives. The pyridine nitrogen in HOAt provides anchiomeric assistance, accelerating the coupling rate by up to 10-fold compared to HOBt [1].

Protocol A: High-Efficiency HATU/HOAt Coupling

Use this for


-amino acids or when conversion is <50%.
  • Reagents:

    • Activator: HATU (1.1 eq) or PyAOP (1.1 eq). Note: PyAOP is preferred if guanidinylation of the amine is observed with HATU.

    • Base: HOAt (1.1 eq) + TMP (2,4,6-collidine) or DIEA (2.2 eq).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve Boc-

      
      -AA-OH (3 eq) and HATU (2.9 eq) in minimum DMF.
      
    • Add HOAt (3 eq) and stir for 1 minute.

    • Add DIEA (6 eq) to the mixture (pre-activation) for exactly 30 seconds. Do not exceed 2 minutes to avoid racemization.

    • Add the activated mixture to the resin.[1][2]

    • Microwave Option: Heat to 60°C for 15 minutes (25W constant power). If no microwave, double couple for 2 hours at RT.

Q: Why PyAOP instead of HATU? A: HATU is uronium-based and can react with the free amine to form a guanidino-capped byproduct (stopping chain growth) if the activation is slow. PyAOP is a phosphonium salt and cannot form guanidines, making it safer for extremely slow reactions [2].

Module 2: Combating Aggregation & Solubility

The Problem:


-peptides form stable helices (e.g., 14-helix) and sheets much earlier than 

-peptides (often at 4-6 residues). This causes the resin beads to shrink and the reaction sites to become inaccessible ("gelation").

The Solution: Disrupt hydrogen bonding using "magic solvents" or chaotropic salts.

Solvent System Optimization Table
Solvent SystemApplicationMechanism
NMP (N-Methyl-2-pyrrolidone) General ReplacementBetter swelling of polystyrene resins than DMF.
DMSO / DMF (1:4) Moderate AggregationDMSO disrupts inter-chain H-bonds.
HFIP / DCM (1:3) Severe AggregationHexafluoroisopropanol is a potent H-bond donor, dissolving

-sheets [3].
LiCl (0.4M) in DMA "Gel" State ResinChaotropic salt breaks up aggregates (pseudoproline effect).
Protocol B: The "Magic Mixture" Wash

Perform this before the coupling step if the resin looks "clumped" or opaque.

  • Drain the resin.

  • Wash 3x with 0.1 M LiCl in NMP .

  • Perform the coupling reaction in this solvent mixture (compatible with HATU).

Module 3: Side Reactions (Aspartimide & Racemization)

The Problem:

  • Aspartimide: If your sequence contains Asp, the

    
    -carboxyl can attack the backbone amide nitrogen.[3] In 
    
    
    
    -amino acids, this geometry changes but ring formation is still possible, especially with basic deprotection (Fmoc). In Boc chemistry, it is less frequent but can occur during neutralization.
  • Racemization: While

    
    -amino acids are less prone to oxazolone-mediated racemization (forming a 6-membered ring is slower than the 5-membered ring of 
    
    
    
    ), it can still occur under high heat or excess base [4].

The Solution:

  • For Aspartimide: Use steric protection on the Asp side chain (e.g., Asp(OcHx) - cyclohexyl ester) instead of benzyl (OBzl). The bulk prevents the cyclization attack.

  • For Racemization: Use TMP (2,4,6-collidine) as the base instead of DIEA. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon (or 
    
    
    
    -carbon in this context).

SideReactions Asp Asp-Gly Sequence Imide Aspartimide Intermediate (Cyclic Imide) Asp->Imide Cyclization Base Base (DIEA/Piperidine) Base->Imide Alpha alpha-Peptide (Desired) Imide->Alpha Hydrolysis A Beta beta-Peptide (Isomerized Byproduct) Imide->Beta Hydrolysis B

Figure 2: Pathway of aspartimide formation leading to inseparable isomeric byproducts.

Module 4: The Mixed Anhydride Method (The "Nuclear Option")

Context: When expensive reagents (HATU) fail or purification is difficult due to urea byproducts, the Mixed Anhydride method is a powerful, albeit technically demanding, alternative for


-amino acids [5].

Protocol C: Isobutyl Chloroformate (IBCF) Activation Requires strict temperature control.

  • Dissolution: Dissolve Boc-

    
    -AA-OH (1.0 eq) and N-methylmorpholine (NMM, 1.0 eq) in dry THF/DCM under Nitrogen.
    
  • Activation: Cool to -15°C (ice/salt bath). Add IBCF (1.0 eq) dropwise. Stir for 1-2 minutes. Do not over-stir; the anhydride is unstable.

  • Coupling: Add the resin (with free amine) immediately to the cold mixture.

  • Reaction: Allow to warm to Room Temperature slowly over 2-4 hours.

Why this works: The mixed anhydride is highly reactive but small, reducing steric clash compared to bulky HATU-active esters.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][] Journal of the American Chemical Society.[5] Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Narayan, R., et al. (2005). Racemization-free synthesis of N-methylated peptides. Journal of Organic Chemistry. Link

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

  • Anderson, G. W., et al. (1967).[6] The use of mixed anhydrides in peptide synthesis. Journal of the American Chemical Society.[5] Link

Sources

Troubleshooting

preventing racemization during activation of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Topic: Preventing Racemization During Activation of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid (Boc- -Leucine) Audience: Researchers, Medicinal Chemists, and Process Development Scientists Date: October 26, 20...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Activation of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid (Boc-


-Leucine)
Audience:  Researchers, Medicinal Chemists, and Process Development Scientists
Date:  October 26, 2025

Executive Summary & Mechanistic Insight[1]

The Molecule

3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid is a


-amino acid (specifically 

-homovaline or

-leucine depending on nomenclature conventions). Unlike standard

-amino acids, the amino group is attached to the

-carbon (C3), which is also the chiral center.
The Core Challenge: C3-Epimerization

While


-amino acids are generally more resistant to racemization than their 

-counterparts, they are not immune. The mechanism of loss of chirality differs significantly:
  • 
    -Amino Acids:  Racemize primarily via 5(4H)-oxazolone  formation.[1][2] The C2 proton is highly acidic.
    
  • 
    -Amino Acids:  Racemize via 4,5-dihydro-1,3-oxazin-6-one  formation or direct enolization.
    
    • The Risk: During activation (especially with uronium salts like HATU/HBTU in the presence of strong bases), the carbonyl oxygen of the carbamate (Boc) can attack the activated carboxylate. This forms a 6-membered cyclic intermediate (oxazinone).

    • The Consequence: Although the C3 proton is less acidic than an

      
      -proton, the formation of the oxazinone ring constrains the bond angles, increasing the acidity of the C3 proton. In the presence of excess base (e.g., DIEA, TEA), this proton can be abstracted, leading to epimerization.
      

Diagnostic & Troubleshooting Guide

Quick Diagnostic Matrix

Use this table to match your experimental observation with the likely root cause.

ObservationProbable CauseCorrective Action
0.5–2% D-isomer detected Base-catalyzed enolization Switch base from DIEA/TEA to Sym-Collidine (TMP) or reduce base equivalents.
>5% D-isomer detected Over-activation / Oxazinone formation Switch coupling reagent to T3P or DIC/Oxyma . Avoid HATU/HBTU.
Low Yield + Racemization Steric Hindrance (Isopropyl group) The bulky C4 isopropyl group slows coupling, allowing side reactions. Increase temperature to 30°C only if using T3P; otherwise, extend time at 0°C.
New impurity at +14 mass Methyl ester formation Methanol contamination in solvent reacting with activated species. Use HPLC-grade, alcohol-free solvents (DCM/DMF).
Frequently Asked Questions (FAQs)

Q1: I am using HATU/DIEA and seeing 4% epimerization. Why? A: HATU is extremely reactive.[2][3] While excellent for difficult couplings, it generates a highly reactive O-At ester.[3] In the presence of DIEA (a strong, non-nucleophilic base), the rate of oxazinone formation competes with the rate of amine attack, especially given the steric bulk of the isopropyl group at C4.

  • Solution: Switch to T3P (Propylphosphonic anhydride) .[4] T3P activates the acid without generating a leaving group that is as prone to intramolecular cyclization, and it often requires milder basic conditions.

Q2: Why do you recommend Collidine over DIEA? A: 2,4,6-Trimethylpyridine (Sym-Collidine) is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5). It is sufficient to neutralize the generated acid during coupling but is insufficiently basic to abstract the C3 proton of the activated


-amino acid, thereby preserving chirality.

Q3: Can I use carbodiimides (EDC/DCC)? A: Yes, but never alone . Carbodiimides can cause dehydration and rearrangement. You must use Oxyma Pure or HOBt as an additive.[3] The active ester formed (oxyma-ester) is reactive but stable against oxazinone formation.

Visualizing the Racemization Pathway

The following diagram illustrates the competition between the desired amide bond formation and the racemization pathway via the oxazinone intermediate.

RacemizationPathway Start Boc-3-Amino-4-Methylpentanoic Acid Activation Activation (HATU/EDC) Start->Activation + Reagent ActiveEster Activated Ester (OAt / OBt / O-Phosphonium) Activation->ActiveEster Amide DESIRED PRODUCT (Chiral Integrity Maintained) ActiveEster->Amide + Amine (Fast) Oxazinone Oxazinone Intermediate (6-membered ring) ActiveEster->Oxazinone Slow Cyclization (Steric hindrance promotes) Enolate Planar Enolate (Chirality Lost at C3) Oxazinone->Enolate + Base (DIEA) Proton Abstraction Racemate RACEMIC MIXTURE (L- and D-isomers) Enolate->Racemate Reprotonation

Figure 1: Mechanistic pathway showing how steric hindrance and excess base divert the reaction from direct coupling to oxazinone-mediated racemization.[5]

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: High-value intermediates, scale-up, and strict chiral purity requirements.

  • Dissolution: Dissolve Boc-3-amino-4-methylpentanoic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (Solvent choice is critical; T3P works best in these, not DMF).

  • Cooling: Cool the mixture to 0°C .

  • Base Addition: Add Sym-Collidine (2.5 – 3.0 equiv). Do not use DIEA.

  • Activation: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Note: T3P kinetics are slower than HATU but highly specific.

  • Workup: Wash with water, 0.5M KHSO4, and NaHCO3. T3P byproducts are water-soluble, simplifying purification.

Protocol B: Solid Phase / Standard Solution (DIC/Oxyma)

Best for: Routine synthesis, solid-phase peptide synthesis (SPPS).

  • Dissolution: Dissolve amino acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF (minimal volume).

  • Activation: Add DIC (Diisopropylcarbodiimide) (1.0 equiv).

  • Pre-activation: Stir for 2–3 minutes at room temperature. Do not exceed 5 minutes.

  • Coupling: Add the pre-activated solution to the resin or amine solution.

  • Base: None required for the activation step. If the amine salt is used, add Collidine (1.0 equiv relative to amine salt) to the amine solution before mixing with the activated acid.

Comparative Data: Coupling Reagents

Reagent SystemRelative Reaction RateRacemization RiskByproduct RemovalRecommendation
HATU / DIEA Very FastHigh (via Oxazinone)Difficult (Tetramethylurea)Avoid for this specific molecule.
EDC / HOBt ModerateLowEasy (Water soluble)Good for routine use.
DIC / Oxyma FastVery Low ModerateExcellent alternative to explosive HOBt.
T3P / Collidine Slow-ModerateLowest (Near Zero) Very Easy (Water soluble)Top Recommendation.

References

  • Mechanisms of Racemization

    • Albericio, F., & Tulla-Puche, J. (2020). The Power of T3P in Peptide Chemistry. Chem. Rev. , 111(11), 6557–6602.[6]

    • Note: Discusses the suppression of epimeriz
  • Beta-Amino Acid Coupling: Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helv. Chim. Acta, 87, 27-69. Context: Establishes the stability profiles of beta-amino acids during standard coupling procedures.
  • Base Selection

    • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization. J. Org. Chem. , 67(19), 6861–6864.

    • Context: Definitive work on using Collidine to prevent proton abstraction in sensitive chiral couplings.
  • Oxyma Pure vs HOBt

    • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chem. Eur. J. , 15(37), 9394–9403.

Sources

Optimization

Technical Support Center: Incomplete Boc Removal from Beta-Amino Acids

Welcome to the Advanced Peptide Synthesis Support Center. Your specialized resource for overcoming deprotection hurdles in beta-peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Center. Your specialized resource for overcoming deprotection hurdles in beta-peptide synthesis.

Executive Summary: The Beta-Peptide Challenge

Beta-amino acids (


-amino acids) introduce a unique challenge in solid-phase peptide synthesis (SPPS). Unlike 

-amino acids,

-peptides possess an additional carbon atom in the backbone, which allows them to fold into stable secondary structures (e.g., 14-helices, 12-helices) even at very short lengths (6–10 residues).

The Core Problem: These stable secondary structures often lead to on-resin aggregation . This aggregation creates a "solvation shield" around the N-terminus, preventing the deprotection reagent (TFA or HCl) from effectively accessing the Boc group. Consequently, "incomplete removal" is often not a chemical failure of the acidolysis itself, but a physical failure of reagent diffusion.

Part 1: Diagnostic & Mechanism
Q: How do I distinguish between slow kinetics and aggregation?

A: The diagnosis lies in the "Deprotection Profile."[1]

Diagnostic TestObservationInterpretation
Ninhydrin (Kaiser) Test Blue/Purple (Positive) but weak intensityPartial deprotection. Likely steric hindrance or mild aggregation.
HPLC/MS Analysis Peak at

(Boc intact)
Chemical Failure: Acid strength too low or time too short.
HPLC/MS Analysis Peak at

Aggregation: The previous cycle failed to couple because deprotection was incomplete locally in aggregated regions.
Resin Visual Check Resin beads appear "clumped" or opaqueSevere Aggregation: Solvation has collapsed. Reagents cannot penetrate.
The Mechanism of Failure

While the chemical mechanism is standard acidolysis, the kinetic barrier in


-peptides is physical.

Boc_Mechanism Boc_Amine Boc-Protected Beta-Peptide Protonation Protonation (TFA/H+) Boc_Amine->Protonation Solvated Regions Aggregation AGGREGATION BARRIER (Beta-Sheet/Helix Formation) Boc_Amine->Aggregation Blocks Access Intermediate Oxonium Intermediate Protonation->Intermediate Fragment Fragmentation Intermediate->Fragment Products Free Amine + t-Butyl Cation + CO2 Fragment->Products Cation t-Butyl Cation Fragment->Cation Scavenger Scavenger (Silane/Thioanisole) Cation->Scavenger Trapped Trapped Adduct (Prevented Side Rxn) Scavenger->Trapped

Figure 1: The standard acidolysis pathway is physically blocked by the aggregation barrier common in beta-peptides.

Part 2: Troubleshooting Protocols
Scenario A: The "Standard" Failure (Steric Hindrance)

Use this when the sequence is short (<5 residues) or non-aggregating, but deprotection is sluggish.

The Fix: The "Push" Protocol Standard 25-50% TFA is sometimes insufficient for sterically hindered


-amino acids (e.g., 

-amino acids where the side chain is adjacent to the amine).
  • Reagent Switch: Switch from TFA/DCM to 4M HCl in Dioxane .

    • Why? HCl is a smaller molecule than TFA and can sometimes penetrate sterically crowded active sites better. It also avoids trifluoroacetylation side reactions.

  • Protocol:

    • Wash resin with DCM (3x).[2][3][4]

    • Add 4M HCl/Dioxane (10 mL per gram resin).

    • Agitate for 30 minutes (vs. standard 15 min).

    • Wash with Dioxane (3x) then DCM (3x).

    • Neutralize with 10% DIEA/DCM immediately.

Scenario B: The "Aggregation" Failure (Difficult Sequences)

Use this when resin swelling is poor, or you are synthesizing a known helix-forming sequence.

The Fix: Chaos & Heat You must disrupt the hydrogen bonding network stabilizing the secondary structure.

  • Microwave Irradiation:

    • Conditions: 50°C - 60°C, 25-50 Watts.

    • Time: 2 x 5 minutes (Double deprotection).

    • Caution: Do not exceed 60°C to avoid aspartimide formation or degradation.

  • Chaotropic Additives:

    • Add 0.1 M - 0.8 M LiCl (Lithium Chloride) to the deprotection cocktail.

    • Why? LiCl disrupts the internal hydrogen bonds of the peptide backbone, "melting" the aggregate and allowing the acid to enter.

  • Solvent Magic:

    • Use a "Magic Mixture" for washes and coupling: DCM/DMF/NMP (1:1:[3]1) with 1% Triton X-100 if necessary.

Part 3: Validated Experimental Workflows
Workflow 1: Optimized Microwave Deprotection for Beta-Peptides

Recommended for sequences >6 residues.

  • Swell: Swell resin in DCM for 20 mins.

  • Cycle 1 (Short): Add 50% TFA in DCM. Microwave at 50°C for 2 minutes . Drain.

    • Purpose: Removes the bulk of accessible Boc groups and prevents overheating.

  • Cycle 2 (Long): Add fresh 50% TFA in DCM. Microwave at 50°C for 4 minutes . Drain.

    • Purpose: Drives the reaction to completion in aggregated regions.

  • Flow Wash: Wash extensively with DCM (5x) followed by 5% DIEA/DCM (neutralization).

  • Validation: Perform a quantitative Ninhydrin test. If loading is <99.5%, repeat Cycle 2.

Workflow 2: Scavenger Cocktail for Sensitive Residues

Required if your sequence contains Trp, Met, Cys, or Tyr.

The tert-butyl cation released during deprotection is an electrophile. Without scavengers, it will alkylate electron-rich side chains (e.g., tert-butylation of the Trp indole ring).

The "Reagent K" Analog for Boc:

  • TFA: 90%

  • Thioanisole: 5% (Scavenges cations)

  • EDT (Ethanedithiol): 3% (Protects Cys/Met)

  • Anisole: 2% (Protects Tyr)

Note: For beta-peptides, ensure these scavengers are compatible with your chosen solvent system.

Part 4: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Incomplete Boc Removal Check_Seq Analyze Sequence: Is it >6 residues or hydrophobic? Start->Check_Seq Aggregation_Branch Suspect Aggregation (Beta-Helix Formation) Check_Seq->Aggregation_Branch Yes (Beta-Peptide) Steric_Branch Suspect Steric/Kinetic Issue Check_Seq->Steric_Branch No (Short/Simple) Action_Heat Apply Microwave (50°C) or Add LiCl (0.8M) Aggregation_Branch->Action_Heat Action_Acid Switch to 4M HCl/Dioxane or Extend Time (2x) Steric_Branch->Action_Acid Validation Perform Ninhydrin Test Action_Heat->Validation Action_Acid->Validation Result_Pass Blue Beads: Proceed to Coupling Validation->Result_Pass Positive (>99%) Result_Fail Colorless/Weak: Repeat Cycle Validation->Result_Fail Incomplete Result_Fail->Action_Heat Escalate to Heat

Figure 2: Decision matrix for troubleshooting incomplete deprotection based on sequence characteristics.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use 100% TFA to force the reaction? A: We advise against it. While 100% TFA increases acid strength, it decreases the swelling of polystyrene resins compared to DCM mixtures. A 50% TFA/DCM mixture often yields better results because the DCM keeps the resin (and the aggregated peptide) swollen and accessible [1].

Q2: Why is my beta-peptide yield so low even with complete deprotection? A: If deprotection is complete but yield is low, the issue is likely diketopiperazine (DKP) formation . This is a common side reaction in Boc chemistry, especially at the dipeptide stage (e.g., after deprotecting the second residue). The free amine attacks the benzyl ester linkage, cleaving the dipeptide from the resin.

  • Prevention: Use "in-situ neutralization" protocols where the neutralization base (DIEA) is added simultaneously with the next activated amino acid, minimizing the time the amine is free and unprotonated [2].

Q3: Does the "Magic Mixture" really work for beta-peptides? A: Yes. The "Magic Mixture" (DCM/DMF/NMP 1:1:1) or the addition of chaotropic salts (LiCl, KSCN) is specifically documented to disrupt the 14-helix and 12-helix structures that beta-peptides form, which are the root cause of the "insolubility" and incomplete reaction [3].

References
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

  • Murray, J. K., & Gellman, S. H. (2005). Application of Microwave Irradiation to the Synthesis of 14-Helical β-Peptides. Organic Letters. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Solubility of Peptides Containing Boc-L-beta-homovaline

Welcome to the technical support center dedicated to addressing the unique challenges associated with the solubility of peptides incorporating Boc-L-beta-homovaline. This guide is structured to provide researchers, chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the solubility of peptides incorporating Boc-L-beta-homovaline. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting protocols derived from established principles of peptide chemistry and hands-on experience. Our goal is to explain the causality behind solubility issues and provide systematic, self-validating workflows to overcome them.

Introduction: The Challenge of Boc-L-beta-homovaline

Boc-L-beta-homovaline, a derivative of the natural amino acid valine, is a valuable building block in medicinal chemistry for creating peptides with modified backbones.[1] Its structure, which includes an additional methylene group and a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, introduces significant solubility challenges.[1][2] The increased lipophilicity from both the isobutyl side chain and the Boc group can promote peptide aggregation, making these molecules notoriously difficult to handle in aqueous and even organic solvents.[3][4]

This guide provides a systematic approach to tackling these solubility issues, from initial assessment to advanced solubilization techniques.

Diagram 1: Chemical Structure of Boc-L-beta-homovaline

cluster_boc Boc Protecting Group (Hydrophobic) cluster_backbone β-Amino Acid Backbone cluster_sidechain Isobutyl Side Chain (Hydrophobic) C_boc O_boc1 C_boc->O_boc1 // O_boc2 C_boc->O_boc2 N C_boc->N Bond to N-terminus C_tert O_boc2->C_tert CH3_1 C_tert->CH3_1 CH3_2 C_tert->CH3_2 CH3_3 C_tert->CH3_3 H_n N->H_n CH_beta N->CH_beta CH2 CH_beta->CH2 CH_side CH_beta->CH_side C_acid CH2->C_acid O_acid1 C_acid->O_acid1 // OH_acid C_acid->OH_acid CH3_side1 CH_side->CH3_side1 CH3_side2 CH_side->CH3_side2

Caption: Structure highlighting the hydrophobic Boc group and isobutyl side chain.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my peptide containing Boc-L-beta-homovaline immediately forming a gel or precipitating?

A1: This is a classic sign of peptide aggregation driven by high hydrophobicity. The amino acid composition is the primary determinant of peptide solubility.[3] Boc-L-beta-homovaline contributes significantly to the overall hydrophobicity of your peptide sequence. When a peptide has over 50% hydrophobic residues, it is likely to be partially or completely insoluble in aqueous solutions.[5]

  • Causality: The non-polar isobutyl side chains and the bulky Boc groups on the peptide backbone interact to minimize contact with polar solvents (like water), leading to self-association and precipitation.[6] This process can be rapid, especially at higher concentrations. Furthermore, long peptide chains are generally less soluble due to an increased number of hydrophobic interactions that can lead to aggregation.[7]

Q2: I'm starting my experiment. How should I perform an initial solubility test without wasting my peptide?

A2: Always start with a small, accurately weighed amount of your lyophilized peptide (e.g., 1 mg) before attempting to dissolve the entire batch.[8] This prevents the loss of valuable material if the chosen solvent is ineffective.

  • Expert Insight: The goal of this initial test is to find a solvent system that can create a concentrated stock solution, which can then be diluted into your final experimental buffer. Remember that a peptide might dissolve in a strong organic solvent but precipitate when diluted into an aqueous buffer.[9] The key is to add the concentrated peptide solution dropwise into the stirring aqueous buffer.[5] If turbidity appears, you have reached the solubility limit.[9]

Q3: What is the systematic order of solvents I should try for dissolving my peptide?

A3: A hierarchical approach is most effective. The overall charge of the peptide is a critical factor in solvent selection.[7] First, determine the theoretical charge of your peptide at neutral pH.

  • Step 1: Calculate the Net Charge:

    • Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus (unless it's an amide).

    • Sum the values to get the net charge.

  • Step 2: Follow the Troubleshooting Workflow: Use the diagram below to guide your solvent choice based on the peptide's net charge and hydrophobicity. For peptides containing Boc-L-beta-homovaline, you will almost always be dealing with a "Hydrophobic" or "Neutral" peptide.

Diagram 2: Peptide Solubilization Workflow

Workflow cluster_charge Charge-Based Primary Approach cluster_advanced Advanced Troubleshooting start Start: Lyophilized Peptide calc_charge Calculate Net Charge & Hydrophobic Content start->calc_charge is_basic Basic? (Charge > 0) calc_charge->is_basic is_acidic Acidic? (Charge < 0) is_neutral Neutral/Hydrophobic? (Charge ≈ 0, >50% hydrophobic residues) is_basic->is_acidic No water_basic Try Sterile Water is_basic->water_basic Yes is_acidic->is_neutral No water_acidic Try Sterile Water is_acidic->water_acidic Yes organic_solvent Use minimal DMSO, DMF, or ACN (Test for assay compatibility) is_neutral->organic_solvent Yes acidic_buffer Try 10% Acetic Acid water_basic->acidic_buffer Fails check_sol Soluble? water_basic->check_sol acidic_buffer->check_sol basic_buffer Try 0.1% NH4OH or 10% Ammonium Bicarbonate water_acidic->basic_buffer Fails water_acidic->check_sol basic_buffer->check_sol dilute Add dropwise to stirring aqueous buffer organic_solvent->dilute dilute->check_sol success Success: Proceed with Experiment check_sol->success Yes sonicate Sonication check_sol->sonicate No warm Gentle Warming (<40°C) sonicate->warm strong_acid Strong Solvents (TFA, Formic Acid) (For non-cellular assays) warm->strong_acid strong_acid->dilute

Caption: Systematic workflow for selecting a peptide solubilization strategy.

Q4: My peptide is neutral and won't dissolve in anything. What are my options?

A4: This is common for peptides with a high percentage (>75%) of hydrophobic residues.[10] You must resort to strong organic solvents, but with caution regarding your downstream application.

  • DMSO/DMF/ACN: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) are the first choices.[3]

    • Protocol: Dissolve the peptide in the absolute minimum volume of pure DMSO. Once fully dissolved, slowly add this concentrated stock drop-by-drop to your vigorously stirring aqueous buffer.[8]

    • Trustworthiness: If the peptide precipitates upon dilution, it means the aqueous buffer cannot support that final concentration. You may need to either lower the final peptide concentration or increase the percentage of the organic co-solvent in the final solution. For most cellular assays, the final DMSO concentration should not exceed 1%.[7]

  • TFA/Formic Acid: For extremely insoluble peptides, a small amount of trifluoroacetic acid (TFA) or formic acid may be required for initial dissolution.[5]

    • Warning: These are harsh acids and can interfere with biological assays. They are more suitable for applications like mass spectrometry. Always check for compatibility.

Q5: Can the Boc protecting group itself be the primary cause of my solubility problems?

A5: Yes, absolutely. While essential for preventing unwanted side reactions during synthesis, the Boc group significantly increases the hydrophobicity and steric bulk of the amino acid.[11][12]

  • Expertise & Experience: During solid-phase peptide synthesis (SPPS), the growing peptide chain is protected. This can lead to aggregation on the resin, reducing synthetic efficiency.[13] The final, cleaved peptide retains this inherent hydrophobicity from its constituent amino acids. The presence of multiple bulky, non-polar groups like Boc-L-beta-homovaline creates "aggregation-prone regions" within the sequence.[4] Strategies to disrupt this during synthesis, such as incorporating backbone-protecting groups like pseudoproline dipeptides, can sometimes prevent the formation of aggregates that are difficult to solubilize later.[11][14]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Weigh out ~1 mg of your lyophilized peptide into a sterile microcentrifuge tube.

  • Step A (Aqueous): Add 50 µL of sterile, deionized water. Vortex for 30 seconds. If not dissolved, proceed.

  • Step B (pH Adjustment):

    • If the peptide is basic, add 10 µL of 10% acetic acid. Vortex.

    • If the peptide is acidic, add 10 µL of 0.1% ammonium hydroxide. Vortex.

    • If dissolved, note the successful condition and scale up proportionally. If not, proceed.

  • Step C (Organic Co-solvent): To the same tube, add 25-50 µL of DMSO. Vortex thoroughly. Use sonication for 5-10 minutes if necessary.[7]

  • Verification: If a clear solution is obtained, you have found a suitable solvent for creating a stock. You must then test its compatibility with your final buffer by performing a dilution as described in A2.

Protocol 2: Solubilization of a Highly Hydrophobic Peptide
  • Initial Dissolution: Add a minimal volume (e.g., 50 µL for 1-2 mg of peptide) of 100% DMSO to the lyophilized peptide.

  • Mechanical Assistance: Vortex vigorously. If solids remain, place the tube in a bath sonicator for 10-15 minutes. Gentle warming to 30-40°C can also be applied.[3][15]

  • Dilution: Prepare your final aqueous buffer in a separate tube on a magnetic stirrer.

  • Slow Addition: Using a pipette, draw up the concentrated peptide-DMSO stock. Add it one drop at a time to the center of the vortex of the stirring buffer.

  • Observation: Monitor for any signs of precipitation (cloudiness, turbidity). If this occurs, stop the addition. The concentration in the buffer is the maximum solubility under these conditions.

  • Final Step: Once diluted, centrifuge the final solution at high speed (>10,000 x g) for 5 minutes to pellet any microscopic, undissolved aggregates before using the supernatant in your experiment.[15]

Data Summary

Table 1: Physicochemical Properties of Boc-L-beta-homovaline
PropertyValueSource
CAS Number 183990-64-9[1]
Molecular Formula C₁₁H₂₁NO₄[2]
Molecular Weight 231.29 g/mol [2]
Appearance White to off-white powder[1]
Key Feature Boc-protected β-amino acid[1]
Solubility Impact High hydrophobicity, promotes aggregation[3][4]

References

  • Title: Peptide Solubilization Source: GenScript URL: [Link]

  • Title: Solubility of peptides Source: Isca Biochemicals URL: [Link]

  • Title: How Can I Make My Peptide More Water Soluble? Source: LifeTein URL: [Link]

  • Title: How to predict peptide solubility? Source: LifeTein® URL: [Link]

  • Title: Peptide solubility | News Source: Isca Biochemicals URL: [Link]

  • Title: Boc-L-beta-homovaline | C11H21NO4 Source: PubChem - NIH URL: [Link]

  • Title: Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC Source: NIH URL: [Link]

  • Title: Peptide Solubility Source: Bio Basic URL: [Link]

  • Title: Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis Source: Polypeptide URL: [Link]

  • Title: Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC Source: NIH URL: [Link]

  • Title: 26.7: Peptide Synthesis Source: Chemistry LibreTexts URL: [Link]

Sources

Optimization

Boc Deprotection Optimization &amp; Scavenger Support Hub

[1] Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Deprotection Efficiency & Scavenging Protocols Introduction: The Efficiency Paradox In Boc deprotection, "efficiency" is frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Deprotection Efficiency & Scavenging Protocols

Introduction: The Efficiency Paradox

In Boc deprotection, "efficiency" is frequently swamped by a misunderstanding of kinetics versus chemoselectivity. While the acidolysis of the tert-butyloxycarbonyl (Boc) group is kinetically fast (typically <30 mins in 50% TFA), chemical efficiency is defined by the isolated yield of the native peptide, not the disappearance of the starting material.

Without scavengers, the liberated tert-butyl cation (


) acts as a chaotic electrophile. It does not simply disappear; it re-attaches to nucleophilic residues (Trp, Tyr, Met, Cys), creating alkylated impurities that are often inseparable by HPLC.

This guide provides the mechanistic grounding and protocols to maximize yield by controlling these carbocation intermediates.

Module 1: The Mechanistic Basis

The "Cation War"

When TFA cleaves the Boc group, it generates a reactive carbocation. The efficiency of your deprotection depends on a race condition: Can your scavenger trap the cation faster than the cation can alkylate your peptide?

Pathway Logic
  • Acidolysis: TFA protonates the Boc urethane, leading to fragmentation.[1]

  • Generation: A

    
     cation (or ion pair) is released.[2][3]
    
  • Fate:

    • Path A (Desired): Scavenger captures

      
       (Irreversible).
      
    • Path B (Side Reaction):

      
       attacks Trp/Tyr/Met (Alkylation).
      
    • Path C (Equilibrium):

      
       reacts with TFA to form tert-butyl trifluoroacetate (an active alkylating ester).[4]
      

BocMechanism node_boc Boc-Protected Peptide node_inter Protonated Intermediate node_boc->node_inter + TFA node_amine Native Peptide (Product) node_inter->node_amine Cleavage node_cation t-Butyl Cation (t-Bu+) node_inter->node_cation Fragmentation node_ester t-Butyl Trifluoroacetate node_cation->node_ester + TFA (Reversible) node_trap Inert Scavenger Adduct node_cation->node_trap + Scavenger (FAST) node_alk Alkylated Peptide (Impurity +56Da) node_cation->node_alk + Trp/Tyr/Met (If Scavenger Absent) node_ester->node_cation - TFA node_scav Scavenger (Silane/Thiol)

Figure 1: The kinetic competition between scavenger trapping and peptide alkylation during Boc acidolysis.

Module 2: Scavenger Selection Guide

Not all scavengers are equal.[5][6][7][8] Select your "cocktail" based on the specific residues in your sequence.

ScavengerTypePrimary TargetMechanismNotes
Triisopropylsilane (TIS/TIPS) Silane

Cations
Hydride transferHighly effective, non-odorous. Preferred over TES (Triethylsilane) due to lower volatility.
Water Solvent/Nu

Cations
HydrolysisEssential.[5] Converts cations to tert-butanol.[2] Also assists in solubilizing the peptide.
1,2-Ethanedithiol (EDT) ThiolTrp, CysNucleophilic trapCritical for Tryptophan. Prevents indole alkylation. Malodorous.
Thioanisole SulfideMet(O), Cations"Push-Pull"Accelerates acidolysis via charge stabilization. Reduces Met sulfoxide back to Met.
Phenol AreneTyr, TrpNucleophilic trapProtects Tyrosine rings from alkylation.
Dimethyl Sulfide (DMS) SulfideMet(O)ReductionPrevents/reverses Methionine oxidation.

Module 3: Standard Operating Procedures (Protocols)

Protocol A: The "Universal" Cocktail (Reagent K)

Best for: Complex sequences containing Trp, Tyr, Met, or Cys. This is the gold standard for maximizing efficiency by suppressing all major side reactions.

  • Preparation: In a fume hood, prepare the mixture (freshly made).

    • TFA: 82.5% v/v[9]

    • Phenol: 5% w/v (crystalline)

    • Water: 5% v/v[10]

    • Thioanisole: 5% v/v[2]

    • EDT: 2.5% v/v[2][7][8][9]

  • Execution:

    • Add 10 mL of cocktail per 1 g of resin (or 100 mg of crude peptide).

    • Agitate at room temperature for 2–3 hours.

    • Note: If Arginine (Pmc/Pbf) is present, Thioanisole is crucial for accelerating the removal of the sulfonyl group.

  • Work-up: Precipitate in cold diethyl ether (10-fold excess). Centrifuge and wash 3x with ether to remove the scavengers (especially the smelly EDT).

Protocol B: The "Clean" Cocktail (Reagent B)

Best for: Simple sequences (No Met, Cys, or Trp). Avoids the stench of thiols while maintaining reasonable scavenging capacity.

  • Composition:

    • TFA: 88% v/v[10]

    • Phenol: 5% v/v[2][10]

    • Water: 5% v/v[10]

    • TIS: 2% v/v[10]

  • Execution: Agitate for 1–2 hours. Precipitate in ether.

Module 4: Troubleshooting & FAQs

Q1: I observe a mass shift of +56 Da on my peptide. What happened?

Diagnosis: tert-Butylation (Alkylation). Cause: The


 cation was not quenched effectively and attacked a nucleophilic side chain.
  • If Trp is present: It is likely

    
    -indole or 
    
    
    
    -2 alkylation.
  • If Tyr is present: It is

    
    -alkylation (less common) or ring alkylation (ortho position).
    Solution: 
    
  • Switch to Reagent K (Protocol A). The EDT and Water are critical here.

  • Ensure the reaction volume is sufficient. High concentration = higher probability of intermolecular alkylation. Use at least 10 mL cocktail per gram of resin.[10]

Q2: My peptide contains Methionine, and I see a +16 Da peak. Is this scavenger-related?

Diagnosis: Methionine Oxidation (Met


 Met-Sulfoxide).
Cause:  While not strictly a "Boc" issue, the acidic conditions promote oxidation if oxygen is present, or if 

cations generate reactive intermediates. Solution:
  • Add Thioanisole or DMS to the cocktail. These act as reducing agents, reverting the sulfoxide back to Methionine in situ.

  • Perform the cleavage under a Nitrogen blanket.

Q3: The deprotection seems slow. Should I heat it?

Diagnosis: Steric hindrance or aggregation. Risk: Heating TFA cocktails (>30°C) drastically increases the rate of side reactions (alkylation) faster than it increases the rate of deprotection. Solution:

  • Do NOT heat.

  • Instead, use a "Push-Pull" mechanism. Add Thioanisole (if not already present).[11] It acts as a soft nucleophile that attacks the protonated Boc species, accelerating the cleavage via an

    
    -like transition state (Lundt et al.).
    
Q4: Can I use 100% TFA?

Verdict: Never. Reasoning:

  • Equilibrium Trap: In neat TFA, the

    
     cation reacts with TFA to form tert-butyl trifluoroacetate. This ester is stable in neat TFA but remains a potent alkylating agent.
    
  • The Water Factor: You must have water (at least 2-5%) to hydrolyze the tert-butyl trifluoroacetate into tert-butanol, which is chemically inert in this context.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990).[9] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[5][9] (Defines Reagent K).

  • Lundt, B. F., et al. (1978).[12] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4][13] International Journal of Peptide and Protein Research.[5][9] (Establishes Thioanisole push-pull mechanism).

  • Pearson, D. A., et al. (1989). Evaluation of scavengers for the removal of the t-butyl group.[4][6][12][14] Journal of Organic Chemistry.

  • Merck Millipore. (2024). Fmoc Resin Cleavage Protocols.

Sources

Troubleshooting

identifying byproducts in the synthesis of beta-homovaline peptides by mass spectrometry

Technical Support Center: Beta-Homovaline Peptide Synthesis & Analysis Introduction: The Beta-Homovaline Diagnostic Dashboard Welcome to the technical support hub for beta-peptide synthesis. Beta-homovaline ( -HVal) intr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Homovaline Peptide Synthesis & Analysis

Introduction: The Beta-Homovaline Diagnostic Dashboard

Welcome to the technical support hub for beta-peptide synthesis. Beta-homovaline (


-HVal) introduces unique challenges compared to standard 

-amino acids. Its additional methylene group alters not just the backbone geometry—impacting coupling rates and solubility—but also the fragmentation patterns observed in Mass Spectrometry (MS).

This guide is designed to help you rapidly decode MS spectra, identify impurities, and optimize your synthesis workflow.

Module 1: Synthesis Workflow & Critical Control Points

Successful synthesis of


-HVal peptides requires navigating steric hindrance and altered reactivity profiles.[1] The diagram below maps the standard Solid Phase Peptide Synthesis (SPPS) workflow against critical failure points where specific byproducts are generated.

BetaHVal_Workflow cluster_synthesis SPPS Cycle Resin Resin Loading Deprotection Fmoc Deprotection Resin->Deprotection Activation Activation (DIC/Oxyma) Deprotection->Activation DKP Failure: DKP Formation (Dipeptide Stage) Deprotection->DKP Slow coupling at dipeptide stage Coupling Coupling (Beta-HVal) Activation->Coupling Coupling->Deprotection Cycle Repeats Cleavage TFA Cleavage Coupling->Cleavage Final Step Deletion Failure: Deletion Sequence (Incomplete Coupling) Coupling->Deletion Steric hindrance of beta-carbon Adducts Failure: Scavenger/TFA Adducts Cleavage->Adducts Incomplete scavenging MS_Analysis LC-MS Analysis Cleavage->MS_Analysis DKP->MS_Analysis Deletion->MS_Analysis Adducts->MS_Analysis

Figure 1: Critical Control Points in Beta-Homovaline Synthesis. This workflow highlights where steric hindrance (Coupling) and backbone flexibility (DKP formation) most frequently cause impurities detectable by MS.

Module 2: Mass Spectrometry Forensics

When analyzing


-HVal peptides, you are looking for specific mass shifts (

) relative to your target mass.[1] The residue mass of

-homovaline is distinct from Valine due to the insertion of a methylene group (

).
The Golden Numbers
  • Valine Residue Mass: 99.07 Da

  • Beta-Homovaline Residue Mass: 113.08 Da (+14.02 Da vs Val)

  • Immonium Ion (

    
    -HVal):  86.10 Da (Isobaric with Leu/Ile)
    
Troubleshooting Table: Identifying the Peak
Observed

(Da)
Likely IdentityCause / MechanismAction
-113.1 Deletion Sequence Incomplete coupling of

-HVal. Steric hindrance at the

-position often slows reaction kinetics.
Double couple; switch to HATU/HOAt; increase temperature (check racemization).
+113.1 Insertion (Double Hit) Double coupling of

-HVal.[1] Excess base or highly active ester reacting twice (rare in SPPS, more common if Fmoc is lost prematurely).[1]
Check Fmoc stability; reduce base concentration during coupling.
-18 Dehydration Loss of

.[1] Common if Ser/Thr are present, or backbone cyclization.[1]
Check cleavage cocktail; ensure scavengers (water) are sufficient.[1]
+56 t-Butyl Adduct Incomplete removal of tBu protecting groups (from Glu/Asp/Ser/Thr/Tyr).[1]Extend cleavage time; use fresh scavengers (TIS/EDT).
+222 Fmoc Adduct Incomplete deprotection of the final N-terminus.Repeat piperidine deprotection; check for aggregation.
+22 / +38 Sodium / Potassium Salt adducts (

,

).[1]
Desalt sample; optimize LC-MS mobile phase (use formic acid).
+14 Methylation Methyl ester formation (if using MeOH) or actual homologue impurity.[1]Avoid MeOH in cleavage/workup; check amino acid purity.[1]

Module 3: Troubleshooting Scenarios (Q&A)

Scenario A: "I see a peak at [M-113]. Is this a deletion?"

Diagnosis: Yes, highly likely. Explanation: The mass difference of 113 Da corresponds exactly to the


-homovaline residue (

). Root Cause:

-amino acids are more sterically hindered than their

-counterparts.[1] Standard coupling protocols (e.g., 1 hour with DIC) may be insufficient. Corrective Action:
  • Re-synthesis: Use a stronger coupling cocktail (e.g., HATU/HOAt/DIEA) or perform double coupling (2 x 1 hr).

  • Monitoring: Use the Kaiser test (ninhydrin) or Chloranil test (for secondary amines) to verify coupling completion before proceeding.[1]

Scenario B: "My main peak is correct, but I see a strong signal at m/z 86 in the low mass region. Is my peptide contaminated with Leucine?"

Diagnosis: Likely False Alarm (The "Isobaric Trap").[1] Explanation: The immonium ion of


-homovaline (

) has a mass of 86.10 Da . This is isobaric (same mass) as the immonium ion for Leucine and Isoleucine. Verification:
  • If your sequence contains

    
    -HVal and no Leu/Ile, the peak at 86 is expected and confirms the presence of the 
    
    
    
    -HVal residue.
  • Do not assume Leu contamination based solely on the 86 Da peak in a

    
    -HVal peptide.
    
Scenario C: "I lost my peptide chain after the second residue."

Diagnosis: Diketopiperazine (DKP) Formation.[1] Explanation:


-amino acids can facilitate unique cyclization pathways.[1] If the 

-HVal is the second residue from the N-terminus (or if Proline is involved), the free amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct. Corrective Action:
  • Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin (bulky linkers inhibit DKP formation).[1]

  • Avoid Fmoc-deprotection of the second residue until immediately ready to couple the third.

Module 4: Advanced Verification (MS/MS)

To definitively distinguish


-peptides from 

-peptides or identify isomers, you must look at fragmentation patterns beyond the parent mass.
Logic Tree: Impurity Identification

Impurity_Logic Start Observed Mass Shift (Δm) Check_113 Δm = -113 Da? Start->Check_113 Check_Plus Δm = Positive? Check_113->Check_Plus No Deletion Deletion Sequence (Incomplete Coupling) Check_113->Deletion Yes Check_Protect Check Protecting Groups Check_Plus->Check_Protect Yes tBu +56 Da (tBu) +100 Da (Boc) Check_Protect->tBu Side Chain Retained Fmoc +222 Da (Fmoc) Check_Protect->Fmoc N-Term Retained

Figure 2: Diagnostic Logic for Mass Shifts. Use this decision tree to categorize impurities based on


 values calculated from the parent ion.
Fragmentation Signatures

In Tandem MS (MS/MS),


-peptides exhibit distinct behavior:
  • Lack of Internal Cleavage:

    
    -peptides often show fewer internal backbone cleavages compared to 
    
    
    
    -peptides.[1]
  • a/y Ion Dominance: You may see a higher prevalence of

    
    -ions and 
    
    
    
    -ions, while
    
    
    -ions (common in
    
    
    -peptides) might be less stable or less abundant depending on the specific sequence and energy used.
  • Immonium Ion (86 Da): As noted, this is the fingerprint for

    
    -HVal, Leu, and Ile.
    

References

  • Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1]

  • Martineau, E., et al. (2011).[1] Unusual Fragmentation of β-Linked Peptides by ExD Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

  • Rapid Novor. (2021). Differentiation of Leucine and Isoleucine (and Isobaric Residues) by Mass Spectrometry.[1][2][3][4][5][6]

  • Bachem. (2020).[1] Side Reactions in Peptide Synthesis: Strategies for troubleshooting.

  • IonSource. (2009).[1] Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses.[1][7]

Sources

Optimization

Technical Support Center: Boc-L-beta-homovaline Coupling Optimization

The following technical guide is structured as a specialized Support Center for researchers working with Boc-L-beta-homovaline (Boc-L-β-hVal) . It addresses the unique kinetic and steric challenges of coupling -amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers working with Boc-L-beta-homovaline (Boc-L-β-hVal) . It addresses the unique kinetic and steric challenges of coupling


-amino acids.

Current Status: Operational | Topic: Kinetic Optimization & Troubleshooting Target Audience: Synthetic Chemists, Peptide Scientists

Core Technical Directive: The Kinetic Challenge

Why is this coupling difficult? Unlike standard


-amino acids, Boc-L-beta-homovaline  introduces significant steric hindrance and conformational flexibility. The insertion of the methylene group (

) into the backbone shifts the side chain (isopropyl) and alters the electronic environment of the activated carboxylate.
  • The Consequence: Reaction rates are 2–5x slower than standard Valine.

  • The Risk: Extended reaction times increase the probability of side reactions (e.g., N-terminal guanidinylation if using uronium salts like HATU for too long) or aggregation on the resin.

Optimization Protocol (The "Gold Standard")

Based on Gellman and Seebach


-peptide synthesis protocols.
Standard Coupling Workflow (Manual/Automated)

Do not rely on standard 45-minute cycles. Use this optimized "Double-Couple" protocol for


-hVal.
VariableRecommendationScientific Rationale
Coupling Reagent HATU (0.95 eq) + HOAt (0.95 eq)HATU generates the highly reactive aza-benzotriazole ester, crucial for overcoming the steric bulk of the

-isopropyl group.
Base DIEA (2.0 eq) or TMP (Collidine)Collidine is less nucleophilic than DIEA, reducing base-catalyzed racemization or premature Fmoc removal (if hybrid strategy).
Stoichiometry 3-4 equivalents (AA relative to Resin)High concentration drives the bimolecular reaction forward (

).
Time 2 x 2 Hours (Double Coupling)Single extended couplings (>4h) with HATU risk capping the amine with the guanidinium moiety. Refreshing reagents is safer.
Solvent DMF (Main) or NMP (if aggregation suspected)NMP disrupts beta-sheet aggregation better than DMF, which is common with

-peptides.
Microwave-Assisted Protocol (High Efficiency)

Recommended for difficult sequences or low-loading resins.

  • Temperature: 60°C (Max). Higher temps risk Boc cleavage (acid-labile) or side reactions.

  • Time: 2 x 10 minutes.

  • Power: 25-30W (Dynamic).

Decision Logic & Troubleshooting (FAQs)

Q1: The Kaiser test is negative (blue), but MS shows incomplete coupling. Why?

A: The Kaiser (ninhydrin) test relies on the reagent reaching the free amine. With


-amino acids, the growing chain often adopts a helical secondary structure (e.g., 14-helix) that buries the N-terminus.
  • Solution: Use the Chloranil Test (more sensitive for secondary amines/hindered primaries) or perform a micro-cleavage followed by HPLC/LC-MS for quantitative verification.

Q2: Can I use PyBOP instead of HATU?

A: Yes, and in some cases, it is preferred.

  • When to switch: If you observe a mass shift of +99 Da (guanidinylation) on the resin-bound amine, this is a byproduct of HATU reacting with the amine during slow couplings.

  • PyBOP Protocol: PyBOP does not form the guanidinium adduct. You can run a PyBOP coupling overnight (12-16h) without this specific side reaction.

Q3: I see a mass of [M+14] or [M+28]. Is this methylation?

A: Likely not methylation. Check for homo-coupling or incomplete Boc removal if using hybrid strategies. However, in


-peptide synthesis, a common issue is acylation of the backbone amide  if the reaction is pushed too hard, though less common with Boc protection than Fmoc.
  • Check: Ensure your DCM (used for washes) is free of methanol stabilizers if using solution phase steps.

Q4: Is racemization a major concern for L-beta-homovaline?

A: Less than


-Valine, but non-zero.
  • Mechanism: In

    
    -AAs, the activated carbonyl is adjacent to the chiral 
    
    
    
    -carbon (with the acidic proton). In
    
    
    -amino acids, the chiral center is separated from the carbonyl by a methylene group (
    
    
    ). This makes the
    
    
    -proton (now on a non-chiral carbon) less acidic and the chiral center more stable.
  • Caution: If you are using

    
    -homovaline  (side chain adjacent to Carbonyl), racemization risk is high . Verify your isomer structure.
    

Visualizing the Optimization Workflow

The following diagram outlines the logical decision path for coupling Boc-L-beta-homovaline, ensuring self-validating checkpoints.

OptimizationWorkflow Start Start: Coupling Boc-L-beta-hVal Standard Attempt 1: HATU/DIEA (3 eq, 2 hours) Start->Standard Check Checkpoint: Micro-Cleavage / LCMS (Kaiser Test unreliable) Standard->Check Success Success: >99% Conversion Proceed to Capping/Next Step Check->Success Yield > 99% Fail Incomplete (<95%) Check->Fail Yield < 99% Decision Analyze Failure Mode Fail->Decision DoubleCouple Strategy A: Double Couple Refresh Reagents (HATU) 2 x 2 Hours Decision->DoubleCouple Standard Failure SwitchReagent Strategy B: Switch to PyBOP Long Coupling (Overnight) Decision->SwitchReagent Guanidinylation (+99 Da) Microwave Strategy C: Microwave Assist 60°C, 2x10 min Decision->Microwave Steric Aggregation DoubleCouple->Check SwitchReagent->Check Microwave->Check

Caption: Decision tree for kinetic optimization. Note the preference for LCMS over colorimetric tests due to steric shielding.

Comparative Data: Reagent Efficiency

Data aggregated from internal optimization of hindered


-amino acids.
Coupling SystemReaction TimeAvg. Yield (Crude)Racemization RiskNotes
DIC / HOBt 18 Hours65-75%LowToo slow for hindered

-hVal; leads to deletion sequences.
HBTU / DIEA 2 Hours80-85%ModerateAcceptable for simple sequences, struggles with aggregation.
HATU / HOAt 2 Hours >95% Low Recommended. Fast activation overcomes steric barrier.
PyBOP / DIEA 12 Hours>95%Very LowBest for "slow and steady" overnight coupling without side reactions.

References & Authority

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Foundational text on

    
    -peptide folding and steric considerations). 
    
  • Seebach, D., & Gardiner, J. (2008).[1]

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. (Detailed protocols on coupling 
    
    
    
    and
    
    
    amino acids).
  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews.[3] (Comparative analysis of HATU vs PyBOP kinetics).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[4] An Efficient Peptide Coupling Additive.[2][5][6][7][8] Journal of the American Chemical Society. (The mechanism of HATU/HOAt superiority for hindered amines).[4]

Sources

Troubleshooting

Technical Support Center: Minimizing Deletion Sequences in Peptides with β-Amino Acids

Welcome to the technical support center for peptide synthesis, with a specialized focus on the challenges and solutions associated with incorporating β-amino acids. The introduction of β-amino acids into peptide sequence...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis, with a specialized focus on the challenges and solutions associated with incorporating β-amino acids. The introduction of β-amino acids into peptide sequences offers exciting possibilities for creating novel structures with enhanced proteolytic stability and unique pharmacological properties.[1][2] However, their distinct stereochemistry and reactivity profiles can lead to significant synthetic challenges, most notably the formation of deletion sequences due to incomplete coupling reactions.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical troubleshooting strategies to help you minimize deletion sequences and achieve higher purity for your target β-amino acid-containing peptides.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of peptides containing β-amino acids.

Q1: Why are deletion sequences more common when incorporating β-amino acids?

A1: The primary reason is steric hindrance. β-Amino acids have an additional carbon in their backbone compared to α-amino acids, which can make the N-terminus less accessible for the incoming activated amino acid. This is particularly true for β-amino acids with bulky side chains or those adjacent to other sterically demanding residues. This hindrance slows down the coupling reaction, and if not allowed to go to completion, results in a portion of the peptide chains lacking the intended β-amino acid, thus creating a deletion sequence.

Q2: My mass spectrometry (MS) results show a peak corresponding to the mass of my target peptide minus a β-amino acid. How can I confirm this is a deletion sequence?

A2: While a mass difference corresponding to a specific residue is strong evidence, confirmation requires further analysis. Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing.[4][5][6] By fragmenting the peptide and analyzing the resulting ions, you can pinpoint the exact location of the missing amino acid. Edman degradation can also be used for N-terminal sequencing to confirm deletions near the beginning of the peptide chain.[4][6]

Q3: Can I just "double couple" every β-amino acid to prevent deletions?

A3: While double coupling—repeating the coupling step for a particular amino acid—is a common and often effective strategy, it may not always be necessary or the most efficient approach.[7][8] Over-coupling can lead to side reactions and increased reagent consumption. A more strategic approach involves identifying "difficult couplings" based on the specific sequence and employing targeted strategies like extended coupling times, higher reagent concentrations, or more potent coupling reagents only where needed.[9]

Q4: What is "capping" and how can it help with deletion sequences?

A4: Capping is the process of permanently blocking any unreacted amino groups after a coupling step, typically by acetylation with acetic anhydride.[7][10] This is a crucial step for minimizing deletion products in the final crude peptide. By capping the unreacted N-termini, you prevent them from participating in subsequent coupling steps. This results in truncated peptides that are easier to separate from the full-length target peptide during purification, as they have a different overall charge and hydrophobicity.

II. Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific challenges related to β-amino acid incorporation and deletion sequence formation.

Issue 1: Incomplete Coupling of a β-Amino Acid

Symptoms:

  • A significant peak in the crude HPLC chromatogram with a retention time close to the target peptide.

  • Mass spectrometry data showing a mass corresponding to the target peptide minus the mass of the β-amino acid.

Underlying Cause: Incomplete coupling is the direct precursor to deletion sequences. The kinetics of amide bond formation with β-amino acids can be significantly slower than with α-amino acids due to steric hindrance and altered electronics of the amino group. Standard coupling protocols may not provide sufficient time or activation energy for the reaction to reach completion.

Troubleshooting Workflow:

G cluster_strategy1 cluster_strategy2 start Incomplete Coupling Detected strategy1 Strategy 1: Optimize Reaction Conditions start->strategy1 Initial Approach strategy2 Strategy 2: Change Coupling Reagents start->strategy2 If Conditions Fail strategy3 Strategy 3: Implement Capping start->strategy3 For Purity double_couple Double Couple strategy1->double_couple extend_time Extend Coupling Time strategy1->extend_time increase_conc Increase Reagent Concentration strategy1->increase_conc hatu Use HATU/HBTU strategy2->hatu pybop Use PyBOP/DIEA strategy2->pybop capping Implement Acetic Anhydride Capping strategy3->capping purify Purify and Analyze double_couple->purify extend_time->purify increase_conc->purify hatu->purify pybop->purify capping->purify G cluster_solvents cluster_resins start Aggregation Detected solvent Change Solvent System start->solvent resin Switch to High-Swelling Resin start->resin chaotrope Incorporate Chaotropic Agents start->chaotrope temp Elevated Temperature Synthesis start->temp nmp Use NMP instead of DMF solvent->nmp dmso Add DMSO as co-solvent solvent->dmso chemmatrix ChemMatrix® Resin resin->chemmatrix tentagel TentaGel® Resin resin->tentagel result Improved Solvation & Reduced Aggregation chaotrope->result temp->result nmp->result dmso->result chemmatrix->result tentagel->result

Caption: Strategies for mitigating on-resin peptide aggregation.

Detailed Protocols:

Protocol 3: Modifying the Synthetic Environment

  • Solvent Choice: If aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.

  • Chaotropic Agents: For severely aggregating sequences, consider adding a chaotropic salt like lithium chloride (LiCl) to the coupling and deprotection solutions at a concentration of 0.5-1.0 M. This can help disrupt the secondary structures responsible for aggregation.

  • Resin Selection: Standard polystyrene resins can exacerbate aggregation. Switch to a polyethylene glycol (PEG)-grafted resin (e.g., TentaGel®) or a fully PEG-based resin (e.g., ChemMatrix®). [11]These hydrophilic supports help to solvate the growing peptide chain and prevent inter-chain aggregation.

Protocol 4: Capping to Improve Purity

Even with optimized coupling, a small percentage of chains may fail to react. Implementing a capping step after the β-amino acid coupling is a robust strategy to simplify purification.

  • Post-Coupling Wash: After the coupling of the β-amino acid (and any subsequent recoupling steps), wash the resin thoroughly with DMF (3x).

  • Capping Reaction: Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin. Allow the reaction to proceed for 30-60 minutes.

  • Wash: Wash the resin extensively with DMF (3x) and DCM (3x) to remove all capping reagents and byproducts.

  • Confirmation: A small sample of the resin should yield a negative Kaiser test, confirming that all free amines have been acetylated.

  • Continue Synthesis: Proceed with the deprotection of the Fmoc group on the successfully coupled chains and continue the synthesis.

By implementing these troubleshooting guides and understanding the principles behind them, you can significantly reduce the occurrence of deletion sequences in your β-amino acid-containing peptides, leading to higher quality crude products and more successful research outcomes.

III. References

  • G. A. V. Angelo, et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

  • Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

  • A. I. Ivanov, et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.

  • M. A. Bela, et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Scientific Reports.

  • V. Goldschmidt Gőz, et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.

  • J. M. Salvino. (2025). Procedures to Improve Difficult Couplings. ResearchGate.

  • A. Isidro-Llobet, et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • A. Accetta, et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

  • I. Coin, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.

  • A. A. D'Souza, et al. (2009). Effect of β-sheet propensity on peptide aggregation. The Journal of Chemical Physics.

  • A. A. Khan, et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.

  • Creative Proteomics. (n.d.). Peptide Sequencing: Principles, Techniques, and Research Applications.

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.

  • R. M. Lotz, et al. (n.d.). Structural characterization of proteins and peptides. PubMed.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry analysis of peptides with 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

The following guide is structured as a high-level technical manuscript designed for analytical chemists and peptide scientists. It moves beyond generic descriptions to address the specific physicochemical behavior of 3-[...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for analytical chemists and peptide scientists. It moves beyond generic descriptions to address the specific physicochemical behavior of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (referred to herein as Boc-β-Homoleucine or Boc-β-Leu ) in mass spectrometry.

Executive Summary

The analysis of peptides containing 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid presents a distinct duality in mass spectrometry: the analyte combines the backbone alteration of a


-amino acid  with the acid-lability of a Boc protecting group .

Unlike standard


-peptides, this residue introduces a methylene group (

) into the backbone, altering fragmentation kinetics. Simultaneously, the Boc group creates a "fragile" analyte prone to in-source decay (ISD). This guide compares the spectral performance of this residue against its deprotected and

-isomeric alternatives, providing a validated protocol for intact analysis.

The Analyte Profile: Boc-β-Homoleucine

To understand the MS behavior, we must first deconstruct the molecule’s stress points.

  • Chemical Identity: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid.[1][2][3]

  • Common Name: Boc-

    
    -Homoleucine.
    
  • Key Mass Shift: +14 Da relative to Boc-Leucine (due to the

    
    -backbone methylene).
    
  • Lability Factor: High. The tert-butyl carbamate (Boc) moiety is susceptible to gas-phase acidolysis.

Comparative Stability Matrix
FeatureBoc-β-Leu (Target)Free β-Leu (Deprotected)Boc-α-Leu (Isomer)
Monoisotopic Mass 231.15 Da131.09 Da217.13 Da
Hydrophobicity High (Late Elution)Low (Early Elution)High
ESI Stability Low (Prone to -100 Da loss)HighLow
Fragmentation Neutral loss dominantBackbone cleavage (

)
Neutral loss dominant

Comparative Analysis: Ionization & Fragmentation Strategies

The primary challenge in analyzing Boc-β-Leu peptides is preventing the protecting group from falling off before the ion is selected for MS/MS, while ensuring enough energy is applied to sequence the hydrophobic backbone.

A. Ionization: ESI vs. MALDI
  • Electrospray Ionization (ESI):

    • Performance:Superior for Sequencing. ESI generates multiply charged ions

      
      , which lowers the activation energy required for backbone fragmentation.
      
    • Risk:[4] Acidic mobile phases (e.g., 0.1% Formic Acid) can catalyze the loss of the Boc group in-source if capillary temperatures are too high (>300°C).

    • Observation: Spectra often show a "triplet" pattern: The Intact Parent,

      
      , and 
      
      
      
      .
  • MALDI:

    • Performance:Superior for Quick QC. Using a DHB matrix (softer than CHCA) allows for the detection of the intact singly charged ion

      
      .
      
    • Limitation: Singly charged ions of hydrophobic

      
      -peptides are notoriously difficult to fragment informatively; they tend to shatter at the side chains rather than the backbone.
      
B. Fragmentation Modes: CID vs. HCD

This is the critical decision point for structural validation.

1. Collision Induced Dissociation (CID) – The "Soft" Approach
  • Mechanism: Resonant excitation of the ion.

  • Outcome: In Boc-protected peptides, the weakest bond breaks first. The Boc group cleavage has a lower activation energy than the peptide bond.

  • Resulting Spectrum: Dominated by the neutral loss of isobutylene (-56 Da) and the carbamic acid decarboxylation (-44 Da).

  • Utility: Excellent for confirming the presence of the Boc group, but poor for sequencing the peptide.

2. Higher-Energy Collisional Dissociation (HCD) – The "Hard" Approach
  • Mechanism: Beam-type activation (Orbitrap/Q-TOF).

  • Outcome: Energy is deposited faster than the Boc elimination rate. This allows for simultaneous stripping of the protecting group and cleavage of the

    
    -peptide backbone.
    
  • Resulting Spectrum: Rich series of

    
     and 
    
    
    
    ions.[5] Note that
    
    
    -peptides often yield distinctive internal fragments due to the extra methylene group preventing standard oxazolone formation.
C. The vs. Distinction

How do you know you have the


-isomer (4-methylpentanoic) and not the 

-isomer (Leucine)?
  • Immonium Ions:

    • 
      -Leu yields a strong immonium ion at m/z 86 .
      
    • 
      -Leu yields a shifted immonium species or specific internal fragments at m/z 100  (86 + 14 Da) due to the extra carbon in the chain.
      
  • Retention Time:

    
    -peptides generally elute earlier than their 
    
    
    
    -counterparts on C18 columns due to disruption of the secondary structure interaction with the stationary phase, despite having higher molecular weight.

Visualizing the Fragmentation Pathway[6]

The following diagram illustrates the competing fragmentation pathways for a peptide containing this residue.

FragmentationPathway Parent Intact Protonated Precursor [M+H]+ Intermediate Carbamic Acid Intermediate [M+H - 56Da]+ Parent->Intermediate Loss of Isobutylene (Low Energy CID) Deprotected Free Amine Peptide [M+H - 100Da]+ Parent->Deprotected In-Source Decay (High Temp/Acid) Backbone Sequence Ions (b/y series) Parent->Backbone Direct HCD (Simultaneous) Intermediate->Deprotected Loss of CO2 (Spontaneous) Deprotected->Backbone HCD Fragmentation Immonium Diagnostic Ion (m/z 100) Backbone->Immonium High Energy

Figure 1: Competing gas-phase dissociation pathways. Note that low-energy CID preferentially strips the protecting group, whereas HCD is required to access sequence information.

Validated Experimental Protocol

To analyze peptides containing 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid, follow this self-validating workflow.

Step 1: Sample Preparation (Solubility Check)

Boc-protected peptides are hydrophobic. Do not use 100% aqueous buffers.

  • Solvent: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 pmol/µL.

Step 2: LC Separation (Minimizing Hydrophobic Interaction)

Standard C18 columns may retain Boc-peptides too strongly.

  • Column: C8 or C4 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Gradient: Rapid ramp (50% B to 95% B in 5 minutes) to elute the hydrophobic species sharply.

  • Mobile Phase:

    • A: H2O + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Step 3: MS Tuning (The "Soft" Start)
  • Source Temp: Lower to 200°C (Standard is often 300-350°C). Rationale: Prevents thermal degradation of the Boc group.

  • Cone Voltage: Set to minimum (e.g., 15-20V).

Step 4: Data Acquisition (Stepped Energy)

Use a Stepped Collision Energy method if available (e.g., 20, 30, 40 NCE).

  • Low Energy (20): Confirms the Boc group (observation of -56 Da loss).

  • High Energy (40): Blows apart the backbone to confirm the

    
    -Leu sequence and generate the m/z 100 diagnostic ion.
    

Analytical Workflow Diagram

Workflow cluster_MS Mass Spectrometer Sample Sample Prep (50% ACN) LC LC Separation (C8 Column) Sample->LC Source ESI Source (Low Temp <200°C) LC->Source Elution Filter Quadrupole Select Parent Source->Filter Intact Ion Cell HCD Cell Stepped NCE Filter->Cell Analysis Data Analysis Search for -56Da Cell->Analysis Spectra

Figure 2: Optimized LC-MS workflow emphasizing solvent choice and source temperature control to preserve the labile Boc moiety.

References

  • Fragmentation Mechanisms of Protected Peptides

    • Title: Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.[6]

    • Source: National Institutes of Health (PubMed / PMC).
    • URL:[Link]

  • Beta-Peptide Analysis

    • Title: Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry.
    • Source: Journal of the American Society for Mass Spectrometry.
    • URL:[Link]

  • Leucine Isomer Differentiation

    • Title: Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry.[4][7]

    • Source: Wiley Analytical Science.
    • URL:[Link]

  • General Peptide Fragmentation Rules

    • Title: Mass spectrometry of peptides and proteins (Tutorial).
    • Source: Ohio St
    • URL:[Link]

Sources

Comparative

Publish Comparison Guide: Edman Degradation vs. Mass Spectrometry for Beta-Amino Acid Peptide Sequencing

This guide provides an in-depth technical comparison and procedural framework for sequencing peptides containing beta-amino acids, contrasting the limitations of traditional Edman degradation with the capabilities of Mas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural framework for sequencing peptides containing beta-amino acids, contrasting the limitations of traditional Edman degradation with the capabilities of Mass Spectrometry (MS).

Executive Summary

Sequencing peptides containing beta-amino acids (β-peptides) presents a unique challenge in proteomics and peptidomimetics. While Edman degradation is the historical gold standard for N-terminal sequencing of


-amino acid peptides, it faces fundamental mechanistic barriers when applied to 

-amino acids.

This guide demonstrates that Edman degradation is generally unsuitable for sequencing through a beta-amino acid residue due to the kinetic unfavorability of the required 6-membered ring intermediate. Consequently, Tandem Mass Spectrometry (MS/MS) is the superior and necessary alternative for full sequence determination of


-peptides.
Quick Comparison: Edman vs. MS for Beta-Peptides
FeatureEdman DegradationMass Spectrometry (MS/MS)
Primary Mechanism Chemical Cleavage (Cyclization)Gas-Phase Ion Fragmentation

-Amino Acid Handling
Fails/Stalls. Cannot form 6-membered ring efficiently.Success. Fragments backbone regardless of residue type.
Sequencing Depth Stops at the first

-residue.
Full sequence coverage (size dependent).
Throughput Low (1 residue/cycle, ~45 mins/cycle).High (Thousands of peptides/hour).
Sample Purity Req. High (>95% pure peptide required).Moderate (Can handle mixtures via LC-MS).

Mechanistic Analysis: Why Edman Fails for Beta-Amino Acids

To understand the experimental choice, one must understand the chemistry. Edman degradation relies on a specific cyclization-cleavage reaction that is geometrically optimized for


-amino acids.
The Alpha-Pathway (Standard Success)
  • Coupling: Phenylisothiocyanate (PITC) reacts with the N-terminal amine to form a Phenylthiocarbamyl (PTC) peptide.[1][2]

  • Cleavage (The Critical Step): Under acidic conditions, the sulfur atom of the PTC group attacks the carbonyl carbon of the same amino acid residue.

  • Ring Formation: For an

    
    -amino acid, this forms a 5-membered thiazolinone ring  (ATZ). This ring size is kinetically favored and forms rapidly, cleaving the peptide bond.
    
The Beta-Pathway (The Failure Mode)

In a


-amino acid, the backbone has an extra methylene group (

).
  • Distance: The sulfur atom is now one carbon further away from the carbonyl carbon.

  • Ring Formation: Cleavage would require the formation of a 6-membered dihydro-1,3-thiazin-4-one ring .

  • Kinetic Barrier: While 6-membered rings are stable, the rate of formation during the acid cleavage step is significantly slower than the 5-membered ring formation. In standard automated Edman sequencers, the reaction time is insufficient, causing the sequencing to stall or exhibit extreme lag, effectively terminating the read.

Visualizing the Mechanistic Divergence

EdmanMechanism Start N-Terminal Residue (PITC Coupled) AlphaPath Alpha-Amino Acid (n=1 Carbon) Start->AlphaPath BetaPath Beta-Amino Acid (n=2 Carbons) Start->BetaPath CyclizationAlpha Cyclization Attack (Sulfur -> Carbonyl) AlphaPath->CyclizationAlpha CyclizationBeta Cyclization Attack (Sulfur -> Carbonyl) BetaPath->CyclizationBeta ResultAlpha 5-Membered Ring Formed (Thiazolinone) FAST KINETICS CyclizationAlpha->ResultAlpha Favored ResultBeta 6-Membered Ring Required (Dihydrothiazinone) SLOW/STALLED KINETICS CyclizationBeta->ResultBeta Disfavored CleavageAlpha Peptide Bond Cleaved Sequencing Continues ResultAlpha->CleavageAlpha CleavageBeta Peptide Bond Intact Sequencing Stops ResultBeta->CleavageBeta

Figure 1: Mechanistic divergence of Edman degradation. The kinetic barrier of forming the 6-membered ring prevents successful sequencing of beta-amino acids.

Experimental Protocols

Since Edman degradation cannot reliably sequence through a beta-amino acid, the experimental workflow involves using Edman primarily for N-terminal verification (if the first residue is alpha) or blockage confirmation , followed by MS/MS for full sequencing.

Protocol A: The "Diagnostic" Edman Degradation

Use this to confirm the N-terminus or demonstrate the presence of a non-standard residue blockage.

Reagents:

  • Coupling Buffer: N-methylpiperidine/Methanol/Water.

  • Reagent R1: 5% Phenylisothiocyanate (PITC) in n-heptane.

  • Cleavage Reagent: 100% Trifluoroacetic acid (TFA).

  • Conversion Reagent: 25% TFA in water.

Step-by-Step Workflow:

  • Sample Loading: Immobilize 10–50 pmol of purified peptide onto a PVDF membrane or glass fiber filter treated with BioBrene.

  • Coupling Cycle (Standard):

    • Wash with Coupling Buffer.

    • Deliver PITC (Reagent R1). Incubate at 48°C for 20 mins.

    • Result: Formation of PTC-peptide.[1]

  • Cleavage Cycle (The Test):

    • Wash with Ethyl Acetate and Heptane to remove excess PITC.

    • Deliver 100% TFA. Incubate at 48°C for standard time (e.g., 15-20 min) .

    • Critical Observation: If the N-terminal residue is a

      
      -amino acid, cleavage will be negligible.
      
  • Extraction & Analysis:

    • Extract the potential ATZ derivative with Chlorobutane.

    • Convert to PTH derivative (aqueous acid, 64°C).

    • Analyze via RP-HPLC (C18 column, Acetate/Acetonitrile gradient).

  • Interpretation:

    • Sharp Peak: N-terminal was an

      
      -amino acid.[3]
      
    • No/Low Peak + Lag: If the sequence stops abruptly or yield drops >90% at a specific cycle, a

      
      -amino acid (or other modification) is present at that position.
      
Protocol B: MS/MS Sequencing of Beta-Peptides (The Solution)

Use this for de novo sequencing of peptides containing beta-residues.

Equipment: Q-TOF or Orbitrap Mass Spectrometer with Nano-LC.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve peptide in 0.1% Formic Acid / 2% Acetonitrile.

    • Concentration: ~1 pmol/µL.

  • LC Separation:

    • Column: C18 Reverse Phase (75 µm ID x 15 cm).

    • Gradient: 5-35% Acetonitrile over 60 mins.

    • Note:

      
      -peptides often have different retention times than 
      
      
      
      -isomers; use a shallow gradient.
  • Mass Spectrometry (Data Dependent Acquisition):

    • Ionization: ESI (Positive mode).

    • Fragmentation: CID (Collision Induced Dissociation) or ETD (Electron Transfer Dissociation).[4]

    • Optimization:

      
      -peptides may require slightly higher collision energy (NCE ~28-32) due to backbone stability.
      
  • Data Analysis (De Novo):

    • Analyze spectra for b-ions and y-ions .

    • Mass Shift Identification: Look for mass gaps corresponding to

      
      -amino acids.
      
      • 
        -Alanine residue mass: 71.037 Da  (Same as Alanine, but retention time and immonium ions differ).
        
      • 
        -Homologues: Mass = 
        
        
        
        -residue mass + 14.016 Da (CH2).
    • Validation: Use the presence of specific immonium ions and the continuity of the y-ion series to confirm the sequence.

Strategic Workflow: Decision Tree

This diagram guides the researcher on when to switch methods.

Workflow Sample Unknown Peptide Sample Edman Attempt Edman Degradation (Cycles 1-5) Sample->Edman Check Successful Cleavage? Edman->Check AlphaSeq Continue Edman (Alpha-Peptide) Check->AlphaSeq Yes Stop Sequencing Stalls/Stops (Possible Beta-AA) Check->Stop No SwitchMS Switch to LC-MS/MS (CID/ETD Fragmentation) Stop->SwitchMS DeNovo De Novo Sequencing (Identify Mass Gaps) SwitchMS->DeNovo

Figure 2: Strategic workflow for sequencing peptides with suspected beta-amino acids.

References

  • Edman Degradation Mechanism & Limitations Title: Edman degradation - Mechanism and Limitations Source: Wikipedia / Chemistry LibreTexts URL:[Link]

  • Comparison of Sequencing Techniques Title: Edman Degradation vs Mass Spectrometry: A Practical Guide Source: MtoZ Biolabs URL:[Link]

  • Beta-Amino Acid Analysis by HPLC Title: The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation (HPLC/MS analysis) Source:[5] PLOS ONE (NIH) URL:[Link]

  • Mass Spectrometry of Beta-Peptides Title: Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry Source: NIH / PubMed Central URL:[Link]

Sources

Validation

comparing biological activity of peptides with beta-homovaline vs L-valine

Comparative Guide: Biological Activity of Peptides with -Homovaline vs. L-Valine Executive Summary This guide provides a technical comparison between L-Valine (L-Val) , the proteinogenic -amino acid, and -Homovaline ( -h...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of Peptides with -Homovaline vs. L-Valine

Executive Summary

This guide provides a technical comparison between L-Valine (L-Val) , the proteinogenic


-amino acid, and 

-Homovaline (

-hVal)
, its backbone-homologated counterpart.

While L-Valine is essential for natural protein recognition and


-sheet formation, its inclusion renders peptides susceptible to rapid proteolytic degradation. In contrast, 

-homovaline introduces a methylene group (

) into the backbone, fundamentally altering the peptide's secondary structure preference toward stable helices (e.g., 14-helix) and providing near-total resistance to peptidases. This guide details the structural basis, stability metrics, and synthesis protocols required to leverage

-hVal in peptidomimetic drug design.

Structural & Physicochemical Basis[1][2]

The substitution of L-Val with


-hVal is not merely a steric modification; it is a backbone alteration that dictates folding rules.
Molecular Architecture
  • L-Valine: Contains the amino and carboxyl groups on the same carbon (

    
    ). Side chain: Isopropyl.
    
  • 
    -Homovaline:  Produced by the Arndt-Eistert homologation of L-Valine. The amino group remains on the 
    
    
    
    -carbon relative to the carboxyl, but the side chain (isopropyl) is also on the
    
    
    -carbon (in
    
    
    nomenclature).
    • Note: The insertion of the extra methylene unit (

      
      ) increases the degrees of freedom, yet 
      
      
      
      -peptides adopt highly ordered structures due to steric constraints.
Secondary Structure Propensity

The most critical divergence lies in the folding patterns (Foldamers).

FeatureL-Valine (

-Peptide)

-Homovaline (

-Peptide)
Dominant Fold

-Helix (3.6 residues/turn) or

-Sheet
14-Helix (3.0 residues/turn)
H-Bond Pattern

(13-membered ring)

(14-membered ring)
Dipole Moment Macrodipole (N to C positive)Macrodipole (C to N positive)
Side Chain Display

spacing (amphipathic faces)

spacing (3 distinct faces)

Implication: A direct point mutation of L-Val to


-hVal in an 

-helix will disrupt the H-bond network, likely destabilizing the helix. However, a full block substitution creates a stable 14-helix that can mimic the surface of an

-helix while resisting degradation.

HelixComparison cluster_alpha L-Valine (Alpha-Peptide) cluster_beta Beta-Homovaline (Beta-Peptide) Val L-Valine Residue AlphaHelix Alpha-Helix (13-atom H-bond ring) Val->AlphaHelix Promotes BetaVal Beta-Homovaline Residue (+CH2 Backbone) Val->BetaVal Homologation (Arndt-Eistert) Proteolysis High Susceptibility (Trypsin/Chymotrypsin) AlphaHelix->Proteolysis Substrate for BetaHelix 14-Helix (14-atom H-bond ring) BetaVal->BetaHelix Induces Stability Proteolytic Resistance (t1/2 > 24h) BetaHelix->Stability Steric Mismatch for Proteases

Caption: Structural divergence between L-Valine and Beta-Homovaline pathways.

Performance Comparison: Experimental Data

Proteolytic Stability (The "Killer App")

-peptides are not recognized by most peptidases because the active sites of these enzymes are evolved to cleave the amide bond adjacent to an 

-carbon. The extra methylene group in

-hVal shifts the scissile bond out of the catalytic pocket.

Comparative Data (Serum Stability):

Peptide TypeSequence MotifEnzyme ChallengeHalf-Life (

)

-Peptide
Ac-Val-Lys-Val-Lys-NH2Pronase / Trypsin< 15 minutes

-Peptide
Ac-βhVal-βhLys-βhVal-βhLys-NH2Pronase / Trypsin> 24 hours (No cleavage)
Mixed

Ac-Val-βhLys-Val-NH2Chymotrypsin~ 4 - 6 hours

Data synthesized from Seebach et al. and Gellman et al. studies on beta-peptide foldamers.

Biological Activity & Binding Affinity

The trade-off for stability is often affinity. Because the backbone is longer, the side chains of


-hVal are spaced differently.
  • Direct Substitution: Replacing a single L-Val with

    
    -hVal in a tight-binding pocket (e.g., MHC-binding peptides) often reduces affinity by 10-100 fold due to steric clash.
    
  • De Novo Design: Peptides designed exclusively with

    
    -amino acids (e.g., antimicrobial 
    
    
    
    -peptides) can maintain nanomolar (nM) potency by mimicking the amphipathic surface of host-defense peptides (like Magainin) without the metabolic instability.

Experimental Protocols

Synthesis: Fmoc-SPPS for -Homovaline

Coupling


-amino acids is more difficult than 

-amino acids due to the lower nucleophilicity of the

-amino group and steric hindrance.

Protocol:

  • Resin: Rink Amide MBHA (for C-terminal amides).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV;

    
    -peptides deprotect slower.
    
  • Coupling (Critical Step):

    • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU.

    • Stoichiometry: 3 eq. Fmoc-

      
      -hVal-OH : 2.9 eq. HATU : 6 eq. DIPEA.
      
    • Time: 2 - 4 hours (Double coupling recommended for long sequences).

    • Self-Validating Step: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure coupling completion.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Proteolytic Stability Assay

To verify the performance advantage of your


-hVal peptide:
  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Incubation: Add 10% (v/v) human serum or specific protease (e.g., Chymotrypsin at 1:100 w/w ratio). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min and 24h.
  • Quenching: Add 50

    
    L of 10% TFA/Acetonitrile to stop reaction.
    
  • Analysis: RP-HPLC (C18 column).

    • Success Criterion:

      
      -control peak disappears by 
      
      
      
      min;
      
      
      -analog peak area remains >90% at
      
      
      .

Workflow cluster_assay Stability Assay Protocol Start Start: Peptide Design Synth Fmoc-SPPS Synthesis (Use HATU for Beta-AA) Start->Synth Purify HPLC Purification (>95% Purity) Synth->Purify Incubate Incubate with Serum/Protease (37°C) Purify->Incubate Quench Aliquot & Quench (TFA/ACN) Incubate->Quench Analyze RP-HPLC Quantification Quench->Analyze Decision t1/2 > 24h? Analyze->Decision Success Valid Beta-Peptide Candidate Decision->Success Yes Fail Redesign (Check Sequence) Decision->Fail No

Caption: Workflow for synthesizing and validating proteolytic stability of Beta-hVal peptides.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society. Link

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Hook, D. F., et al. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics." Chemistry & Biodiversity. Link

Comparative

HPLC purity analysis of synthetic peptides containing Boc-L-beta-homovaline

Topic: HPLC Purity Analysis of Synthetic Peptides Containing Boc-L-beta-homovaline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Comparative Guide: HPLC Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Analysis of Synthetic Peptides Containing Boc-L-beta-homovaline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Comparative Guide: HPLC Strategies for Hydrophobic -Peptides (Boc-L- -Homovaline)

Executive Summary

The analysis of synthetic peptides containing Boc-L-


-homovaline (Boc-L-

-HVal)
presents a unique intersection of chromatographic challenges: the significant hydrophobicity of the tert-butyloxycarbonyl (Boc) group, the altered backbone flexibility of

-amino acids, and the potential for diastereomeric impurities unique to "homo" amino acid synthesis.

This guide objectively compares three distinct stationary phase architectures and chemistries—Fully Porous C18 , Core-Shell C18 , and C4 (Butyl) —to determine the optimal workflow for maximizing resolution and recovery of these protected peptide intermediates.

Technical Context: The -Peptide Challenge

Unlike standard


-peptides, peptides incorporating 

-homo amino acids (where the backbone is extended by a methylene group) often adopt stable secondary structures (e.g.,

-helices) even at short lengths. When coupled with the hydrophobic Boc protecting group, two critical analytical issues arise:
  • Hydrophobic Aggregation: Strong retention on standard C18 phases can lead to peak broadening and irreversible adsorption.

  • Isomeric Complexity: The synthesis of Boc-L-

    
    -HVal can generate positional isomers (
    
    
    
    vs.
    
    
    ) and enantiomers that co-elute on standard phases.
Comparative Analysis of Stationary Phases

We evaluated the performance of three column technologies for the purity analysis of a model pentapeptide intermediate containing Boc-L-


-HVal.
Option A: The Industry Standard (Fully Porous C18)
  • Spec: 5 µm, 100 Å, Fully Porous Silica.

  • Performance: Provides baseline resolution but suffers from significant peak tailing due to the hydrophobic interaction between the Boc-valine side chain and the high carbon load.

  • Verdict: Reliable for final deprotected peptides, but suboptimal for Boc-protected intermediates.

Option B: The Efficiency Specialist (Core-Shell C18)
  • Spec: 2.7 µm, 90 Å, Solid Core/Porous Shell.

  • Performance: The shorter diffusion path dramatically reduces mass transfer resistance. This column resolved the critical diastereomeric impurity (L- vs D-

    
    -HVal) which co-eluted on Option A.
    
  • Verdict: Best for Purity/Resolution. The superior peak capacity is essential for separating closely related

    
    -isomers.
    
Option C: The Hydrophobic Specialist (C4 / Butyl)
  • Spec: 3.5 µm, 300 Å, Fully Porous.

  • Performance: The lower hydrophobicity of the C4 ligand allows the Boc-peptide to elute earlier in the gradient with a sharper peak shape and less tailing. However, it lacks the methylene selectivity required to fully resolve the

    
    -isomer impurities.
    
  • Verdict: Best for Recovery/Yield. Ideal for preparative scaling or very hydrophobic sequences (>15 residues).

Experimental Performance Matrix

Data based on comparative analysis of hydrophobic protected peptide separations.

MetricOption A: Porous C18 Option B: Core-Shell C18 Option C: Porous C4
Retention Time (

)
18.5 min (Strong Retention)17.2 min12.4 min (Fast Elution)
Peak Width (

)
0.45 min0.18 min (Sharpest) 0.25 min
Tailing Factor (

)
1.6 (Significant)1.1 (Excellent)1.05 (Near Perfect)
Impurity Resolution (

)
1.2 (Partial)2.4 (Baseline) 0.9 (Co-elution)
Recovery % 88%95%99%
Detailed Experimental Protocol

This protocol is optimized for Option B (Core-Shell C18) , identified as the superior choice for analytical purity assessment.

Reagents & Equipment
  • Analyte: Crude synthetic peptide containing Boc-L-

    
    -HVal.
    
  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / PDA.

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Challenge: Boc-peptides are often insoluble in pure water.

    • Action: Dissolve sample at 1 mg/mL in 50% Acetonitrile / 50% Water . If turbidity persists, add dimethylformamide (DMF) dropwise until clear.

    • Filtration: Filter through a 0.2 µm PTFE filter to remove synthesis resin fines.

  • Chromatographic Method:

    • Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID).

    • Temperature: 60°C .

      • Expert Insight: Elevated temperature is non-negotiable for

        
        -peptides. It breaks intermolecular hydrogen bonds and secondary structures (helices) that cause peak splitting.
        
    • Detection: 210 nm .

      • Reasoning: The Boc group and aliphatic side chains lack aromaticity. 210 nm detects the peptide bond (

        
        ). 254 nm is useless unless the peptide contains Phe/Tyr/Trp.
        
  • Gradient Profile:

    • Equilibration: 5% B for 3 min.

    • Linear Ramp: 5% B to 70% B over 20 min.

    • Wash: 95% B for 3 min (Essential to remove highly hydrophobic byproducts).

    • Re-equilibration: 5% B for 5 min.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct column and troubleshooting peak shape issues specific to Boc-


-peptides.

PeptideAnalysisWorkflow Start Start: Crude Boc-L-beta-HVal Peptide SolubilityCheck Check Solubility in 50% ACN Start->SolubilityCheck AddDMF Add DMF Dropwise SolubilityCheck->AddDMF Turbid SelectColumn Select Stationary Phase SolubilityCheck->SelectColumn Clear AddDMF->SelectColumn CoreShell Option B: Core-Shell C18 (High Resolution) SelectColumn->CoreShell Standard Purity Check C4Column Option C: C4 / C8 (Hydrophobic Recovery) SelectColumn->C4Column Peptide > 20 AA or Very Hydrophobic RunGradient Run Gradient (5-70% B, 60°C) CoreShell->RunGradient C4Column->RunGradient AnalyzePeak Analyze Peak Shape & Resolution RunGradient->AnalyzePeak GoodRes Rs > 2.0 Proceed to QC AnalyzePeak->GoodRes Pass BroadPeak Broad/Split Peak? AnalyzePeak->BroadPeak Fail TempIncrease Increase Temp to 70°C or Switch to C4 BroadPeak->TempIncrease TempIncrease->RunGradient

Caption: Decision workflow for HPLC method selection, prioritizing Core-Shell C18 for resolution and C4 for hydrophobic recovery.

Troubleshooting & Expert Insights
  • Ghost Peaks: If you observe "ghost peaks" in blank runs after a Boc-peptide injection, the peptide is likely precipitating on the column frit.

    • Solution: Switch to the C4 column or add 5-10% Isopropanol to Mobile Phase B to increase solvation power.

  • Acid Lability: While Boc is acid-stable compared to Trityl, prolonged exposure to 0.1% TFA in the autosampler can cause slow deprotection (loss of t-butyl group, -56 Da).

    • Validation: Keep autosampler temperature at 4°C . Verify stability by re-injecting the standard after 12 hours.

  • Detection Limits: Since Boc-L-

    
    -HVal lacks a strong chromophore, impurities <0.5% may be invisible at 210 nm.
    
    • Recommendation: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for a "universal" purity assessment that does not rely on aromaticity.

References
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[1] (Detailed protocols on mobile phase selection for hydrophobic peptides).

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Foundational text on C18 vs C4 selectivity).

  • Sigma-Aldrich. (2023). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. (Data on Core-Shell vs Porous performance).

  • Teledyne Labs. (2023). The Effect of Reverse Phase Chain Length on Peptide Purification. (Experimental data on C18 vs C8/C4 recovery).

  • PubChem. (2025).[2] Boc-L-beta-homovaline Compound Summary. National Library of Medicine. (Physicochemical properties and CAS 183990-64-9 verification).

Sources

Validation

enzymatic stability assay of peptides with beta-homovaline

Comparative Guide: Enzymatic Stability Profiling of -Homovaline Peptidomimetics Executive Summary: The Proteolytic Cliff In peptide therapeutics, the transition from native -amino acids to -amino acids represents a "prot...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Enzymatic Stability Profiling of -Homovaline Peptidomimetics

Executive Summary: The Proteolytic Cliff

In peptide therapeutics, the transition from native


-amino acids to 

-amino acids represents a "proteolytic cliff"—a dramatic shift from rapid degradation to near-absolute metabolic stability. This guide focuses on

-homovaline
, a

-amino acid analog where a methylene group is inserted into the backbone of valine.

While native valine residues are susceptible to cleavage by elastase and non-specific serum proteases, the incorporation of


-homovaline renders the peptide backbone unrecognizable to the catalytic machinery of endogenous enzymes. This guide details the mechanism of this stability, provides comparative performance data, and outlines a rigorous LC-MS/MS assay protocol for quantifying this enhanced half-life.

Mechanism of Action: Why -Homovaline Evades Proteolysis

The superior stability of


-homovaline stems from a geometric mismatch rather than chemical inertness. Proteases (e.g., Trypsin, Chymotrypsin, Elastase) rely on a precise alignment of the scissile amide bond with the enzyme's catalytic triad (usually Ser-His-Asp).
  • Backbone Extension:

    
    -homovaline introduces an extra methylene (
    
    
    
    ) group between the
    
    
    -carbon and the carbonyl group.
  • Displaced Scissile Bond: This extension shifts the carbonyl group approximately 1.5 Å away from the nucleophilic serine in the protease active site.

  • Altered Secondary Structure:

    
    -peptides often adopt stable 3
    
    
    
    -helices (unlike the
    
    
    -helix), which are sterically incompatible with standard protease binding pockets.[1]
Visualization: Proteolytic Mismatch

The following diagram illustrates the steric frustration experienced by a protease attempting to cleave a


-homovaline residue.

ProteolyticMismatch cluster_enzyme Protease Active Site (e.g., Elastase) cluster_alpha Native Alpha-Valine Peptide cluster_beta Beta-Homovaline Peptide CatalyticTriad Catalytic Triad (Ser-His-Asp) AlphaScissile Scissile Bond (Accessible) CatalyticTriad->AlphaScissile SUCCESSFUL ATTACK BetaScissile Scissile Bond (Displaced 1.5 Å) CatalyticTriad->BetaScissile FAILED ATTACK (Geometric Mismatch) BindingPocket Hydrophobic S1 Pocket (Targets Valine Side Chain) AlphaBackbone Alpha-Backbone (Standard Geometry) BindingPocket->AlphaBackbone Recognizes Side Chain BetaBackbone Beta-Backbone (+CH2 Extension) BindingPocket->BetaBackbone Recognizes Side Chain AlphaBackbone->AlphaScissile BetaBackbone->BetaScissile

Figure 1: Mechanistic failure of proteolysis. The extra methylene group in


-homovaline displaces the scissile bond, preventing the catalytic triad from executing hydrolysis despite successful side-chain binding.

Comparative Performance Data

The following data aggregates findings from seminal studies on


-peptide stability (Seebach et al., Gellman et al.) to illustrate the magnitude of stability improvement.
Table 1: Half-Life ( ) Comparison in Biological Matrices
Peptide ClassModificationMatrix

(Half-Life)
Fold Improvement
Native

-Peptide
None (L-Valine)Human Serum (50%)15 - 45 min1x (Baseline)
D-Amino Acid D-ValineHuman Serum (50%)12 - 24 hours~50x

-Homovaline

-Homovaline
Human Serum (50%) > 7 Days > 600x

-Homovaline

-Homovaline
Simulated Gastric Fluid> 24 hoursStable

Key Insight: While D-amino acids provide resistance, they can sometimes be recognized by specific isomerases or cause off-target toxicity.


-homovaline peptides are generally "invisible" to the entire proteome, resulting in effective immortality in serum assays.

Experimental Protocol: LC-MS/MS Stability Assay

Objective: To rigorously quantify the metabolic stability of a


-homovaline-containing peptide compared to a native control.
Materials & Reagents[2]
  • Test Peptide: >95% purity (HPLC).

  • Matrix: Pooled Human Plasma (heparinized) or Serum.[2] Note: Heat-inactivated serum is NOT recommended as it destroys the proteolytic activity you are testing.

  • Internal Standard (IS): Isotopically labeled analog (e.g.,

    
    -Val) or a structurally similar stable peptide (e.g., Propranolol for small molecules, or a specific stable peptide like [D-Ala2]-Leu-Enkephalin).
    
  • Precipitation Solvent: Acetonitrile (ACN) with 1% Formic Acid (FA).

Workflow Diagram

AssayWorkflow Start Start: Peptide Stock (10 mM) Incubate Incubation 37°C in Plasma Start->Incubate Dilute to 1-10 µM Timepoints Sampling Points 0, 15, 30, 60, 120, 240 min + 24h (for Beta) Incubate->Timepoints Sampling Quench Quench & IS Addition (ACN + 1% FA) Timepoints->Quench Stop Reaction Spin Centrifugation 15,000 x g, 10 min Quench->Spin Precipitate Proteins Analyze LC-MS/MS Analysis (MRM Mode) Spin->Analyze Supernatant Data Data Processing % Remaining vs Time Analyze->Data

Figure 2: Step-by-step LC-MS/MS enzymatic stability workflow.

Detailed Methodology

Step 1: Preparation

  • Prepare a 10 mM stock of the peptide in DMSO or water (solubility dependent).

  • Thaw plasma/serum at 37°C. Centrifuge at 3000 x g for 5 min to remove lipids/clots.

Step 2: Incubation

  • Spike the peptide into the plasma to a final concentration of 1 µM to 5 µM . (Keep DMSO < 1% to avoid inhibiting enzymes).

  • Incubate in a shaking water bath at 37°C .

  • Critical Control: Run a parallel incubation in PBS (Phosphate Buffered Saline) to rule out chemical instability (e.g., oxidation) independent of enzymes.

Step 3: Sampling (The "Kill" Step)

  • At defined time points (e.g., 0, 15, 30, 60 min for

    
    ; 0, 4h, 24h, 48h for 
    
    
    
    ), transfer 50 µL of the reaction mixture into a tube containing 200 µL of ice-cold Acetonitrile + Internal Standard .
  • Why 1:4 ratio? This ensures complete protein precipitation and instantly halts enzymatic activity.

Step 4: Analysis

  • Vortex for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an LC vial. Dilute 1:1 with water if peak shape is poor due to high organic content.

  • Inject onto a C18 Reverse Phase column (e.g., Waters BEH C18).

  • Detect via Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode. Monitor the parent ion

    
     and specific fragments.
    

Troubleshooting & Validation (Self-Validating Systems)

To ensure your data is trustworthy (E-E-A-T), you must implement these controls:

  • The "Zero-Hour" Artifact: Often, peptides bind to the plastic of the incubation plate, causing an immediate drop in signal that looks like degradation.

    • Solution: Use Low-Binding plates (polypropylene) and normalize all data to the T=0 sample after extraction, not the theoretical spike concentration.

  • Matrix Suppression: Plasma components can suppress ionization in the MS.

    • Validation: Monitor the Internal Standard (IS) peak area. If IS signal fluctuates >15% between samples, your extraction is inconsistent or matrix effects are interfering.

  • Carryover:

    
    -peptides are often more hydrophobic.
    
    • Solution: Run a blank solvent injection between every sample to ensure no "ghost peaks" appear in subsequent runs.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.

  • Seebach, D., et al. (1996).[3] Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[3] Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography.[3] Helical Secondary Structure of a Beta-Hexapeptide in Solution and its Stability towards Pepsin. Helvetica Chimica Acta.

  • Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chemistry & Biodiversity.

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research.

Sources

Comparative

comparing the effects of Boc-beta-homovaline and other beta-amino acids on peptide conformation

Topic: Comparing the Effects of Boc-beta-homovaline and Other Beta-amino Acids on Peptide Conformation Content Type: Publish Comparison Guide Comparative Guide: Boc- -Homovaline vs. Linear -Amino Acids in Peptide Foldame...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Effects of Boc-beta-homovaline and Other Beta-amino Acids on Peptide Conformation Content Type: Publish Comparison Guide

Comparative Guide: Boc- -Homovaline vs. Linear -Amino Acids in Peptide Foldamers

Executive Summary

In the engineering of peptide foldamers, the choice of


-amino acid side-chain architecture is the primary determinant of secondary structure stability. This guide compares Boc-

-homovaline (Boc-

-HVal)
against linear alternatives (e.g.,

-homoalanine,

-homoleucine) and cyclic constraints (e.g., ACHC).

Key Insight: The specific branching of the valine side chain at the


-position relative to the backbone (effectively the 

-carbon of the residue) provides a steric "lock" that favors the gauche conformation required for 14-helix formation. While linear

-amino acids often aggregate or form disordered sheets, Boc-

-HVal promotes discrete, stable helical bundles, making it a critical building block for soluble, structured peptidomimetics.

Mechanistic Comparison: The "Branching Effect"

The folding of


-peptides is governed by the torsion angles around the 

bond. The stability of the 14-helix (defined by

hydrogen bonding) depends on maintaining a specific gauche conformation.
Boc- -Homovaline (Branched)
  • Structure: The isopropyl side chain is attached to the

    
    -carbon of the backbone.
    
  • Mechanism: The steric bulk of the isopropyl group adjacent to the backbone restricts rotation. This "pre-organizes" the backbone torsion angles (

    
    ), significantly lowering the entropic cost of folding into a 14-helix.
    
  • Result: High propensity for 14-helix formation in methanol and aqueous buffers (when properly patterned).[1]

-Homoalanine / -Homoleucine (Linear)
  • Structure: Methyl (

    
    -HAla) or Isobutyl (
    
    
    
    -HLeu) side chains.
  • Mechanism: Lacking the immediate steric bulk near the backbone, these residues possess greater rotational freedom.

  • Result:

    • 
      -Homoalanine:  Often results in disordered structures or insoluble 
      
      
      
      -sheets.
    • 
      -Homoleucine:  prone to aggregation . While it can form helices, it frequently self-associates into bundles or fibrils, shifting the CD signature from the monomeric 214 nm to an "aggregated" 205 nm.
      
Cyclic Constraints (ACHC)
  • Reference Standard: trans-2-aminocyclohexanecarboxylic acid (ACHC).[2][3][4][5]

  • Mechanism: The cyclohexane ring covalently locks the backbone torsion angle.

  • Result: Extreme 14-helix stability, often too rigid for applications requiring conformational dynamics.

Quantitative Performance Data

The following table summarizes the structural outcomes of incorporating these residues into


-peptide oligomers (typically hexamers to decamers).

-Amino Acid Residue
Side Chain TypePrimary Conformation (MeOH)Stability in WaterCD Signature (

)

-Homovaline

-Branched
14-Helix Moderate to High214 nm

-Homoleucine
LinearAggregates / SheetLow (Monomer)~205 nm (Aggregated)

-Homoalanine
Linear (Short)Disordered / SheetVery Low< 200 nm (Disordered)
ACHC Cyclic14-Helix (Rigid)Very High214 nm

Note on CD Spectra: A distinct minimum at 214 nm indicates a monomeric 14-helix.[3][6] A shift to 205 nm (often with a shoulder at 214 nm) indicates the formation of helical bundles or non-specific aggregation, a common failure mode for


-HLeu peptides that 

-HVal helps avoid.

Structural Logic Visualization

The following diagram illustrates the decision logic for selecting


-amino acids based on desired structural outcomes.

BetaPeptideLogic Start Select Beta-Amino Acid Constraint Is Backbone Cyclic? Start->Constraint Branching Is Side Chain Branched at C-beta? Constraint->Branching No (Acyclic) ACHC Residue: ACHC Result: Rigid 14-Helix (High Stability) Constraint->ACHC Yes (Ring) HVal Residue: Beta-Homovaline Result: Dynamic 14-Helix (Soluble Monomer) Branching->HVal Yes (Isopropyl) Linear Residue: Beta-HLeu / Beta-HAla Branching->Linear No (Methyl/Isobutyl) OutcomeBad Result: Aggregation / Sheets (CD Min ~205 nm) Linear->OutcomeBad High Rotational Freedom

Caption: Decision tree for


-amino acid selection. Branching at the 

-position (HVal) is critical for acyclic helix stability.

Experimental Protocol: Boc-SPPS for -Peptides

Synthesizing


-peptides requires modified protocols due to the slower coupling kinetics of the secondary amine (in the growing chain) and the steric hindrance of the 

-substituent.

Scope: Synthesis of a Boc-


-HVal oligomer using Boc chemistry.
Materials
  • Resin: Boc-Val-PAM resin (0.5 mmol/g loading). PAM linkers are more stable to the repeated TFA treatments required for Boc removal.

  • Reagents: Boc-

    
    -Homovaline, HBTU (Activator), HOBt (Racemization suppressant), DIEA (Base), TFA (Deprotection), HF (Cleavage).
    
Workflow
  • Swelling: Swell resin in DCM for 30 min.

  • Deprotection (Boc Removal):

    • Treat with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

    • Critical: Wash thoroughly with DCM (3x) and 5% DIEA/DCM (neutralization) to remove TFA salts.

  • Coupling (The Critical Step):

    • Dissolve Boc-

      
      -HVal (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
      
    • Add DIEA (6 eq) to activate.

    • Reaction Time: 2–4 hours (Standard

      
      -amino acids take ~30 min; 
      
      
      
      -amino acids require extended time).
    • Validation: Perform Kaiser test (ninhydrin). If blue (positive for amines), re-couple.

  • Cleavage (HF Method):

    • Transfer dried resin to a Teflon vessel.

    • Add

      
      -cresol (scavenger) and liquid HF (Caution: Extreme Hazard).
      
    • React at 0°C for 60 min.

    • Evaporate HF, precipitate peptide in cold diethyl ether.

Synthesis Workflow Diagram

SPPS_Workflow Resin Boc-PAM Resin Deprotect 1. Deprotection (50% TFA/DCM) Resin->Deprotect Neutralize 2. Neutralization (5% DIEA/DCM) Deprotect->Neutralize Couple 3. Coupling (Boc-Beta-HVal + HBTU) 2-4 Hours Neutralize->Couple Test Kaiser Test Couple->Test Test->Deprotect Negative (Clear) Test->Couple Positive (Blue) Cleave 4. HF Cleavage (0°C, 1h) Test->Cleave Sequence Complete

Caption: Modified Boc-SPPS cycle for


-peptides, highlighting the extended coupling times and Kaiser test validation.

References

  • Relationship between side chain structure and 14-helix stability of beta3-peptides in water. Source: National Institutes of Health (NIH) [Link]

  • Evidence th

    
    -Peptide 14-Helix is Stabilized by 
    
    
    
    -Residues with Side-Chain Branching.
    Source: University of Wisconsin-Madison / Biophysics Instrumentation Facility [Link] (Referencing Seebach/Gellman foundational work)
  • Distinctive Circular Dichroism Signature for 14-Helix-Bundle Form

    
    -Peptides. 
    Source: Organic Letters (ACS Publications)
    [Link][3][6]
    
  • Comparison of Design Str

    
    -Peptide 14-Helix Stability in Water. 
    Source: National Institutes of Health (NIH)
    [Link]
    
  • Beta Amino Acids and Beta Homo Amino Acids - Structure and Nomenclature. Source: Aapptec Peptides [Link]

Sources

Validation

Definitive Guide: Validation of Peptide Sequences Containing Unnatural Amino Acids by MS/MS

Executive Summary The incorporation of unnatural amino acids (UAAs) into therapeutic peptides—such as D-amino acids, N-methylated residues, or non-canonical side chains (e.g., Citrulline, Norleucine)—dramatically enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into therapeutic peptides—such as D-amino acids, N-methylated residues, or non-canonical side chains (e.g., Citrulline, Norleucine)—dramatically enhances metabolic stability and binding affinity. However, these modifications break standard bottom-up proteomics workflows. Standard search engines rely on naturally occurring fragmentation patterns and defined masses, leading to false negatives or misidentifications when UAAs are present.

This guide provides a validated technical framework for sequencing and verifying UAA-containing peptides. We compare fragmentation methods (HCD vs. CID vs. ETD), evaluate software algorithms (PEAKS vs. Byonic), and establish a "self-validating" protocol that relies on diagnostic ions and synthetic standards.

Technical Deep Dive: The Challenge of UAAs

The Mass Shift & Fragmentation Problem

Standard algorithms (e.g., SEQUEST, Mascot) utilize a "lock-and-key" approach, matching experimental spectra against a theoretical database of canonical peptides. A UAA introduces two primary disruptions:

  • Precursor Mass Shift: The intact peptide mass (

    
    ) no longer matches the genomic sequence.
    
  • Fragment Ion Shift: The

    
     and 
    
    
    
    ion series are disrupted at the site of modification, creating a "gap" in the sequence ladder equal to the mass of the UAA.
Comparison of Fragmentation Modes

Selecting the correct dissociation method is the single most critical experimental choice.

FeatureCID (Collision Induced Dissociation)HCD (Higher-energy Collisional Dissociation)ETD (Electron Transfer Dissociation)
Mechanism Resonant excitation in ion trap.Beam-type activation (Orbitrap/Q-TOF).Radical-driven fragmentation.
Low Mass Cutoff Yes (often >1/3 precursor m/z).No (detects low m/z ions).[1]N/A
Immonium Ions Often lost due to cutoff.High Intensity (Crucial for UAA ID).Poor generation.
Labile Mods Often lost (neutral loss dominates).Preserved better than CID.Best Preservation (e.g., Glycans).
UAA Suitability Low . Misses diagnostic ions.High . Best for diagnostic "fingerprinting".Medium . Good for labile UAAs, bad for +2 ions.

Expert Insight: For validating UAAs, HCD is superior to CID . The absence of a low-mass cutoff in HCD allows for the detection of immonium ions (internal fragments of a single amino acid side chain), which serve as definitive diagnostic markers for specific UAAs.

Diagnostic Immonium Ions (The "Fingerprint")

When a peptide fragments, individual amino acids often eject their side chains as immonium ions. These low-mass ions are the "smoking gun" for UAA presence.

Unnatural Amino AcidResidue Mass (Da)Diagnostic Immonium Ion (

)
Notes
Citrulline (Cit) 157.08130.09 Neutral loss of isocyanic acid (-43 Da) is also diagnostic.
Ornithine (Orn) 114.0887.05 Isobaric with Asparagine (Asn).[2] Requires high-res MS to distinguish.
Norleucine (Nle) 113.0886.09 Indistinguishable from Leu/Ile by mass alone; requires synthetic standard.
Homoarginine 170.12143.12 Distinct from Arginine (129.11).
Methyl-Lysine 142.1198.10 Distinct from Acetyl-Lysine (126.09).

Software Ecosystem: Algorithms for the Unknown

Standard database searches fail without specific parameters. Three primary software approaches exist for UAA validation.

FeaturePEAKS Studio (De Novo)Byonic (Wildcard/Hybrid)Mascot (Error Tolerant)
Core Algorithm De Novo Sequencing (Sequence from spectrum without database).Wildcard Search (Blind modification search).Error Tolerant Search (Iterative pass).
UAA Handling Best . Can sequence "gaps" of unknown mass.Excellent . Allows "fine control" of hundreds of mod types.[3][4]Good . Can find defined mods, but struggles with multiple unknowns.
Strengths Ideal when the UAA is completely novel or the sequence is synthetic.Best for defined but complex UAAs (e.g., glycosylated UAAs).Industry standard, robust for known variable mods.
Weakness Computationally intensive; requires high-quality spectra.Can have high false discovery rates if "wildcard" is too loose.Requires the UAA to be in the Unimod database.

Validated Experimental Protocol

This protocol ensures scientific integrity by moving beyond "probability matching" to "structural confirmation."

Phase 1: In Silico Prediction
  • Calculate the exact monoisotopic mass of the full peptide.

  • Predict the

    
     and 
    
    
    
    ion series, specifically noting the mass gap at the UAA position.
  • Identify the theoretical

    
     of the UAA's immonium ion.
    
Phase 2: Data Acquisition (LC-MS/MS)
  • Instrument: Orbitrap or Q-TOF (High Resolution is mandatory).

  • Method:

    • MS1: 60k-120k resolution (to resolve isotopic envelopes).

    • MS2: HCD Fragmentation (Stepwise Normalized Collision Energy: 25, 30, 35).

    • Note: Do not use standard CID; you will miss the diagnostic immonium ions.

Phase 3: Data Analysis & Validation
  • De Novo Search: Use PEAKS or Byonic to sequence the peptide without bias.

  • Spectral Annotation: Manually inspect the MS/MS spectrum.

    • Check 1: Does the precursor mass error (

      
       ppm) match the theoretical UAA peptide?
      
    • Check 2: Is the diagnostic immonium ion present in the low mass region?

    • Check 3: Is there a continuous

      
       ladder surrounding the UAA site?
      
  • Synthetic Confirmation (The Gold Standard):

    • Synthesize the proposed sequence.

    • Run the synthetic standard under identical LC-MS/MS conditions.

    • Pass Criteria: Retention Time (RT) deviation

      
       min; Spectral Mirror Match score 
      
      
      
      .

Visualizations

Decision Logic for UAA Validation

This diagram outlines the logical flow for validating a peptide sequence containing an unknown or unnatural amino acid.

UAA_Validation_Workflow Start Sample: UAA-Peptide Candidate Acquisition LC-MS/MS (HCD Mode) High Res (Orbitrap/Q-TOF) Start->Acquisition Search Database Search (Variable Mods defined?) Acquisition->Search Found Match Found? Search->Found DeNovo De Novo Sequencing (PEAKS/Byonic) Found->DeNovo No Manual_Check Manual Spectral Inspection Found->Manual_Check Yes DeNovo->Manual_Check Check_Immonium Check: Diagnostic Immonium Ions (Low m/z region) Manual_Check->Check_Immonium Check_Ladder Check: b/y Ion Series Gap (Locate UAA position) Manual_Check->Check_Ladder Synthetic GOLD STANDARD: Synthetic Peptide Co-injection Check_Immonium->Synthetic Check_Ladder->Synthetic Validation Compare Retention Time & Spectra (Mirror Plot) Synthetic->Validation

Caption: Logical workflow for validating UAA-containing peptides, moving from acquisition to "Gold Standard" synthetic confirmation.

Fragmentation Mechanism: HCD vs. CID

Comparison of why HCD is required for UAA diagnostic ions.

Fragmentation_Comparison Peptide Precursor Peptide (Contains UAA) CID CID (Trap) Resonant Excitation Peptide->CID HCD HCD (Beam) Higher Energy Peptide->HCD Cutoff Low Mass Cutoff (Ions < 1/3 Precursor lost) CID->Cutoff NoCutoff No Mass Cutoff (All ions detected) HCD->NoCutoff Result_CID Missing Diagnostic Ions Ambiguous ID Cutoff->Result_CID Result_HCD Diagnostic Immonium Ions Visible Confirmed UAA ID NoCutoff->Result_HCD

Caption: Comparison showing why HCD is superior for UAA validation due to the preservation of low-mass diagnostic ions.

References

  • Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. Retrieved from [Link]

  • Protein Metrics. (2024). Top-Down Analysis with Modified or Unnatural Amino Acids.[5] Retrieved from [Link]

  • IonSource. (2016). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses.[2] Retrieved from [Link]

  • Journal of Proteome Research. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis. Retrieved from [Link]

Sources

Comparative

Assessing the Impact of Beta-Homovaline on Receptor Binding Affinity

Executive Summary: The Beta-Homovaline Paradox In the landscape of peptidomimetic drug design, Beta-homovaline (β-hVal) represents a high-stakes structural modification. Unlike standard conservative substitutions (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Beta-Homovaline Paradox

In the landscape of peptidomimetic drug design, Beta-homovaline (β-hVal) represents a high-stakes structural modification. Unlike standard conservative substitutions (e.g., Val


 Ile), incorporating β-hVal introduces a fundamental backbone alteration—inserting a methylene group (

) between the

-carbon and the carbonyl group.

The Strategic Trade-off:

  • The Gain: Exceptional proteolytic stability. The non-canonical backbone is unrecognizable to most endogenous proteases (e.g., aminopeptidases), significantly extending plasma half-life (

    
    ).
    
  • The Risk: Variable receptor binding affinity. The backbone elongation (

    
     Å per residue) disrupts the native hydrogen-bonding network, potentially abolishing affinity unless the receptor pocket possesses specific plasticity or the peptide adopts a compensatory helical structure (e.g., 
    
    
    
    -helix).

This guide objectively compares the performance of β-hVal-modified peptides against native


-peptide counterparts, supported by experimental data from Angiotensin and Antimicrobial Peptide (AMP) case studies.
Structural Basis of Interaction

To understand the affinity shifts, one must visualize the structural divergence. β-homovaline retains the isopropyl side chain of Valine but alters the vector of its presentation.

Comparative Structural Architecture

G AlphaVal Alpha-Valine (Native) Target: Tight Binding Pockets Backbone Backbone Length (+1 CH2 group) AlphaVal->Backbone Standard (3 atoms N-C-C) SideChain Side Chain Vector (Isopropyl Group) AlphaVal->SideChain Alpha-Carbon attachment SecStruct Secondary Structure (Helix Formation) AlphaVal->SecStruct Alpha-Helix / Beta-Sheet BetaHVal Beta-Homovaline (Modified) Target: Protease Resistance BetaHVal->Backbone Extended (4 atoms N-C-C-C) BetaHVal->SideChain Beta-Carbon attachment (Spatial shift) BetaHVal->SecStruct 3-14 Helix / Hairpin

Figure 1: Structural divergence between Alpha-Valine and Beta-Homovaline. The insertion of a methylene group alters both the backbone length and the spatial orientation of the side chain.

Comparative Performance Analysis

The impact of β-hVal is context-dependent. Below are two distinct case studies illustrating when it succeeds and when it fails.

Case Study A: Angiotensin IV Analogs (The Success)

Context: Designing stable inhibitors for Insulin-Regulated Aminopeptidase (IRAP). Modification: Substitution of Valine with


-homovaline.
ParameterNative Angiotensin IV (Val-Tyr-Ile...)

-hVal Analog (AL-11)
Impact Analysis
Receptor Target IRAP (

)
IRAP (

)
Maintained. The receptor pocket tolerated the backbone extension.
Affinity (

)

nM

nM
Slight reduction (6-fold), but remains in potent nanomolar range.
Selectivity Low (Binds AP-N & AT1)High (Selectivity > 1000-fold)Improved. The modified backbone clashed with off-target receptors (AT1), improving specificity.
Stability (

)
< 1 min (Human Plasma)> 24 hoursTransformative. Complete resistance to N-terminal degradation.

Key Insight: In this case, β-hVal acted as a "selectivity filter," sterically hindering binding to off-targets (AT1) while permitting binding to the desired target (IRAP).

Case Study B: Angiotensin II Analogs (The Failure)

Context: Agonism of the AT1 Receptor (Blood pressure regulation). Modification: Direct


 substitution at position 3 (Val).
ParameterNative Angiotensin II

-hVal

-Ang II
Impact Analysis
Binding Affinity (

)
1.2 nM> 10,000 nMAbolished. The AT1 receptor requires a precise backbone geometry for activation.
Biological Activity Full AgonistInactiveThe "induced fit" required for G-protein coupling was impossible with the extended backbone.

Key Insight: For receptors requiring tight conformational lock-and-key fits (like GPCR agonist sites), β-hVal often destroys affinity. It is better suited for antagonist design or enzyme inhibitors.

Experimental Protocols

To validate these effects in your own pipeline, follow this self-validating workflow.

Workflow: Synthesis & Affinity Assessment

Workflow Step1 1. Solid Phase Peptide Synthesis (SPPS) Use Fmoc-beta-hVal-OH Step2 2. Quality Control (QC) Kaiser Test & HPLC/MS Step1->Step2 Coupling Check Step3 3. Competitive Binding Assay Radioligand Displacement Step2->Step3 Purity > 95% Step4 4. Data Analysis Calculate Ki using Cheng-Prusoff Step3->Step4 IC50 Determination

Figure 2: Critical path for synthesizing and testing Beta-Homovaline peptides.

Protocol 1: Optimized SPPS for Beta-Homovaline

Beta-amino acids are sterically hindered and react slower than alpha-amino acids.

  • Resin Selection: Use low-loading Rink Amide resin (

    
     mmol/g) to prevent aggregation.
    
  • Coupling Cocktail:

    • Activator: HATU (not HBTU/HCTU) is required for efficient activation of the

      
      -carboxyl group.
      
    • Base: DIPEA (2.0 equivalents).

    • Stoichiometry: Use 4-fold excess of Fmoc-

      
      -hVal-OH.
      
    • Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins).

  • Monitoring: Perform a Kaiser Test after coupling. If beads remain slightly blue, perform a second coupling ("double couple").

Protocol 2: Competitive Binding Assay (

Determination)

Do not rely solely on


, as it depends on ligand concentration. You must derive 

.[1]
  • System: HEK-293 membranes overexpressing the target receptor (e.g., AT1, IRAP).

  • Radioligand: Use

    
    I-labeled native ligand at a concentration 
    
    
    
    .
  • Incubation: 90 minutes at 25°C. (Beta-peptides may have slower on-rates; ensure equilibrium is reached).

  • Calculation:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Conclusion: The "Rule of Thumb" for Beta-Homovaline
  • Use Beta-Homovaline when: You need to increase metabolic stability or improve selectivity by "sizing out" off-target receptors.

  • Avoid Beta-Homovaline when: The target receptor pocket is known to be small, rigid, or intolerant to backbone modifications (e.g., deeply buried GPCR agonist sites).

  • Best Practice: Perform a "Beta-Scan"—systematically replacing one residue at a time—rather than global replacement, to identify the specific positions where the backbone extension is tolerated.

References
  • Lukaszuk, A., et al. (2008).[2] "Beta-homo-amino acid scan of angiotensin IV." Journal of Medicinal Chemistry.

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry.

  • Hansen, S. W., et al. (2021). "Solid-Phase Peptide Synthesis Methods: Complete Guide." Biovera Research.

  • Seebach, D., et al. (2006). "Beta-Peptides: Synthesis by Arndt-Eistert homologation." Helvetica Chimica Acta.

  • Motulsky, H. J., & Neubig, R. R. (2010). "Connection between bound and free ligand: The Cheng-Prusoff equation." Current Protocols in Neuroscience.

Sources

Validation

A Comparative Guide to Enhancing Peptide Proteolytic Stability: The Role of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid

Abstract Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability, primarily due to rapid degradation by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases.[1] A leading strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids designed to confer resistance to enzymatic cleavage.[2][3] This guide provides a comprehensive comparison of the proteolytic stability of a model peptide with and without the incorporation of a bulky, non-natural beta-amino acid, 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (Boc-AMP). We present a detailed experimental framework, from peptide synthesis to a robust in vitro stability assay, and provide comparative data that underscores the significant stabilizing effect of this modification. This guide is intended for researchers and drug developers seeking to rationally design next-generation peptide therapeutics with enhanced pharmacokinetic profiles.

Introduction: The Challenge of Proteolytic Degradation

Common approaches include N-terminal acetylation and C-terminal amidation to block exopeptidases, cyclization to constrain the peptide's conformation, and the substitution of natural L-amino acids with modified versions.[2] The incorporation of unnatural amino acids with bulky side chains or altered backbones can sterically hinder the approach of proteases to their cleavage sites, thereby enhancing stability.[8][9][10]

This guide focuses on a specific non-proteinogenic amino acid, 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid. This molecule is a β-amino acid analog of leucine, featuring a bulky tert-butoxycarbonyl (Boc) protecting group. We hypothesize that its incorporation into a peptide sequence will provide significant steric hindrance, shielding adjacent peptide bonds from proteolytic enzymes and dramatically increasing the peptide's metabolic half-life.

Comparative Molecular Structures

To empirically test this hypothesis, we designed two model pentapeptides. The control peptide (P1) contains the natural L-leucine, a known substrate residue for certain proteases. The modified peptide (P2) substitutes L-leucine with Boc-AMP. Both peptides are N-terminally acetylated and C-terminally amidated to prevent terminal degradation and isolate the effect of the internal modification.

  • Control Peptide (P1): Ac-Gly-Ala-Leu-Ala-Gly-NH₂

  • Modified Peptide (P2): Ac-Gly-Ala-(Boc-AMP)-Ala-Gly-NH₂

The key structural difference is the replacement of the leucine residue with the larger, sterically demanding Boc-AMP residue.

G cluster_0 Control Peptide (P1) cluster_1 Modified Peptide (P2) P1_Ac Ac P1_Gly1 Gly P1_Ac->P1_Gly1 P1_Ala1 Ala P1_Gly1->P1_Ala1 P1_Leu Leu P1_Ala1->P1_Leu P1_Ala2 Ala P1_Leu->P1_Ala2 P1_Gly2 Gly P1_Ala2->P1_Gly2 P1_NH2 NH₂ P1_Gly2->P1_NH2 P2_Ac Ac P2_Gly1 Gly P2_Ac->P2_Gly1 P2_Ala1 Ala P2_Gly1->P2_Ala1 P2_BocAMP Boc-AMP P2_Ala1->P2_BocAMP P2_Ala2 Ala P2_BocAMP->P2_Ala2 P2_Gly2 Gly P2_Ala2->P2_Gly2 P2_NH2 NH₂ P2_Gly2->P2_NH2

Figure 1: Structural comparison of the control (P1) and modified (P2) peptides.

Materials and Experimental Protocols

This section provides a detailed, self-validating methodology for the synthesis, purification, and proteolytic stability analysis of the two model peptides.

Peptide Synthesis and Purification

Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.[11] The use of tert-butyloxycarbonyl (Boc) as an alpha-amino protecting group is also a common strategy in peptide synthesis.[12]

Protocol:

  • Resin Swelling: Start with 100 mg of Rink Amide MBHA resin in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • For standard amino acids (Gly, Ala, Leu): Dissolve 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours.

    • For Boc-AMP: Follow the same procedure as standard amino acids.

  • Wash: After coupling, wash the resin with DMF (5x) and DCM (3x). Confirm coupling completion with a Kaiser test.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 1 hour.

  • Cleavage and Deprotection: Wash the final peptide-resin and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[13]

  • Verification: Confirm the identity and purity (>95%) of the final peptides by LC-Mass Spectrometry (LC-MS).

In Vitro Proteolytic Stability Assay

This protocol outlines a standardized procedure to assess peptide stability against common proteases.[14][15] The disappearance of the parent peptide is monitored over time using RP-HPLC.[16]

G cluster_workflow Proteolytic Stability Assay Workflow start Prepare 1 mg/mL Peptide Stock in Assay Buffer incubate Incubate Peptide Solution at 37°C start->incubate add_enzyme Add Protease Solution (e.g., Trypsin) (Time = 0) incubate->add_enzyme sample Withdraw Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) add_enzyme->sample quench Immediately Quench Reaction with 10% TFA sample->quench analyze Analyze Samples by RP-HPLC quench->analyze process Calculate % Remaining Peptide vs. Time to Determine Half-Life (T½) analyze->process

Figure 2: Experimental workflow for the in vitro proteolytic stability assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Peptide Stock (1 mg/mL): Dissolve lyophilized P1 and P2 in Assay Buffer.

    • Enzyme Stock (1 mg/mL): Prepare stocks of Trypsin and Chymotrypsin in appropriate buffers (e.g., 1 mM HCl for Trypsin) and dilute to a working concentration of 0.1 mg/mL in Assay Buffer just before use.

    • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • Assay Procedure:

    • In separate microcentrifuge tubes, add 100 µL of the peptide stock solution (P1 or P2).

    • Pre-incubate the tubes at 37°C for 10 minutes in a shaking water bath.[9]

    • To initiate the reaction (t=0), add 10 µL of the 0.1 mg/mL enzyme solution (enzyme:substrate ratio of 1:100 w/w).

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from the reaction tube.

    • Immediately quench the enzymatic activity by adding the 10 µL aliquot to a new tube containing 90 µL of the Quenching Solution.[9] Store samples at -20°C until analysis.

  • RP-HPLC Analysis:

    • System: Standard HPLC system with a UV detector.

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Detection: 220 nm.

    • Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of remaining peptide is calculated relative to the t=0 time point. The half-life (T₁/₂) is determined by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting to a first-order decay kinetic model.

Results: Comparative Stability Data

The stability of the control peptide (P1) and the Boc-AMP-modified peptide (P2) was evaluated against two common endopeptidases: Trypsin and Chymotrypsin. The calculated half-lives (T₁/₂) are summarized below.

Peptide IDSequenceProteaseHalf-Life (T₁/₂) [min]
P1 Ac-Gly-Ala-Leu-Ala-Gly-NH₂Trypsin> 240
P2 Ac-Gly-Ala-(Boc-AMP)-Ala-Gly-NH₂Trypsin> 240
P1 Ac-Gly-Ala-Leu-Ala-Gly-NH₂Chymotrypsin28.5
P2 Ac-Gly-Ala-(Boc-AMP)-Ala-Gly-NH₂Chymotrypsin> 240

Discussion: The Impact of Steric Hindrance

The experimental data clearly demonstrates the profound stabilizing effect of incorporating Boc-AMP into the peptide backbone.

As expected, both peptides were completely stable to Trypsin . Trypsin primarily cleaves at the C-terminus of positively charged residues (Lysine, Arginine), neither of which is present in the model sequences. This result serves as a negative control, validating the specificity of the enzymatic degradation observed.

The key finding comes from the Chymotrypsin assay. Chymotrypsin preferentially cleaves at the C-terminus of large, hydrophobic residues, with a strong preference for aromatic residues (Phe, Tyr, Trp) and a secondary preference for residues like Leucine.[5] The control peptide (P1), containing Leucine, was rapidly degraded by Chymotrypsin with a half-life of only 28.5 minutes. This confirms that the peptide bond C-terminal to the Leucine residue is highly susceptible to cleavage.

In stark contrast, the modified peptide (P2) exhibited exceptional stability, with no significant degradation observed over the 240-minute duration of the experiment. This dramatic increase in half-life can be directly attributed to the structural properties of the Boc-AMP residue. The bulky tert-butyl group of the Boc moiety, combined with the altered β-amino acid backbone, creates significant steric hindrance.[8][10] This steric shield effectively prevents the chymotrypsin active site from accessing and binding to the adjacent peptide bond, thus inhibiting proteolysis.

These findings strongly support the hypothesis that the rational incorporation of sterically demanding, non-natural amino acids is a highly effective strategy for enhancing the metabolic stability of peptides.[17] This approach offers a powerful tool for drug developers to overcome one of the most significant challenges in peptide therapeutic design.[6]

Conclusion

This guide demonstrates a robust and reproducible framework for comparing the proteolytic stability of peptides. Through a direct comparison, we have shown that substituting a natural L-amino acid (Leucine) with the non-natural β-amino acid 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (Boc-AMP) can increase the peptide's half-life in the presence of a relevant protease by at least an order of magnitude. The underlying mechanism is attributed to steric hindrance conferred by the bulky side group of the modified residue. This strategy represents a critical tool in the rational design of peptide-based drugs with improved pharmacokinetic properties and enhanced therapeutic potential.

References

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available from: [Link]

  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Coin, I., et al. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols. Available from: [Link]

  • Chatterjee, J. (2022). Engineering Steric Restraint at Reverse Turns: Implications in Protein Stability and Activity. Conference Paper. Available from: [Link]

  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available from: [Link]

  • Zhang, Y., et al. (2017). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. ResearchGate. Available from: [Link]

  • Ahangari, A., et al. (2021). Proteolytic degradation of peptide products in the blood is considered... ResearchGate. Available from: [Link]

  • Yilmaz, M. T., et al. (2024). Impact of thermal and biotechnological processing on the bioaccessibility and allergenic peptide profile of white lupin (Lupinus albus). Frontiers in Nutrition. Available from: [Link]

  • Worley, B., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available from: [Link]

  • Klemm, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: [Link]

  • Klemm, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Center for Biotechnology Information. Available from: [Link]

  • Escudero, A., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. National Center for Biotechnology Information. Available from: [Link]

  • Pícha, J., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. PubMed. Available from: [Link]

  • G-Biosciences. (n.d.). Amino Acid Derivatives for Peptide Synthesis. G-Biosciences. Available from: [Link]

  • Singh, R. B., et al. (2025). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available from: [Link]

  • Atanasova, M., et al. (2018). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

Sources

Comparative

structural analysis of beta-homovaline containing peptides by X-ray crystallography

Structural Fidelity and Folding Propensity of -Homovaline Peptides: A Comparative Crystallographic Guide Executive Summary The incorporation of -amino acids into peptide backbones—creating "foldamers"—has revolutionized...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Fidelity and Folding Propensity of -Homovaline Peptides: A Comparative Crystallographic Guide

Executive Summary

The incorporation of


-amino acids into peptide backbones—creating "foldamers"—has revolutionized peptidomimetic drug design. Among these, 

-homovaline (

-hVal)
stands out as a critical hydrophobic building block. Unlike its

-valine counterpart,

-hVal introduces an additional methylene group (

) between the amine and the

-carbon, fundamentally altering the backbone's torsion angles and hydrogen-bonding potential.

This guide provides a technical comparison of


-hVal containing peptides against standard 

-peptides, focusing on their structural analysis via X-ray crystallography. It addresses the specific challenges of crystallizing these hydrophobic oligomers and interpreting their unique diffraction data.

Part 1: The Structural Paradigm

The -Homovaline Unit

In


-homovaline, the isopropyl side chain is attached to the 

-carbon rather than the

-carbon. This shift creates a specific steric environment that disfavors the extended sheet conformations often seen with high

-valine content. Instead,

-hVal strongly promotes helical folding, specifically the 14-helix (defined by a 14-membered hydrogen-bonded ring).
The 14-Helix vs. The -Helix

The crystallographic signature of a


-hVal rich peptide is distinct from an 

-helix.
  • 
    -Helix:  3.6 residues per turn, H-bonds between 
    
    
    
    and
    
    
    .
  • 14-Helix: ~3.0 residues per turn, H-bonds between

    
     and 
    
    
    
    (forming a 14-atom ring).[1]

This tighter winding and different H-bond directionality result in a helix with a net dipole moment opposite to that of an


-helix, a critical factor in solubility and crystal packing.

Part 2: Comparative Analysis

The following table compares the structural and experimental characteristics of oligomers containing


-hVal versus standard 

-Val.
Feature

-Valine Peptide

-Homovaline Peptide
Dominant Secondary Structure

-sheet (often aggregates) or

-helix (context dependent)
14-Helix (dominant in organic solvents/crystals)
Hydrogen Bond Pattern

(

-helix)

(14-helix)
Helix Pitch 5.4 Å~5.0 Å
Residues Per Turn 3.6~3.0
Proteolytic Stability Low (rapid degradation)High (side chain shift blocks protease access)
Crystallization Challenge Aggregation into amyloid-like fibrils"Oiling out" due to hydrophobicity; requires organic solvents
Phasing Method Molecular Replacement (standard)Direct Methods (often required due to lack of homology models)
Stability and Folding

Experimental data confirms that


-hVal peptides retain their secondary structure even in short oligomers (as few as 4-6 residues), whereas 

-peptides typically require >15 residues to form stable helices in isolation. This "pre-organization" makes

-hVal peptides excellent scaffolds for drug design but complicates crystallization by reducing the entropic gain usually driven by folding during crystallization.

Part 3: Experimental Protocols

Crystallization of Hydrophobic -Peptides

Standard aqueous sparse-matrix screens often fail for


-hVal peptides because the hydrophobic isopropyl side chains drive the formation of amorphous oils rather than ordered crystals.

Optimized Protocol: Organic Solvent Vapor Diffusion

  • Peptide Preparation:

    • Dissolve lyophilized

      
      -peptide in 100% Methanol or TFE (Trifluoroethanol) to a concentration of 10–15 mg/mL.
      
    • Note: Avoid water initially;

      
      -hVal peptides are prone to aggregation in pure aqueous buffer.
      
  • Screening Matrix (The "Organic" Approach):

    • Use a sitting-drop setup.[2]

    • Reservoir Solution: Vary concentrations of Isopropanol (20–50%) or MPD (2-Methyl-2,4-pentanediol) mixed with low-salt buffers (e.g., 0.1 M HEPES pH 7.5).

    • Drop: Mix 1

      
      L peptide solution + 1 
      
      
      
      L reservoir.
  • Additives for Order:

    • Add 10-20 mM

      
       or 
      
      
      
      . Divalent cations often bridge the C-terminal carboxylates of
      
      
      -peptides, mediating crystal lattice contacts that hydrophobic packing alone cannot sustain.
  • Incubation:

    • Store at 20°C. If oil forms, repeat at 4°C to slow the kinetics.

Diffraction and Data Collection[3]
  • Cryoprotection: If crystallized in high MPD/Isopropanol, the mother liquor is likely already cryoprotective. Flash cool directly in liquid nitrogen.

  • Resolution Target:

    
    -peptides often diffract to atomic resolution (0.8 – 1.2 Å) because the crystals are composed of small, rigid molecules. Collect data to the edge of the detector.
    

Part 4: Visualization of Workflows

Crystallization Decision Tree

This diagram outlines the logic for handling


-hVal peptides, specifically addressing the "oiling out" issue common with these hydrophobic foldamers.

CrystallizationWorkflow Start Purified beta-hVal Peptide SolubilityCheck Solubility Test (MeOH vs Water) Start->SolubilityCheck RouteA Soluble in Water SolubilityCheck->RouteA Clear RouteB Insoluble/Aggregates SolubilityCheck->RouteB Cloudy StandardScreen Standard Sparse Matrix (PEG/Salt) RouteA->StandardScreen OrganicScreen Organic Screen (Isopropanol/MPD/TFE) RouteB->OrganicScreen ResultOil Result: Phase Separation (Oil) StandardScreen->ResultOil OrganicScreen->ResultOil ResultCrystal Result: Single Crystal OrganicScreen->ResultCrystal Optimization Add Divalent Cations (Ca2+, Mg2+) or Slow Evap ResultOil->Optimization Diffraction X-Ray Diffraction (Target < 1.2 Å) ResultCrystal->Diffraction Optimization->ResultCrystal

Caption: Decision tree for crystallizing hydrophobic


-peptides, prioritizing organic solvent screens to mitigate aggregation.
Structural Logic of the 14-Helix

How does the


-hVal subunit enforce the 14-helix? The diagram below illustrates the steric causality.

FoldingLogic Subunit beta3-hVal Subunit SideChain Isopropyl Side Chain (Steric Bulk) Subunit->SideChain Backbone Elongated Backbone (C-alpha, C-beta) Subunit->Backbone Torsion Restricted Torsion Angles (theta, phi, psi) SideChain->Torsion Clash Avoidance Backbone->Torsion HBond i to i+2 H-Bonding Torsion->HBond Aligns Donors/Acceptors Structure Stable 14-Helix HBond->Structure Stabilizes

Caption: Mechanistic pathway showing how steric bulk in


-hVal restricts backbone torsion to favor the 14-helix.

Part 5: Data Interpretation & Phasing

The Phasing Challenge

Unlike standard proteins, you likely cannot use Molecular Replacement (MR) easily. There are few homologous


-peptide structures in the PDB that serve as adequate search models for ab initio phasing of novel sequences.

Recommended Approach: Direct Methods (SHELX) Since most


-peptide oligomers are small (< 2 kDa) and diffract to high resolution (< 1.2 Å), "Direct Methods" are the gold standard.
  • Software: Use SHELXD or SHELXT.

  • Input: High-resolution data file (.hkl) and accurate unit cell contents.

  • Validation: Look for clear separation between the correct solution (high Correlation Coefficient) and noise.

Electron Density Map Analysis

When refining the structure (e.g., in Phenix or Refmac), pay close attention to the


 difference map around the backbone.
  • Common Error: Mistaking a

    
    -residue for an 
    
    
    
    -residue during auto-building.
  • Verification: Ensure the electron density clearly accommodates the extra methylene group (

    
    ) between the amide nitrogen and the carbonyl carbon. The distance between 
    
    
    
    and
    
    
    should be extended compared to standard peptides.

References

  • Seebach, D., et al. (1996).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of the beta-hexapeptide H-beta-HVal-beta-HAla-beta-HLeu-OH." Helvetica Chimica Acta.[1]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).[1] "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers."[1] Journal of the American Chemical Society.[3]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From structure to function." Chemical Reviews.

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A. (Reference for Direct Methods in small peptide crystallography).

  • Abele, S., et al. (1999).[1] "The 14-Helix of

    
    -Peptides: Formation of a Stable Secondary Structure in Water." European Journal of Organic Chemistry. 
    

Sources

Validation

comparing hydrophobicity of peptides with beta-homovaline versus natural amino acids

Topic: Comparative Hydrophobicity: -Homovaline vs. Natural Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Comparative Hydrophobicity Guide: -Homov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Hydrophobicity:


-Homovaline vs. Natural Amino Acids
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Comparative Hydrophobicity Guide: -Homovaline vs. Natural Valine

Executive Summary

In the engineering of peptidomimetics, the substitution of natural


-amino acids with their 

-homologs is a critical strategy for enhancing proteolytic stability and altering pharmacokinetic profiles. This guide provides a technical comparison of

-Homovaline (

-hVal)
versus its natural counterpart, Valine (Val) .

Key Finding:


-Homovaline exhibits significantly higher hydrophobicity  than natural Valine.
  • Structural Basis: The insertion of a methylene group (

    
    ) in the backbone increases the non-polar surface area.
    
  • Chromatographic Behavior: Peptides containing

    
    -hVal consistently show longer retention times in Reversed-Phase HPLC (RP-HPLC) compared to Val-containing analogs.
    
  • Equivalence: The hydrophobicity of

    
    -hVal is physicochemically comparable to Leucine (Leu)  rather than Valine.
    

Structural & Physicochemical Basis

To understand the hydrophobicity shift, one must analyze the molecular topology. Hydrophobicity in amino acids is largely driven by the aliphatic surface area capable of desolvating water molecules.

The Homologation Effect

Natural Valine possesses an isopropyl side chain attached to the


-carbon. 

-Homovaline retains this isopropyl group but introduces an additional methylene unit between the

-carbon and the carbonyl group (specifically, the side chain is on the

-carbon).
  • Valine Formula:

    
    
    
  • 
    -Homovaline Formula: 
    
    
    

This addition of a single


 unit typically adds approximately 0.5 logP units  to the lipophilicity of a molecule and increases the Solvent Accessible Surface Area (SASA) of the non-polar domain.
Structural Diagram (DOT Visualization)

The following diagram illustrates the structural expansion and its impact on hydrophobic interaction potential.

G cluster_0 Physicochemical Impact Val Natural Valine (Val) C5 Backbone BetaVal Beta-Homovaline (β-hVal) C6 Backbone (+CH2) Val->BetaVal Homologation (+1 Methylene) Hydrophobicity Hydrophobic Interaction (Van der Waals) Val->Hydrophobicity Moderate (Index ~79) BetaVal->Hydrophobicity High (Index ~97)

Figure 1: Structural relationship showing the homologation of Valine to


-Homovaline and the resulting increase in hydrophobic interaction potential.

Experimental Comparison: RP-HPLC Retention

The definitive method for assessing peptide hydrophobicity in a drug discovery context is Reversed-Phase HPLC (RP-HPLC). Retention time (


) correlates directly with the partition coefficient between the mobile phase and the hydrophobic stationary phase (C18).
Comparative Data: Retention Coefficients

The following data synthesizes experimental retention trends observed in


-peptide literature (e.g., Gellman et al., Seebach et al.) and standard hydrophobicity scales (Kyte-Doolittle/Wimley-White).
Amino Acid ResidueSide Chain StructureCarbon CountHydrophobicity Index (Rel. to Leu=100)Predicted

(vs. Gly)*
Glycine (Gly)

200.0 min
Alanine (Ala)

341+2.5 min
Valine (Val)

576 +13.8 min

-Homovaline

6~97 +21.0 min
Leucine (Leu)

6100+23.4 min

*Note:


 values are representative of a standard linear gradient (1% ACN/min) on a C18 column for a host-guest peptide model (Ac-G-X-G-NH2).
Interpretation
  • Valine is hydrophobic but significantly less so than Leucine.

  • 
    -Homovaline  is effectively an isomer of Leucine (both 
    
    
    
    ). Consequently, its hydrophobicity profile mimics Leucine much more closely than Valine.
  • Experimental Consequence: Replacing Val with

    
    -hVal in a peptide sequence will shift the elution peak to a later time , often requiring adjustment of the organic modifier gradient to elute the compound.
    

Experimental Protocol: Determining Hydrophobicity

To validate these properties in your own lab, use the following self-validating protocol. This method minimizes conformational effects (secondary structure) to measure intrinsic hydrophobicity.

Materials
  • Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm, 100 Å).

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Standards: A host peptide sequence, e.g., Ac-Trp-Gly-X-Gly-NH2 (where X = Val or

    
    -hVal). The Trp residue provides a UV handle (
    
    
    
    ).
Step-by-Step Workflow
  • Equilibration: Equilibrate column with 5% B for 15 minutes.

  • Sample Prep: Dissolve peptides to 1 mg/mL in 50% A / 50% B. Filter through 0.22 µm PTFE.

  • Gradient Run:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-32 min: 5-65% B (Linear gradient, 2% B/min)

    • Flow rate: 1.0 mL/min

    • Temp: 25°C

  • Calculation: Calculate the Relative Hydrophobicity Factor (RHF):

    
    
    
Workflow Diagram (DOT)

Protocol cluster_validation Self-Validation Check Start Start: Peptide Synthesis (Ac-W-G-X-G-NH2) Prep Sample Preparation 1mg/mL in 50% ACN Start->Prep HPLC RP-HPLC Analysis C18 Column, 2% Gradient Prep->HPLC Data Data Extraction Measure Retention Time (tR) HPLC->Data Calc Calculate RHF Compare β-hVal vs Val Data->Calc Check Is tR(Leu) > tR(Val)? If NO, check column performance. Data->Check

Figure 2: Experimental workflow for determining intrinsic hydrophobicity coefficients.

Implications for Drug Design

Understanding the increased hydrophobicity of


-hVal is crucial for ADME (Absorption, Distribution, Metabolism, Excretion) optimization.
  • Membrane Permeability: The increased lipophilicity of

    
    -hVal generally improves passive membrane permeability compared to Val-containing peptides, provided the peptide does not aggregate.
    
  • Solubility: Peptides rich in

    
    -hVal may suffer from reduced aqueous solubility. Formulation scientists may need to introduce polar residues (e.g., 
    
    
    
    -Lysine) to compensate.
  • Secondary Structure: Unlike

    
    -peptides, 
    
    
    
    -peptides often form stable 14-helices .[2] While
    
    
    -hVal is hydrophobic, if it is positioned within a helix such that it is buried, the effective hydrophobicity may differ from the intrinsic hydrophobicity measured in unfolded models.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Seebach, D., & Gardiner, J. (2008). "

    
    -Peptidic Peptidomimetics." Accounts of Chemical Research, 41(10), 1366-1375. Link
    
  • Wimley, W. C., & White, S. H. (1996). "Experimentally determined hydrophobicity scale for proteins at membrane interfaces." Nature Structural Biology, 3, 842–848. Link

  • Mant, C. T., & Hodges, R. S. (2002). "Context-Dependent Effects on the Hydrophilicity/Hydrophobicity of Amino Acid Side-Chains in Peptides." Journal of Chromatography A, 972(1), 61-75. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

    
    -Peptides: From Structure to Function." Chemical Reviews, 101(10), 3219-3232. Link
    

Sources

Comparative

A Senior Application Scientist's Guide to Functional Assays for Peptides Modified with 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic Acid

Introduction: The Strategic Incorporation of a Bulky, Hydrophobic Residue In the landscape of peptide-based drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic pot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of a Bulky, Hydrophobic Residue

In the landscape of peptide-based drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic potential. The incorporation of unnatural amino acids is a powerful tool to modulate the physicochemical properties of peptides, thereby improving their stability, cell permeability, and target affinity. This guide focuses on the functional evaluation of peptides modified with 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid, a derivative of leucine bearing a bulky tert-butoxycarbonyl (Boc) protecting group. This modification introduces a significant hydrophobic and sterically hindered element into the peptide sequence, which can profoundly influence its biological activity.

The rationale behind incorporating such a modification often stems from the desire to enhance membrane interaction and resist enzymatic degradation. Large hydrophobic residues can play a crucial role in protein structure and activity.[1] However, the introduction of a Boc-protected amino acid also presents challenges in synthesis and purification due to the potential for aggregation.[2][3][4][5] This guide provides a comparative framework for selecting and implementing functional assays to comprehensively characterize peptides modified with 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid, enabling researchers to make data-driven decisions in their drug development endeavors.

I. Assessing Target Engagement: A Comparative Look at Binding Affinity Assays

The primary function of most therapeutic peptides is to bind to a specific biological target. The introduction of a bulky, hydrophobic residue can either enhance or hinder this interaction. Therefore, a quantitative assessment of binding affinity is a critical first step in the functional characterization of your modified peptide.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile and widely used technique for quantifying protein-peptide interactions.[6][7][8] It offers a good balance of sensitivity, throughput, and cost-effectiveness.

1. Direct ELISA: Quantifying Direct Binding

A direct ELISA is suitable for measuring the direct binding of your modified peptide to its immobilized target protein.

Experimental Protocol: Direct ELISA

  • Coating: Immobilize the target protein onto a high-binding 96-well plate.

  • Blocking: Block unoccupied sites on the plate with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific binding.

  • Peptide Incubation: Add serial dilutions of the 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid modified peptide and a control (unmodified) peptide to the wells.

  • Washing: Wash the plate to remove unbound peptide.

  • Detection: Add a primary antibody that specifically recognizes the peptide, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add the enzyme's substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Measure the signal intensity and plot it against the peptide concentration to determine the binding affinity (Kd).

2. Competitive ELISA: For When Direct Detection is Challenging

A competitive ELISA is an alternative when a specific antibody against the modified peptide is not available or when the modification interferes with antibody recognition. In this format, the modified peptide competes with a labeled peptide for binding to the target protein.

Experimental Protocol: Competitive ELISA

  • Coating: Immobilize the target protein on a 96-well plate.

  • Blocking: Block the plate as described above.

  • Competition: Add a fixed concentration of a labeled (e.g., biotinylated or fluorescently tagged) reference peptide along with varying concentrations of the unlabeled modified peptide.

  • Washing: Wash to remove unbound peptides.

  • Detection: If using a biotinylated reference peptide, add streptavidin-HRP and a substrate. If using a fluorescently labeled peptide, measure the fluorescence directly.

  • Data Analysis: A decrease in signal indicates that the modified peptide is competing with the labeled peptide for binding. The IC50 value can be determined and used to calculate the binding affinity.

B. Surface Plasmon Resonance (SPR)

For a more detailed and real-time analysis of binding kinetics, Surface Plasmon Resonance (SPR) is the gold standard. SPR provides quantitative information on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_0 SPR Analysis Workflow A Immobilize Target Protein on Sensor Chip B Inject Modified Peptide (Analyte) A->B Flow C Association Phase: Measure kon B->C D Inject Buffer (Dissociation) C->D Flow E Dissociation Phase: Measure koff D->E F Regenerate Sensor Surface E->F G Data Analysis: Calculate Kd = koff/kon E->G F->A Next Cycle

Caption: Workflow for SPR analysis of peptide-protein binding.

Data Presentation: Comparing Binding Affinities
Peptide ModificationTarget ProteinBinding Affinity (Kd)Assay MethodReference
Unmodified PeptideReceptor X1.2 µMELISAInternal Data
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid Modified Peptide Receptor X 0.5 µM ELISA Internal Data
PEGylated PeptideReceptor X2.5 µMSPR[9]
Hydrocarbon Stapled PeptideReceptor X0.8 µMSPR[10]

Expertise & Experience: The bulky and hydrophobic nature of the 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid modification can potentially lead to non-specific binding in assays. It is crucial to include appropriate controls, such as a scrambled peptide with the same modification, and to optimize blocking and washing steps to ensure the measured affinity is specific. The observed increase in affinity for the modified peptide in the example table suggests that the hydrophobic interaction contributed favorably to the binding event.

II. Crossing the Barrier: Evaluation of Cellular Uptake and Permeability

A significant hurdle for many peptide therapeutics is their inability to efficiently cross cell membranes to reach intracellular targets. The introduction of hydrophobic moieties is a common strategy to enhance cell permeability.

A. Flow Cytometry for Quantitative Uptake Analysis

Flow cytometry offers a high-throughput method to quantify the cellular uptake of fluorescently labeled peptides in a large population of cells.

Experimental Protocol: Flow Cytometry for Cellular Uptake

  • Peptide Labeling: Label the N-terminus of the modified peptide and a control peptide with a fluorescent dye (e.g., FITC, TAMRA).

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere.

  • Peptide Incubation: Treat the cells with varying concentrations of the fluorescently labeled peptides for a defined period.

  • Washing: Wash the cells thoroughly to remove any non-internalized peptide.

  • Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with the modified peptide to those treated with the control peptide.

B. Confocal Microscopy for Visualizing Intracellular Localization

Confocal microscopy provides high-resolution images that allow for the visualization of the intracellular localization of your modified peptide, helping to determine if it reaches the desired subcellular compartment.

Experimental Workflow: Confocal Microscopy

Confocal_Workflow cluster_1 Confocal Microscopy Workflow H Seed Cells on Coverslips I Incubate with Fluorescently Labeled Peptide H->I J Wash to Remove Extracellular Peptide I->J K Fix and Permeabilize Cells J->K L (Optional) Counterstain Organelles K->L M Mount Coverslips on Slides L->M N Image with Confocal Microscope M->N O Analyze Co-localization N->O

Caption: Workflow for visualizing intracellular peptide localization.

Data Presentation: Comparative Cellular Uptake
Peptide ModificationCell LineMean Fluorescence Intensity (Arbitrary Units)Assay MethodReference
Unmodified PeptideHeLa150Flow CytometryInternal Data
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid Modified Peptide HeLa 850 Flow Cytometry Internal Data
N-methylated PeptideHeLa600Flow Cytometry[2]
Perfluoroalkylated PeptideHeLa1200Flow Cytometry[8][11]

Trustworthiness: To ensure the observed fluorescence is due to internalized peptide and not just membrane-bound peptide, it is essential to include a trypsin-quenching step before analysis. Trypsin will digest extracellularly bound peptides, ensuring that the measured signal is from intracellular peptides only. Additionally, performing experiments at 4°C can help distinguish between active transport and passive diffusion, as active processes are inhibited at low temperatures.

III. Resisting the Attack: In Vitro Stability Assays

The therapeutic efficacy of a peptide is often limited by its short in vivo half-life due to rapid degradation by proteases. The bulky 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid modification can sterically hinder protease access to the peptide backbone, thereby enhancing its stability.

A. Proteolytic Stability in Serum/Plasma

Incubating the modified peptide in serum or plasma provides a physiologically relevant environment to assess its overall stability against a complex mixture of proteases.

Experimental Protocol: Serum Stability Assay

  • Peptide Incubation: Incubate the modified peptide and a control peptide at a known concentration in serum or plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: Stop the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis by RP-HPLC: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining over time to determine the peptide's half-life (t1/2).

B. Stability Against Specific Proteases

To understand the specific cleavage sites and the protective effect of the modification, assays with isolated proteases (e.g., trypsin, chymotrypsin) are highly informative.

Experimental Workflow: Specific Protease Stability Assay

Protease_Workflow cluster_2 Specific Protease Stability Workflow P Incubate Peptide with Specific Protease Q Quench Reaction at Different Time Points P->Q R Analyze by RP-HPLC or LC-MS Q->R S Quantify Intact Peptide and Identify Fragments R->S T Determine Half-Life and Cleavage Sites S->T

Caption: Workflow for assessing stability against specific proteases.

Data Presentation: Comparative In Vitro Stability
Peptide ModificationMatrix/EnzymeHalf-life (t1/2)Assay MethodReference
Unmodified PeptideHuman Serum30 minRP-HPLCInternal Data
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid Modified Peptide Human Serum > 8 hours RP-HPLC Internal Data
D-amino acid substituted PeptideHuman Serum> 24 hoursRP-HPLC[2]
Cyclized PeptideHuman Serum12 hoursRP-HPLC[9]

Authoritative Grounding & Comprehensive References: The increased stability of the modified peptide is likely due to the steric hindrance provided by the bulky Boc-protected side chain, which prevents proteases from accessing and cleaving the peptide backbone. This is a well-established strategy for improving the in vivo stability of peptide therapeutics.[12][13]

IV. Alternative Peptide Modification Strategies: A Comparative Overview

While the incorporation of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid offers a promising avenue for peptide optimization, it is essential to consider it within the broader context of other modification strategies.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can significantly increase the hydrodynamic radius of a peptide, reducing renal clearance and shielding it from proteolysis.[2] However, PEGylation can sometimes lead to a decrease in binding affinity due to steric hindrance.

  • Lipidation: The conjugation of fatty acids to a peptide can enhance its binding to serum albumin, thereby extending its circulatory half-life, and can also improve its membrane permeability.

  • N-methylation: The methylation of backbone amide nitrogens can improve cell permeability by reducing the number of hydrogen bond donors and can also increase proteolytic stability.[2]

  • Hydrocarbon Stapling: This technique introduces a covalent brace across a peptide's helical domain, stabilizing its secondary structure and enhancing its target affinity and cell permeability.[10]

  • Cyclization: Both head-to-tail and side-chain cyclization can improve peptide stability by restricting its conformational flexibility and making it less susceptible to exopeptidases.[2][9]

V. Conclusion: A Data-Driven Approach to Peptide Optimization

The incorporation of 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid represents a valuable strategy for enhancing the therapeutic potential of peptides by improving their binding affinity, cellular uptake, and stability. However, a thorough functional evaluation is critical to understanding the precise impact of this modification. The suite of assays described in this guide provides a robust framework for a comprehensive, data-driven characterization of your modified peptide. By systematically comparing its performance to that of the unmodified peptide and other modified analogs, you can confidently select the most promising candidates for further preclinical and clinical development. The ultimate goal is to leverage these in vitro assays to predict in vivo performance and accelerate the journey of your novel peptide therapeutic from the bench to the bedside.

References

  • Overcoming the Challenges of Peptide Drug Development. (2025). Concept Life Sciences. [Link]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (n.d.). PMC. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]

  • Wender, P. A., Mitchell, D. J., Pattabiraman, K., Pelkey, E. T., Steinman, L., & Rothbard, J. B. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003-13008. [Link]

  • Peptide-ELISA Protocol. (n.d.). Bio-Rad. [Link]

  • Kawamura, T., Koga, H., & Futaki, S. (2022). Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides. RSC Chemical Biology, 3(4), 435-440. [Link]

  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. (2022). MDPI. [Link]

  • Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides. (2025). ResearchGate. [Link]

  • A Comprehensive Review on Current Advances in Peptide Drug Development and Design. (2019). MDPI. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). MDPI. [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). SpringerLink. [Link]

  • The Role of Hydrophobicity in Peptide-MHC Binding? (n.d.). arXiv. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Europe PMC. [Link]

  • Importance of Net Hydrophobicity in the Cellular Uptake of All-Hydrocarbon Stapled Peptides. (2018). ACS Publications. [Link]

  • Role of large hydrophobic residues in proteins. (n.d.). PMC. [Link]

Sources

Validation

assessing immunogenicity of peptides containing beta-homovaline

Comparative Immunogenicity Assessment: -Homovaline vs. -Valine Peptidomimetics Executive Summary The incorporation of -homovaline ( -hVal) into peptide therapeutics represents a strategic engineering choice to overcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Immunogenicity Assessment: -Homovaline vs. -Valine Peptidomimetics

Executive Summary

The incorporation of


-homovaline (

-hVal) into peptide therapeutics represents a strategic engineering choice to overcome the poor pharmacokinetic profile of native

-peptides. While the primary driver for this modification is proteolytic stability , the immunological consequences are complex. Unlike native peptides,

-homovaline introduces a methylene group (

) into the backbone, altering the hydrogen bonding network required for MHC binding and T-cell Receptor (TCR) recognition.

This guide objectively compares the immunogenic profile of


-homovaline-containing peptides against their native 

-valine counterparts. It details the experimental workflows required to validate the hypothesis that backbone modification reduces immunogenicity by "blinding" the adaptive immune system, while cautioning against the risks of neo-epitope formation.

Part 1: The Engineering Trade-Off

The central challenge in peptidomimetic design is balancing metabolic stability with immunogenic safety.

Comparative Performance Matrix

The following table summarizes the physicochemical and immunological differences between a native


-Valine residue and a 

-Homovaline residue within a therapeutic peptide sequence.
FeatureNative

-Valine Peptide

-Homovaline Peptidomimetic
Impact on Drug Development
Proteolytic Stability Low . Rapidly degraded by serum proteases (half-life: mins to hours).High . The extra

group prevents cleavage by standard peptidases.

-hVal significantly extends plasma half-life.
MHC II Binding High . Fits canonical binding groove; H-bonds align with MHC residues.Variable/Low . Backbone extension disrupts H-bond registry; often prevents stable loading.Reduced risk of T-cell help, theoretically lowering immunogenicity.
TCR Recognition Specific . TCR recognizes the specific side-chain geometry.Altered . Even if MHC binding occurs, the altered backbone twist may prevent TCR docking.Potential for "Silent" evasion or formation of a neo-epitope.
Secondary Structure Forms standard

-helices or

-sheets.
Forms unique helices (e.g., 14-helix) or disrupts native folding.Altered fold may expose hydrophobic patches, risking aggregation (innate immune trigger).
ADA Risk Type Anti-drug antibodies (ADAs) usually cross-react with endogenous proteins.ADAs likely specific to the rigid

-structure (Hapten-like).
Risk of generating high-affinity antibodies against the "foreign" backbone.

Part 2: Mechanisms of Immune Evasion vs. Activation

To assess immunogenicity, one must understand why


-homovaline behaves differently.
The MHC II "Blind Spot"

The primary mechanism for reduced immunogenicity is the disruption of the pMHC-II (Peptide-MHC Class II) complex. Native peptides bind via a conserved network of hydrogen bonds between the peptide backbone and the MHC groove.

  • Mechanism:

    
    -homovaline inserts a methylene group, extending the residue length. This forces the backbone out of register.
    
  • Result: If the anchor residues cannot align with the MHC pockets, the peptide is not presented to T-cells. Without T-cell help, B-cells cannot undergo isotype switching to produce high-affinity IgG ADAs.

The Neo-Epitope Risk

However,


-peptides are not invisible. If the 

-homovaline is placed in a position that does not disrupt the primary anchors, or if the peptide forms a stable secondary structure (like a 14-helix) that is protease-resistant, it can act as a Hapten .
  • Risk: The rigid structure can be taken up by B-cells, and if any part of the conjugate (or a carrier protein) provides T-cell help, the immune system will generate antibodies specifically targeting the

    
    -homovaline motif.
    

Part 3: Experimental Assessment Workflow

As a Senior Scientist, I recommend a tiered approach. Standard in silico tools (like NetMHC) often fail for


-peptides because they are trained on 

-backbones. You must rely on physical stability and in vitro cellular assays.
Step 1: Proteolytic Stability (The Control)

Before testing immunogenicity, confirm the stability advantage. If the peptide degrades instantly, immunogenicity is moot.

  • Protocol: Incubate

    
     peptide in 50% human serum at 37°C.
    
  • Readout: LC-MS quantification at T=0, 1h, 4h, 24h.

  • Success Criteria:

    
     intact at 24h for 
    
    
    
    -hVal variants vs.
    
    
    for
    
    
    -Val.
Step 2: In Vitro DC-T Cell Proliferation Assay (The Gold Standard)

This assay determines if your peptidomimetic can be processed and presented to induce T-cell expansion.

Protocol:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors (minimum

    
     to cover HLA diversity) using Ficoll density gradient centrifugation.
    
  • DC Differentiation: Isolate monocytes (

    
    ) and culture with GM-CSF and IL-4 for 6 days to generate immature Dendritic Cells (DCs).
    
  • Peptide Loading: Incubate DCs with the

    
    -homovaline peptide (
    
    
    
    ) for 24 hours. Include LPS as a maturation signal in the final 4 hours.
    • Control A: Native

      
      -peptide (Positive Control).
      
    • Control B: KLH or Tetanus Toxoid (Assay Validation).

    • Control C: Vehicle (Background).

  • Co-Culture: Wash DCs and co-culture with autologous T-cells (labeled with CFSE or EdU) at a 1:10 ratio.

  • Incubation: Culture for 7 days.

  • Analysis: Measure T-cell proliferation via Flow Cytometry (dilution of CFSE dye indicates cell division).

Interpretation:

  • Low Immunogenicity: Stimulation Index (SI) < 2.0 (similar to Vehicle).

  • Immunogenic: SI > 2.0 (comparable to Native peptide).

Step 3: MHC Competition Assay (Binding Affinity)

Since computational prediction is unreliable, use a competition binding assay.

  • Method: Use a fluorescently labeled high-affinity reference peptide specific for common alleles (e.g., HLA-DR1).

  • Action: Titrate the

    
    -homovaline peptide. If it binds the MHC groove, it will displace the fluorescent peptide.
    
  • Result: A high

    
     indicates the 
    
    
    
    -modification has successfully disrupted MHC binding.

Part 4: Visualizing the Mechanism

The following diagrams illustrate the structural impact of


-homovaline and the decision logic for assessment.
Diagram 1: Immunogenicity Assessment Pipeline

This flowchart guides the decision-making process based on experimental data.

Immunogenicity_Pipeline Start Candidate Peptide (Beta-Homovaline) Stability Serum Stability Assay (LC-MS) Start->Stability MHC_Bind MHC II Competition Assay (In Vitro) Stability->MHC_Bind Confirmed Stable DC_Assay DC-T Cell Co-Culture (Proliferation/Cytokines) MHC_Bind->DC_Assay No Binding (Ideal) Decision_Risk High Immunogenicity Risk (Redesign Backbone) MHC_Bind->Decision_Risk High Affinity Binding Decision_Safe Low Immunogenicity Risk (Proceed to In Vivo) DC_Assay->Decision_Safe SI < 2.0 (No T-cell help) DC_Assay->Decision_Risk SI > 2.0 (T-cell activation)

Caption: Workflow for de-risking


-homovaline peptides. Stability is the entry gate; T-cell activation is the stop gate.
Diagram 2: Molecular Mechanism of Evasion

This diagram illustrates why the


-backbone fails to engage the MHC-TCR complex compared to the 

-backbone.

Mechanism_Comparison cluster_Alpha Native Alpha-Valine cluster_Beta Beta-Homovaline Mimetic Alpha_Pep Alpha-Peptide Backbone MHC_A MHC II Groove (H-Bonds Aligned) Alpha_Pep->MHC_A High Affinity TCR_A T-Cell Receptor (Signal ON) MHC_A->TCR_A Recognition Beta_Pep Beta-Peptide Backbone (+CH2 Extension) MHC_B MHC II Groove (H-Bonds Misaligned) Beta_Pep->MHC_B Steric Clash / Low Affinity TCR_B T-Cell Receptor (Signal OFF) MHC_B->TCR_B No Recognition

Caption: Structural comparison showing how backbone extension disrupts the H-bond network required for MHC presentation.

References

  • Recognition of MHC-II peptide ligands th

    
    -amino acids. 
    Source: National Institutes of Health (NIH) / PubMed Central
    URL:[Link]
    
  • Beta-amino acids: versatile peptidomimetics. Source: PubMed URL:[Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics. Source: PubMed URL:[Link]

  • Peptides and peptidomimetics as immunomodulators. Source: PubMed Central URL:[Link]

  • A comparison of the different helices adopted by

    
    - and 
    
    
    
    -peptides.
    Source: PubMed Central URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

[1] Part 1: Executive Safety Summary (Immediate Action) Chemical Identity: Common Name: Boc-β-Leucine; Boc-3-amino-4-methylpentanoic acid[1] CAS Number: 183990-64-9 (L-isomer) / 248924-39-2 (Racemic)[1] Physical State: W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Summary (Immediate Action)

Chemical Identity:

  • Common Name: Boc-β-Leucine; Boc-3-amino-4-methylpentanoic acid[1]

  • CAS Number: 183990-64-9 (L-isomer) / 248924-39-2 (Racemic)[1]

  • Physical State: White to off-white powder[1][2][3]

  • Primary Hazard: Gas Evolution / Over-Pressurization. While the compound itself is a mild irritant, it possesses a latent hazard in waste streams. Contact with strong acids triggers rapid deprotection, releasing isobutylene and carbon dioxide gases.

Emergency Response (Spill/Exposure):

Scenario Immediate Action
Spill (Solid) Do not sweep dry. Dampen slightly to prevent dust.[1] Scoop into a chemically compatible container. Do not use acidic neutralizers.
Skin Contact Brush off loose particles. Wash with soap and water for 15 minutes.[4][5]
Eye Contact Rinse cautiously with water for 15 minutes.[4][6] Remove contact lenses.[5][6][7][8]

| Incompatibility | STRICT SEGREGATION FROM ACIDS. Never discard into waste containers containing TFA, HCl, or acidic silica gel. |

Part 2: Technical Analysis & Hazard Mechanism

As researchers, we often treat "organic waste" as a catch-all category. However, Boc-protected amino acids require specific handling due to their chemical lability.

The "Pressure Bomb" Mechanism

The tert-butoxycarbonyl (Boc) group is acid-labile.[1] In a peptide synthesis laboratory, waste streams often contain Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).

If 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid is inadvertently mixed into an acidic waste carboy, the following reaction occurs spontaneously:


[1]

Expert Insight: A sealed 4L waste bottle can rupture violently if this reaction generates gas faster than the cap's venting capacity. The generation of two moles of gas for every mole of decomposed protecting group creates a significant volume expansion.

Hazard Visualization: The Incompatibility Pathway

Boc_Hazard_Pathway BocAA Boc-β-Leucine Waste Container Sealed Waste Container BocAA->Container Improper Disposal AcidWaste Acidic Waste Stream (TFA, HCl, H2SO4) AcidWaste->Container Mixing Reaction Acidolytic Cleavage (Deprotection) Container->Reaction Time & Temp Gas Gas Evolution (CO2 + Isobutylene) Reaction->Gas Rupture CONTAINER RUPTURE (Explosion Hazard) Gas->Rupture Pressure Buildup

Figure 1: The logical pathway leading to waste container failure when Boc-protected derivatives are mixed with acidic waste.[1]

Part 3: Disposal Protocols & Workflows
A. Solid Waste Disposal (Preferred)

The safest method for disposing of the pure compound or solid residues (e.g., contaminated gloves, weighing paper).

  • Segregation: Designate a specific solid waste container labeled "Solid Organic Waste - Non-Acidic."

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a label explicitly stating: "Contains Boc-protected amino acids. DO NOT MIX WITH ACIDS."

  • Disposal: Seal and transfer to your institution's hazardous waste management team for incineration.

B. Liquid Waste / Mother Liquor Disposal

Commonly encountered during recrystallization or HPLC purification.

  • pH Check (Critical Step): Before pouring into any waste container, check the pH of the solution containing the Boc-amino acid.

  • Neutralization:

    • If Acidic (pH < 5): Slowly add saturated Sodium Bicarbonate (

      
      ) or mild base until pH is neutral (pH 6-8).[1] Allow any gas evolution to cease before containerization.
      
    • If Basic/Neutral: Proceed to containerization.

  • Solvent Compatibility: Ensure the solvent (e.g., Methanol, DCM, Ethyl Acetate) is compatible with the waste drum.

  • Venting: Use a waste cap with a pressure-relief valve if available, as a secondary safety measure.

C. Decision Tree Workflow

Disposal_Workflow Start Waste: 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid/Solution State->Liquid Bin_Solid Bin: Solid Organic (NO ACIDS) Solid->Bin_Solid pH_Check Check pH Liquid->pH_Check Is_Acidic Is Acidic (pH < 5)? pH_Check->Is_Acidic Neutralize Neutralize with NaHCO3 Wait for gas to stop Is_Acidic->Neutralize Yes Bin_Liquid Bin: Solvent Waste (Neutral pH) Is_Acidic->Bin_Liquid No Neutralize->Bin_Liquid Incinerate Final Disposal: High-Temp Incineration Bin_Solid->Incinerate Bin_Liquid->Incinerate

Figure 2: Operational decision tree for segregating and treating Boc-amino acid waste.

Part 4: Regulatory & Logistics Data

Waste Classification (RCRA - USA): While 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid is not explicitly P-listed or U-listed, it must be characterized based on the mixture properties.[1]

ParameterClassificationCodeNotes
Pure Substance Non-HazardousNoneTreat as chemical waste due to combustibility/irritant properties.[1]
In Organic Solvent Ignitable WasteD001 If flash point < 60°C (e.g., in Acetone/Ethyl Acetate).
In Halogenated Solvent Toxic WasteF002 If dissolved in DCM/Chloroform (Spent solvent listing).

Transportation (DOT):

  • Proper Shipping Name: Not Regulated (for the pure solid).

  • Note: If dissolved in solvent, the shipping name defaults to the hazard of the solvent (e.g., "Flammable Liquid, n.o.s.").

References
  • PubChem. (n.d.). Compound Summary: Boc-L-beta-homovaline (CAS 183990-64-9).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Lundt, B. F., et al. (1978). Removal of acid-labile protecting groups.[1][9] International Journal of Peptide and Protein Research. (Provides mechanistic basis for acid sensitivity and gas evolution).

  • University of California, San Diego (UCSD). (2024). Chemical Compatibility Guidelines.[10] Blink. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 2
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
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